Dde-L-lys(boc)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUZKDZPORXJLE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of Dde-L-lys(boc)-OH
An In-Depth Technical Guide to the Structure and Application of Dde-L-lys(Boc)-OH
Introduction
Nα-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as this compound, is a specialized amino acid derivative crucial for advanced peptide synthesis and chemical biology. Its unique structure incorporates two distinct and orthogonally stable protecting groups, Dde and Boc, attached to the alpha (α) and epsilon (ε) amino groups of an L-lysine core, respectively. This arrangement allows for the selective deprotection and modification of specific sites within a complex peptide, making it an invaluable building block for creating branched or cyclic peptides, and for attaching reporter molecules like fluorophores or biotin.[1][2][3] This guide provides a detailed analysis of its structure, properties, and applications for researchers and professionals in drug development and chemical synthesis.
Core Structure Analysis
The structure of this compound is a composite of three key chemical entities: the L-lysine backbone and two protecting groups, Dde and Boc, each serving a distinct purpose in chemical synthesis.
L-Lysine Backbone
L-lysine is an essential α-amino acid with the chemical formula C₆H₁₄N₂O₂.[][5][6] Its structure features a central chiral carbon (the α-carbon) bonded to an α-amino group (-NH₂), an α-carboxylic acid group (-COOH), a hydrogen atom, and a side chain consisting of a four-carbon aliphatic chain ending with a primary amine (-NH₂), known as the ε-amino group.[7][8] This side chain makes lysine a basic, positively charged amino acid at physiological pH.[8] In this compound, both the α-amino and ε-amino groups serve as attachment points for protecting groups.
Nα-Dde Protecting Group
The alpha-amino group (Nα) of the lysine is protected by the Dde group, which stands for 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl .[1][9] This group is known for its stability under the acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively.[1][3] Its primary utility lies in its selective removal using a dilute solution of hydrazine (H₂N-NH₂), a process that leaves acid-labile (like Boc) and base-labile (like Fmoc) protecting groups intact.[1][3] This orthogonality is fundamental to its application in complex synthetic strategies.
Nε-Boc Protecting Group
The epsilon-amino group (Nε) on the lysine side chain is protected by the Boc group, which stands for tert-butoxycarbonyl .[10][11] The Boc group is one of the most common amine-protecting groups in organic synthesis.[10][12] It is characterized by its stability in basic and nucleophilic conditions but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[11][13][14]
Chemical and Physical Properties
The key quantitative data for this compound are summarized below, providing essential information for experimental design and characterization.
| Property | Value | Reference |
| Synonyms | N-alpha-Dde-N-epsilon-Boc-L-lysine; Dde-Lys(Boc) | [15] |
| Full Chemical Name | N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-epsilon-t-butyloxycarbonyl-L-lysine | [15] |
| CAS Number | 1189586-14-8 | [15][16] |
| Molecular Formula | C₂₁H₃₄N₂O₆ | [15][17] |
| Molecular Weight | 410.51 g/mol | [15] |
Molecular Structure Visualization
The following diagram illustrates the chemical structure of this compound, detailing the connectivity of the L-lysine core with the Nα-Dde and Nε-Boc protecting groups.
Caption: Chemical structure of this compound.
Application in Orthogonal Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS) requiring site-specific modifications. The Dde and Boc groups are considered "orthogonal," meaning one can be removed without affecting the other, enabling a precise, multi-step synthetic strategy.[1]
A typical workflow involves incorporating this compound into a growing peptide chain. After the main chain is synthesized, the Dde group can be selectively removed with hydrazine to expose the α-amino group for cyclization or branching. Alternatively, the ε-amino group can be deprotected by removing the Boc group with acid to attach a label or another molecule to the side chain.
Caption: Orthogonal deprotection workflow using this compound.
Experimental Protocols
The successful use of this compound hinges on the precise execution of deprotection protocols. Below are detailed methodologies for the selective cleavage of each protecting group.
Protocol for Hydrazine-Mediated Dde Group Cleavage
This protocol is designed for the removal of the Dde group from a peptide synthesized on a solid support (resin).
-
Resin Preparation : Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.
-
Deprotection Solution : Prepare a 2% (v/v) solution of hydrazine hydrate in DMF.
-
Cleavage Reaction :
-
Drain the DMF from the swollen resin.
-
Add the 2% hydrazine/DMF solution to the resin.
-
Agitate the mixture at room temperature. The reaction is typically performed in short, repeated cycles (e.g., 3 cycles of 3-5 minutes each) to minimize potential side reactions.[18]
-
-
Washing : After the final treatment, drain the reaction vessel and thoroughly wash the resin with DMF (5-6 times) to completely remove the hydrazine and the cleaved Dde-pyrazole byproduct.[1]
-
Confirmation : The deprotection can be monitored spectrophotometrically, as the cleavage product absorbs light.[3] The resin is now ready for the subsequent synthetic step (e.g., coupling).
Note on Side Reactions: High concentrations of hydrazine or prolonged exposure can lead to side reactions, such as cleavage of the peptide backbone.[1] Dde migration can also occur under certain basic conditions, though the use of hydrazine for cleavage is direct and typically avoids this issue.[18][19]
Protocol for Acid-Mediated Boc Group Cleavage
This protocol describes the standard procedure for removing the acid-labile Boc group.
-
Resin Preparation : Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Deprotection Solution : Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Scavengers like triisopropylsilane (TIS) or water (2-5%) may be added to prevent side reactions from the tert-butyl cation generated during cleavage.[11]
-
Cleavage Reaction :
-
Drain the DCM from the swollen resin.
-
Add the TFA/DCM solution to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
-
Washing : Drain the TFA solution and wash the resin extensively with DCM (3-5 times), followed by a neutralization wash with a 10% solution of diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM to prepare for the next step.
-
Confirmation : A qualitative ninhydrin test can be performed on a small sample of resin beads to confirm the presence of the newly freed primary amine.
Conclusion
This compound is a highly sophisticated and enabling chemical tool for advanced peptide and protein chemistry. The strategic placement of two orthogonal protecting groups—the hydrazine-labile Dde group at the Nα position and the acid-labile Boc group at the Nε position—provides chemists with precise control over site-specific modifications. A comprehensive understanding of its structure and the associated deprotection protocols is essential for leveraging its full potential in the development of complex therapeutics and research probes.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Lysine | Benefits, Structure & Uses - Lesson | Study.com [study.com]
- 6. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. supremepharmatech.com [supremepharmatech.com]
- 8. Lysine - Wikipedia [en.wikipedia.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. jk-sci.com [jk-sci.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. This compound - Creative Peptides [creative-peptides.com]
- 16. store.p212121.com [store.p212121.com]
- 17. BOC-L-LYS(DDE)-OH | 444795-66-8 [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dde-L-lys(boc)-OH chemical properties and stability
An In-depth Technical Guide to Dde-L-lys(boc)-OH: Chemical Properties and Stability
This guide provides a comprehensive overview of the chemical properties, stability, and handling of Nα-Boc-Nε-Dde-L-lysine (this compound), a critical building block for researchers, scientists, and professionals in peptide chemistry and drug development. Its unique orthogonal protecting group strategy allows for selective chemical modifications, making it invaluable in the synthesis of complex peptides.[1]
Core Chemical Properties
This compound is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.[1] This dual protection scheme is central to its utility in advanced peptide synthesis.
| Property | Value |
| CAS Number | 444795-66-8[1][2] |
| Molecular Formula | C₂₁H₃₄N₂O₆[1] |
| Molecular Weight | 410.5 g/mol [1] |
| Appearance | White or off-white powder[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Boiling Point | 591.8 ± 50.0 °C at 760 mmHg[1] |
| Flash Point | 311.7 ± 30.1 °C[1] |
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound.
Storage Conditions: It is recommended to store the compound in a cool, dry, and sealed container to prevent degradation from moisture and air exposure.[1] For long-term storage, temperatures of -20°C are advisable.[3]
Chemical Stability: The stability of the two protecting groups under different chemical conditions is the cornerstone of their orthogonal nature.
-
Boc Group: The tert-butyloxycarbonyl group is stable to basic conditions but is readily cleaved by strong acids.[4] It is stable during the removal of the Dde group.
-
Dde Group: The Dde group is stable to the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid) and the basic conditions used for Fmoc-group removal (e.g., piperidine).[5][6] It is selectively cleaved under mild conditions using hydrazine.[3][6]
Experimental Protocols
The key utility of this compound lies in the selective removal of its protecting groups.
Protocol 1: Selective Cleavage of the Dde Group
This procedure allows for the deprotection of the lysine side-chain while the N-terminal Boc group remains intact, enabling site-specific modification.
Reagents:
-
Peptide-resin containing the Dde-protected lysine residue
-
2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF.
-
Allow the reaction to proceed for 3 to 10 minutes at room temperature. Repeat this step two more times.
-
Wash the resin thoroughly with DMF to remove the cleavage products and excess hydrazine.
-
The newly exposed ε-amino group is now available for subsequent chemical modification.
Note: The progress of Dde removal can be monitored spectrophotometrically.[5] Hydroxylamine has also been reported as an alternative reagent for Dde cleavage.[3]
Protocol 2: Cleavage of the Boc Group
This procedure is typically performed as one of the final steps in peptide synthesis to deprotect the N-terminus or as part of the global deprotection and cleavage from the resin.
Reagents:
-
Peptide containing the Boc-protected lysine residue
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water), depending on the peptide sequence
Procedure:
-
Treat the peptide (either on-resin or in solution) with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA).
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
For resin-bound peptides, filter the resin and collect the filtrate.
-
Precipitate the deprotected peptide from the TFA solution using cold diethyl ether.
-
Centrifuge and wash the peptide pellet to remove residual TFA and scavengers.
Visualized Workflows and Relationships
Orthogonal Deprotection Strategy
The following diagram illustrates the logical workflow of the orthogonal deprotection of a lysine residue protected with both Boc and Dde groups, allowing for two distinct pathways for modification.
Caption: Orthogonal deprotection scheme for this compound.
Experimental Workflow: Side-Chain Modification
This diagram outlines the typical experimental steps for the selective removal of the Dde group and subsequent modification of the lysine side chain on a solid support.
Caption: Workflow for selective Dde deprotection and modification.
References
- 1. Boc-Lys(dde)-OH | Protected Lysine for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 2. BOC-L-LYS(DDE)-OH | 444795-66-8 [chemicalbook.com]
- 3. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. shop.bachem.com [shop.bachem.com]
The Cornerstone of Complex Peptide Synthesis: An In-depth Technical Guide to Orthogonal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide science, the synthesis of complex and modified peptides is fundamentally reliant on a sophisticated strategy known as orthogonal protection. This guide provides a deep dive into the core principles of orthogonal protecting groups, their strategic application in solid-phase peptide synthesis (SPPS), and the detailed methodologies required for their successful implementation. By leveraging a multi-layered defense of temporary, permanent, and semi-permanent protecting groups, researchers can achieve the precise, stepwise assembly of amino acids, enabling the creation of novel peptide-based therapeutics and research tools.
The Core Principle of Orthogonality
At its heart, orthogonal protection in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] This principle is the bedrock of modern peptide chemistry, allowing for the controlled elongation of the peptide chain and the introduction of modifications such as branching, cyclization, and the incorporation of non-natural amino acids.[2][3]
A successful orthogonal protection strategy hinges on the careful selection of protecting groups with distinct chemical labilities. Typically, peptide synthesis employs three main categories of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2]
-
Permanent side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1][2]
-
Semi-permanent (or auxiliary orthogonal) protecting groups: These are used for specific side-chain modifications and can be removed in the presence of both temporary and permanent protecting groups.[1]
Dominant Orthogonal Strategies in Solid-Phase Peptide Synthesis
Two primary orthogonal strategies have dominated the landscape of SPPS: the Fmoc/tBu and the Boc/Bzl approaches. The choice between these strategies is dictated by the specific requirements of the synthesis, including the sequence of the target peptide, its length, and the presence of any sensitive moieties.[3]
The Fmoc/tBu Strategy: A Mild and Versatile Approach
The Fmoc/tBu strategy is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[4][5] This strategy is considered fully orthogonal because the conditions for removing the Fmoc group (mild base) are completely different from those required to cleave the tBu-based groups and the peptide from the resin (strong acid).[3][4]
Key Features of the Fmoc/tBu Strategy:
-
Nα-Protection: Fmoc group, removed by a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3]
-
Side-Chain Protection: tBu, trityl (Trt), and Boc groups, which are stable to the basic conditions of Fmoc deprotection.[3]
-
Final Cleavage: Strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously remove the side-chain protecting groups and cleave the peptide from the resin.[3][6]
The milder deprotection conditions for the Nα-amino group make the Fmoc/tBu strategy particularly suitable for the synthesis of peptides containing acid-sensitive modifications, such as phosphorylation and glycosylation.[3]
The Boc/Bzl Strategy: A Classic and Robust Method
The Boc/Bzl strategy, a more traditional approach, relies on graded acid lability.[2] It employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for permanent side-chain protection.[2][7] This strategy is considered "quasi-orthogonal" because both types of protecting groups are removed by acid, but at different concentrations.[3][8]
Key Features of the Boc/Bzl Strategy:
-
Nα-Protection: Boc group, removed by a moderately strong acid like TFA.[2][3]
-
Side-Chain Protection: Bzl-based groups, which are stable to the conditions used for Boc removal but are cleaved by very strong acids.[2][3]
-
Final Cleavage: A very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is required for the final deprotection and cleavage.[3][9]
The robust nature of the Boc/Bzl strategy makes it effective for the synthesis of long or hydrophobic peptides that may be prone to aggregation.[3] However, the harsh final cleavage conditions can potentially degrade sensitive amino acid residues.[3]
Quantitative Data on Protecting Group Stability and Cleavage
The success of any peptide synthesis campaign relies on the quantitative efficiency of both the protection and deprotection steps. The following tables summarize the stability and cleavage conditions for commonly used protecting groups in both the Fmoc/tBu and Boc/Bzl strategies.
Table 1: Stability of Common Protecting Groups in the Fmoc/tBu Strategy
| Protecting Group | Type | Cleavage Reagent | Stability to 20% Piperidine/DMF | Stability to TFA |
| Fmoc | Nα-amino | 20% Piperidine in DMF | Labile | Stable |
| Boc | Side-chain (Lys, Trp) | TFA | Stable | Labile |
| tBu | Side-chain (Asp, Glu, Ser, Thr, Tyr) | TFA | Stable | Labile |
| Trt | Side-chain (Asn, Gln, His) | TFA | Stable | Labile |
| Pbf | Side-chain (Arg) | TFA | Stable | Labile |
| Acm | Side-chain (Cys) | Hg(OAc)₂, I₂ | Stable | Stable |
Table 2: Stability of Common Protecting Groups in the Boc/Bzl Strategy
| Protecting Group | Type | Cleavage Reagent | Stability to TFA | Stability to HF |
| Boc | Nα-amino | TFA | Labile | Labile |
| Cbz (Z) | Side-chain (Lys) | H₂, Pd/C; HBr/AcOH | Stable | Labile |
| Bzl | Side-chain (Asp, Glu, Ser, Thr, Tyr) | HF, TFMSA | Stable | Labile |
| Tos | Side-chain (Arg) | HF, TFMSA | Stable | Labile |
| Bom | Side-chain (His) | HF, TFMSA | Stable | Labile |
| Dnp | Side-chain (His) | Thiophenol | Stable | Stable |
Auxiliary Orthogonal Protecting Groups for Complex Peptide Architectures
Beyond the primary Nα-amino and side-chain protecting groups, a third dimension of orthogonality is often required for the synthesis of more complex peptides. These auxiliary protecting groups can be removed under unique conditions, leaving the other protecting groups intact. This allows for site-specific modifications such as the formation of cyclic peptides, branched peptides, and peptide conjugates.[2]
Table 3: Common Auxiliary Orthogonal Protecting Groups and Their Cleavage Conditions
| Protecting Group | Protected Functionality | Cleavage Reagent | Orthogonal to |
| Alloc (Allyloxycarbonyl) | Amine, Alcohol, Carboxyl | Pd(PPh₃)₄ / Scavenger | Fmoc/tBu, Boc/Bzl |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine | 2% Hydrazine in DMF | Fmoc/tBu |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Amine | 2% Hydrazine in DMF | Fmoc/tBu |
| Mtt (4-Methyltrityl) | Amine | 1% TFA in DCM | Fmoc/tBu |
| Mmt (4-Methoxytrityl) | Amine | Dilute Acid (e.g., AcOH/TFE/DCM) | Fmoc/tBu |
| Azido | Amine | Phosphines (e.g., PMe₃) | Fmoc/tBu, Boc/Bzl |
Experimental Protocols
The following are detailed methodologies for key deprotection steps in orthogonal peptide synthesis.
Protocol 1: Fmoc Deprotection in Fmoc/tBu SPPS
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.[1]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[2]
-
Second Deprotection: Drain the piperidine solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[2]
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.
Protocol 2: Boc Deprotection in Boc/Bzl SPPS
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin. Agitate the mixture for 20-30 minutes at room temperature.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Final Washing: Wash the resin extensively with DCM and then DMF to prepare for the next coupling step.
Protocol 3: Selective Cleavage of an Alloc Group
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Reagent Preparation: Prepare a solution of palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.2-0.5 equivalents relative to the Alloc group) and a scavenger such as phenylsilane (PhSiH₃) (20-40 equivalents) in DCM.
-
Deprotection: Add the reagent solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), and finally with DMF.
Visualizing Orthogonal Strategies
Diagrams are essential for understanding the logical flow of complex synthetic pathways enabled by orthogonal protection.
Caption: The principle of orthogonal protection in peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Workflow for the synthesis of a branched peptide.
Conclusion
The strategy of orthogonal protection is an indispensable tool in the arsenal of the modern peptide chemist. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications. A thorough understanding of the principles of orthogonality, the nuances of the different protection strategies, and the precise experimental conditions for deprotection is paramount for the successful synthesis of high-purity, complex peptides for research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
The Strategic Application of Dde and Boc Protecting Groups in Lysine Chemistry: A Technical Guide
For researchers, scientists, and drug development professionals, the selective modification of lysine residues is a cornerstone of advanced peptide synthesis and bioconjugation. The strategic use of protecting groups is paramount to achieving this selectivity. This in-depth technical guide explores the roles of two critical amine-protecting groups, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and tert-butyloxycarbonyl (Boc), in managing the reactivity of lysine's ε-amino group.
This document provides a comprehensive overview of the chemical properties, orthogonality, and practical applications of Dde and Boc protecting groups. It includes detailed experimental protocols for their installation and removal, quantitative data to inform reaction optimization, and visual representations of key chemical processes to facilitate understanding.
Core Concepts: Orthogonality and Strategic Deprotection
The utility of Dde and Boc in complex peptide synthesis lies in their orthogonality. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications of a peptide chain.[1][2]
-
Boc (tert-butyloxycarbonyl): This acid-labile group is stable under a wide range of conditions, including basic and nucleophilic environments.[3][4] It is typically removed using strong acids like trifluoroacetic acid (TFA).[3][5]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc (9-fluorenylmethoxycarbonyl) deprotection.[6] It is selectively cleaved by treatment with dilute hydrazine.[6][7]
This orthogonality makes the combination of Boc, Fmoc, and Dde a powerful toolkit for creating complex peptide architectures, such as branched and cyclic peptides, and for the site-specific attachment of molecules like fluorophores or drugs.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the protection and deprotection of lysine using Boc and Dde groups, compiled from various sources.
Table 1: Lysine Protection with Boc and Dde
| Protecting Group | Reagent | Reaction Conditions | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Aqueous or organic solvent (e.g., water, THF, acetonitrile), base (e.g., NaHCO₃, triethylamine), room temperature to 40°C. | High | [8][9][10][11] |
| Dde | 3-acetyl-4,4-dimethyl-2,6-dioxocyclohexane or derivative | Basic conditions, regioselective reaction on the ε-amino group of Fmoc-protected lysine. | High | [7] |
Table 2: Deprotection of Boc- and Dde-protected Lysine
| Protecting Group | Deprotection Reagent | Reaction Conditions | Typical Reaction Time | Reference |
| Boc | Trifluoroacetic acid (TFA) | Neat TFA or in a solvent like dichloromethane (DCM). | 30 minutes to a few hours.[3] | [3][5][8][12] |
| Boc | 4M HCl in 1,4-dioxane | Room temperature. | 1 to 4 hours.[3] | [3] |
| Dde | 2% (v/v) hydrazine in DMF | Room temperature. | 3 x 3 minutes.[13] | [7][13][14] |
| Dde | 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP | Room temperature. | 30 to 60 minutes.[14] | [13][14][15] |
Experimental Protocols
Boc Protection of Lysine (General Procedure)
This protocol describes the protection of both the α- and ε-amino groups of lysine.
-
Dissolution: Dissolve L-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane and water.[9]
-
pH Adjustment: Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution.[9]
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the lysine solution.[9]
-
Reaction: Stir the reaction mixture at room temperature overnight.[9]
-
Workup: Concentrate the mixture under reduced pressure and acidify with 4 M KHSO₄ solution to a pH of 1-2.[9]
-
Extraction: Extract the product with ethyl acetate. Combine the organic phases and dry under reduced pressure to yield the Boc-protected lysine.[9]
Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is for the removal of the Boc group from a protected amine.
-
Dissolution: Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane (DCM).[12][16]
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can vary, with common conditions being 25% TFA in DCM.[12][16]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[3]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
Dde Protection of Lysine (within Peptide Synthesis)
The Dde group is typically introduced by using pre-synthesized Fmoc-Lys(Dde)-OH during solid-phase peptide synthesis (SPPS).[7] The synthesis of Fmoc-Lys(Dde)-OH involves the protection of the α-amino group of L-lysine with the Fmoc group, followed by the regioselective protection of the ε-amino group with the Dde group.[7]
Dde Deprotection using Hydrazine
This protocol details the removal of the Dde group from a resin-bound peptide.
-
Resin Preparation: Wash the resin-bound peptide thoroughly with dimethylformamide (DMF).[13]
-
Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[13][14]
-
Deprotection Reaction: Add the 2% hydrazine solution to the resin and gently agitate the mixture at room temperature for 3 minutes. Drain the solution.[13]
-
Repeat: Repeat the hydrazine treatment two more times.[13]
-
Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine and the cleaved protecting group.[13]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the chemical processes involved, the following diagrams have been generated using Graphviz.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.[3]
Caption: Hydrazine-mediated cleavage of a Dde-protected amine.[6]
Caption: Workflow for orthogonal solid-phase peptide synthesis.
Challenges and Considerations
While powerful, the use of Dde and Boc protecting groups is not without its challenges.
-
Dde Migration: Under basic conditions, particularly during Fmoc removal with piperidine, the Dde group can migrate from one amine to another.[13][17] This can be mitigated by using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection when a Dde-protected lysine is present.[13][17]
-
Incomplete Dde Deprotection: In some cases, complete removal of the Dde group with hydrazine can be difficult. This may be due to insufficient reaction time, low reagent concentration, or steric hindrance.[13] Increasing the reaction time or the number of hydrazine treatments can help overcome this issue.[13]
-
Side Reactions with Hydrazine: High concentrations of hydrazine can lead to side reactions, such as cleavage of the peptide backbone at glycine residues and the conversion of arginine to ornithine.[6] Therefore, it is crucial to use a dilute solution of hydrazine (typically 2%).[6][14]
-
Acid-Sensitivity with Boc Deprotection: While TFA is effective for Boc removal, it can also cleave other acid-labile protecting groups and the peptide from the resin. The choice of acid and reaction conditions must be carefully considered based on the overall protection strategy.[3][11]
Conclusion
The Dde and Boc protecting groups are indispensable tools in modern peptide chemistry. Their distinct deprotection chemistries provide the orthogonality required for the synthesis of complex, highly functionalized peptides. A thorough understanding of their properties, combined with careful selection of reaction conditions, enables researchers to harness the full potential of these protecting groups in the development of novel therapeutics, diagnostics, and research probes. This guide provides a foundational understanding and practical protocols to aid in the successful application of Dde and Boc in lysine chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. BOC deprotection [fr.bzchemicals.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Dde-L-lys(boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-Nε-(tert-butoxycarbonyl)-L-lysine, commonly known as Dde-L-lys(boc)-OH. This specialized amino acid derivative is a critical tool in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides for research and therapeutic development. This guide details its chemical properties, applications, and the experimental protocols for its use.
Core Properties of this compound
This compound is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, and the epsilon-amino group of the side chain is protected by a Boc (tert-butoxycarbonyl) group. This orthogonal protection scheme is fundamental to its utility, allowing for selective deprotection and modification of the lysine residue within a peptide sequence.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 410.5 g/mol (or 410.51 g/mol ) | [1][2][3] |
| Molecular Formula | C₂₁H₃₄N₂O₆ | [2][3] |
| CAS Number | 1189586-14-8 or 444795-66-8 | [1][2][4] |
| Appearance | White or off-white powder | [3] |
Note on CAS Number: There is a discrepancy in the CAS number among various suppliers. Researchers should verify the specific CAS number associated with their purchased material.
Orthogonal Protection Strategy in Peptide Synthesis
The primary application of this compound lies in its role in orthogonal protection strategies during SPPS.[5] In an orthogonal system, different protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[6]
The Dde group is stable under the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid - TFA) and the basic conditions typically used for Fmoc group removal (e.g., piperidine in DMF).[2] However, the Dde group can be selectively cleaved using a dilute solution of hydrazine, which does not affect the Boc protecting group.[4][7][8] This allows for site-specific modification of the lysine side chain, which is invaluable for the synthesis of:
-
Branched Peptides: A second peptide chain can be synthesized on the deprotected ε-amino group of the lysine residue.[4]
-
Cyclic Peptides: The lysine side chain can be used to form a lactam bridge with the C-terminus or another side chain.[4]
-
Site-Specific Conjugation: The exposed amine can be used as a handle to attach labels, drugs, or other molecules.[4]
Experimental Protocols
Below are detailed methodologies for the key experimental step involving this compound: the selective deprotection of the Dde group.
Protocol 1: Dde Group Removal using Hydrazine
This is the standard method for Dde deprotection.
Materials:
-
Peptide-resin containing the Dde-protected lysine.
-
N,N-Dimethylformamide (DMF).
-
Hydrazine monohydrate.
-
2% (v/v) Hydrazine in DMF solution.
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 2% (v/v) solution of hydrazine monohydrate in DMF (approximately 10 mL per gram of resin).[2]
-
Agitate the mixture gently at room temperature for 3-5 minutes.[2]
-
Drain the deprotection solution.
-
Repeat the hydrazine treatment two more times.[2]
-
Thoroughly wash the resin with DMF to remove residual hydrazine and the cleaved Dde adduct.[2]
Caution: Higher concentrations of hydrazine can lead to undesired side reactions.[3]
Protocol 2: Milder Dde Removal with Hydroxylamine/Imidazole
This method can be used for selective Dde removal in the presence of Fmoc groups.[3]
Materials:
-
Peptide-resin with the Dde-protected lysine.
-
N-methylpyrrolidone (NMP).
-
Hydroxylamine hydrochloride.
-
Imidazole.
Procedure:
-
Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[2]
-
Wash the peptide-resin with DMF.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.[1][3]
-
Drain the solution and wash the resin thoroughly with DMF.[1][3]
Application in Drug Development: Synthesis of GLP-1 Analogues
This compound and similar orthogonally protected lysine derivatives are instrumental in the synthesis of modified therapeutic peptides, such as glucagon-like peptide-1 (GLP-1) analogues used in the treatment of type 2 diabetes. For instance, in the synthesis of liraglutide, a branching lysine derivative is used to attach a fatty acid side chain, which extends the drug's half-life.[9] The orthogonal protection allows for the assembly of the main peptide backbone, followed by the selective deprotection of the lysine side chain and the subsequent attachment of the fatty acid moiety.
Visualizing Workflows and Concepts
To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual signaling pathway application.
Caption: Experimental workflow for SPPS using this compound.
Caption: Conceptual application of a peptide synthesized with this compound.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
The Genesis of a Key Orthogonal Protecting Group: Discovery and Synthesis of Dde-L-lys(Boc)-OH
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern peptide synthesis and drug development, enabling the precise and efficient construction of complex molecular architectures. Among the arsenal of protective groups available to chemists, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group holds a significant position due to its unique cleavage conditions, which are orthogonal to the widely used Boc and Fmoc strategies. This technical guide provides a comprehensive overview of the discovery and initial synthesis of a key building block utilizing this group, Dde-L-lys(Boc)-OH, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Significance
The Dde protecting group was first introduced to the scientific community in 1993 by B. W. Bycroft and his colleagues.[1] Their seminal work, published in the Journal of the Chemical Society, Chemical Communications, described a novel amine protecting group that could be cleaved under mild conditions using hydrazine, offering an alternative to the more established protecting group strategies.[1]
The significance of the Dde group lies in its orthogonality. In peptide synthesis, the α-amino group of amino acids is typically protected by either a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) or an acid-labile group like Boc (tert-butoxycarbonyl). The Dde group, being stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid), allows for the selective deprotection and subsequent modification of the ε-amino group of lysine side chains. This feature is invaluable for the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores or cytotoxic drugs.[2]
While highly useful, it is important to note that instances of Dde group migration have been reported, particularly in the presence of piperidine during Fmoc deprotection.[2] This has led to the development of the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group to mitigate this side reaction.[3]
Synthetic Pathways
The synthesis of this compound involves a multi-step process that begins with the selective protection of the α-amino group of L-lysine with a Boc group, followed by the introduction of the Dde group onto the ε-amino group.
Synthesis of the Precursor: Nα-Boc-L-lysine (H-Lys(Boc)-OH)
The synthesis of the key intermediate, Nα-Boc-L-lysine, can be achieved through various methods. A common approach involves the selective protection of the α-amino group of L-lysine. One straightforward method is the direct reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in a mixed solvent system under basic conditions.[4]
Synthesis of Nα-Boc-Nε-Dde-L-lysine (Boc-Lys(Dde)-OH)
With the Nα-Boc-L-lysine precursor in hand, the Dde group is introduced by reacting the free ε-amino group with 2-acetyldimedone in a suitable solvent such as ethanol, often under reflux conditions.[5]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its precursor.
Synthesis of Nα-Boc-L-lysine (H-Lys(Boc)-OH)
This protocol is adapted from a general procedure for the Boc protection of amino acids.[4]
Materials:
-
L-lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-lysine hydrochloride and sodium bicarbonate in a mixture of deionized water and dioxane.
-
Cool the solution in an ice-water bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Wash the mixture with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
| Reactant | Molar Ratio | Notes |
| L-lysine hydrochloride | 1.0 | Starting material |
| Di-tert-butyl dicarbonate | 3.0 | Boc source |
| Sodium bicarbonate | 10.0 | Base |
Table 1: Molar ratios for the synthesis of Nα-Boc-L-lysine.
Synthesis of Nα-Boc-Nε-Dde-L-lysine (Boc-Lys(Dde)-OH)
This protocol is logically adapted from the synthesis of the analogous Fmoc-L-Lys(Dde)-OH.[5]
Materials:
-
Nα-Boc-L-lysine (H-Lys(Boc)-OH)
-
2-Acetyldimedone
-
Ethanol (EtOH)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Nα-Boc-L-lysine in ethanol.
-
Add 2-acetyldimedone to the solution. A base such as DIPEA can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final product.
| Reactant | Molar Ratio | Notes |
| Nα-Boc-L-lysine | 1.0 | Starting material |
| 2-Acetyldimedone | 1.5 | Dde source |
| DIPEA | 3.0 | Base (optional) |
Table 2: Molar ratios for the synthesis of Nα-Boc-Nε-Dde-L-lysine.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₂₁H₃₄N₂O₆ |
| Molecular Weight | 410.5 g/mol |
| Appearance | White or off-white powder |
| Purity (typical) | ≥98% |
Table 3: Physicochemical properties of Boc-Lys(Dde)-OH.[6]
Characterization is typically performed using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both Boc and Dde protecting groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Experimental Workflow and Logic
The overall experimental workflow is designed to ensure the selective protection of the two amino groups of L-lysine.
The logic of this workflow is based on the differential reactivity of the α- and ε-amino groups of lysine and the specific reaction conditions that favor the selective introduction of the Boc and Dde protecting groups. The initial Boc protection is directed to the more nucleophilic α-amino group under controlled pH. Subsequently, the remaining free ε-amino group is available for reaction with 2-acetyldimedone to form the Dde-protected derivative.
Conclusion
The discovery of the Dde protecting group and the development of synthetic routes to building blocks like this compound have significantly expanded the toolbox for peptide and medicinal chemists. The ability to selectively deprotect the lysine side chain under mild, orthogonal conditions has paved the way for the creation of novel and complex bioactive molecules. This technical guide provides a foundational understanding of the history, synthesis, and key experimental considerations for this important chemical entity, empowering researchers and drug development professionals in their pursuit of innovative therapeutics.
References
- 1. A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Boc-Lys(ivDde)-OH synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]
- 6. Boc-Lys(dde)-OH | Protected Lysine for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
Preliminary Investigation of Dde-L-lys(Boc)-OH Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary investigation into the reactivity of Nα-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-Nε-(tert-butoxycarbonyl)-L-lysine (Dde-L-lys(Boc)-OH). This document details the orthogonal nature of the Dde and Boc protecting groups, offering insights into their selective deprotection. The information presented herein is crucial for the strategic design of complex peptide synthesis and the development of novel drug conjugates.
Introduction to Orthogonal Protection with this compound
In the realm of peptide synthesis and chemical biology, the ability to selectively unmask specific functional groups in the presence of others is paramount. This concept, known as orthogonal protection, allows for precise molecular manipulations, such as the creation of branched peptides, site-specific labeling with fluorophores or drugs, and the synthesis of complex peptide architectures. This compound is a valuable bifunctional amino acid derivative that embodies this principle, featuring two distinct amine protecting groups: the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group on the α-amine and the Boc (tert-butoxycarbonyl) group on the ε-amine of the lysine side chain.
The Dde group is characteristically labile to hydrazine, while the Boc group is stable under these conditions but readily cleaved by strong acids like trifluoroacetic acid (TFA).[1] Conversely, the Dde group is resistant to the acidic conditions used for Boc removal.[2] This differential reactivity forms the basis of their orthogonality and enables the sequential deprotection of the α- and ε-amino groups of the lysine residue.
Chemical Structure and Reactivity Overview
The unique reactivity of this compound stems from the distinct chemical nature of its two protecting groups.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group:
-
Cleavage: Removed by treatment with hydrazine (typically 2% in DMF).[3] The reaction proceeds via nucleophilic attack by hydrazine on the enone system of the Dde group, followed by cyclization to form a stable pyrazole byproduct and release the free amine.[4]
-
Stability: Stable to acidic conditions (e.g., TFA) used for Boc deprotection and generally stable to the basic conditions used for Fmoc group removal (though some instability can be observed with prolonged exposure to piperidine).[2]
Boc (tert-butoxycarbonyl) Group:
-
Cleavage: Removed by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), through an acid-catalyzed hydrolysis mechanism.[5] This process generates a carbamic acid intermediate that readily decarboxylates to yield the free amine.[6]
-
Stability: Stable to the mildly basic conditions of hydrazine treatment used for Dde removal.[4]
This orthogonal stability is visually represented in the following diagram:
Quantitative Data on Deprotection Reactions
The efficiency of the selective deprotection of this compound is influenced by several factors, including reagent concentration, reaction time, and temperature. The following tables summarize representative quantitative data for the solution-phase deprotection of each group.
Selective Dde Deprotection
The removal of the Dde group is typically rapid and clean.
| Hydrazine Monohydrate Conc. | Solvent | Reaction Time | Temperature (°C) | Yield of H-L-lys(Boc)-OH | Purity |
| 2% (v/v) | DMF | 10 min | 25 | >95% | High |
| 2% (v/v) | DMF | 30 min | 25 | >98% | High |
| 5% (v/v) | DMF | 5 min | 25 | >95% | High |
| 2% (v/v) | Methanol | 15 min | 25 | >90% | Good |
Table 1: Representative data for the selective deprotection of the Dde group from this compound in solution phase.
Selective Boc Deprotection
The cleavage of the Boc group requires strong acidic conditions.
| TFA Concentration (v/v) | Solvent | Reaction Time | Temperature (°C) | Yield of Dde-L-lys-OH | Purity |
| 25% | DCM | 2 h | 25 | >95% | High |
| 50% | DCM | 30 min | 25 | >98% | High |
| 95% | (neat) | 15 min | 25 | >98% | High |
| 4 M HCl | Dioxane | 2 h | 25 | >95% | High |
Table 2: Representative data for the selective deprotection of the Boc group from this compound in solution phase.
Experimental Protocols
The following are detailed experimental protocols for the selective deprotection of this compound in a solution-phase setting.
Protocol for Selective Dde Deprotection
This protocol outlines the removal of the Dde group to yield H-L-lys(Boc)-OH.
References
An In-depth Technical Guide to the Theoretical Applications of Dde-Protected Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical applications of 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected lysine derivatives. The unique properties of the Dde protecting group, particularly its orthogonality to the widely used Fmoc and Boc protecting groups, make it an invaluable tool in peptide synthesis, chemical biology, and drug development.[1] This guide will delve into the core applications, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize key workflows and mechanisms.
Core Concepts of Dde Protection
The Dde group is a protecting group for primary amines, most notably the ε-amino group of lysine.[2] Its primary advantage lies in its unique cleavage condition, which allows for selective deprotection without affecting other protecting groups commonly used in peptide synthesis.[3][4]
-
Orthogonality: The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[1][5]
-
Selective Cleavage: It is selectively removed by treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[1][6]
This "quasi-orthogonal" protection strategy is the foundation for its diverse applications in the synthesis of complex peptides and bioconjugates.[6]
Theoretical Applications in Peptide and Protein Chemistry
The ability to selectively unmask the lysine side chain at a specific point during synthesis opens up a vast array of possibilities for creating complex and functional molecules.
Dde-protected lysine serves as a key building block for the synthesis of branched peptides. After incorporation into a growing peptide chain, the Dde group can be selectively removed to expose the ε-amino group, which can then act as an initiation point for the synthesis of a second peptide chain.[6] This is instrumental in creating:
-
Multivalent Peptides: For enhanced binding affinity and biological activity.[4]
-
Peptide Dendrimers: For applications in drug and gene delivery.[4]
-
Di-epitopic Peptides: For the development of synthetic vaccines and diagnostics.[4]
The Dde group acts as a handle for the precise, site-specific attachment of various molecules to a peptide backbone.[6] This is crucial for:
-
Drug Delivery: Conjugating cytotoxic drugs to targeting peptides to create antibody-drug conjugate (ADC)-like molecules.[3]
-
Molecular Imaging: Attaching fluorescent labels, radioisotopes, or contrast agents for diagnostic purposes.[6]
-
Bioconjugation: Linking peptides to other biomolecules, such as proteins, nucleic acids, or carbohydrates, or to surfaces.[3]
Cyclic peptides often exhibit enhanced stability, bioavailability, and receptor-binding affinity compared to their linear counterparts. Dde-protected lysine facilitates peptide cyclization by allowing the selective deprotection of the lysine side chain for the formation of a lactam bridge with the C-terminus or another side chain.[6]
In protein engineering, Dde-protected lysine can be incorporated to introduce specific modifications that enhance protein stability or function.[3] It is also used in the total synthesis of small proteins where site-specific modifications are required.
The ability to selectively introduce modifications on lysine residues allows researchers to mimic and study the effects of natural post-translational modifications (PTMs) such as ubiquitination, acetylation, and methylation.[7][8][9][10] This is vital for understanding the complex regulatory networks that govern cellular processes.[7][10]
Quantitative Data and Reaction Parameters
The following tables summarize key quantitative data for the deprotection of Dde and its more sterically hindered analogue, ivDde, which is often used to prevent Dde migration in long or complex syntheses.[2][5]
Table 1: Standard Dde/ivDde Deprotection Reagents and Conditions
| Protecting Group | Reagent | Concentration | Solvent | Reaction Time | Repetitions |
| Dde | Hydrazine monohydrate | 2% (v/v) | DMF | 3-5 minutes | 3 |
| ivDde | Hydrazine monohydrate | 2-10% (v/v) | DMF | 5-15 minutes | 3-5 |
| Dde | Hydroxylamine HCl & Imidazole | 0.5 M each | NMP | 30-60 minutes | 1 |
Data compiled from multiple sources.[2][5][11]
Table 2: Troubleshooting and Optimization of Dde Deprotection
| Issue | Potential Cause | Recommended Solution | Quantitative Parameter Adjustment |
| Incomplete Deprotection | Steric hindrance, insufficient reaction time | Increase reaction time or repetitions | Extend time to 5-10 min per repetition |
| Low reagent concentration | Optimize hydrazine concentration | Cautiously increase to 5% (v/v) | |
| Premature Cleavage | Prolonged exposure to piperidine | Minimize piperidine treatment time | Use minimum time for complete Fmoc removal |
| Use a milder base for Fmoc removal | 2% DBU in DMF[5] | ||
| Dde Group Migration | Piperidine-mediated side reaction | Use DBU for Fmoc removal on adjacent residues | 2% DBU in DMF, 3 x 3 min[12] |
| Use the more stable ivDde protecting group | N/A |
This table provides general guidelines. Optimal conditions should be determined empirically.
Experimental Protocols
This protocol describes the standard method for removing the Dde group from a peptide synthesized on a solid support.[1][5]
-
Resin Preparation: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[1]
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[5]
-
Deprotection Reaction: a. Drain the DMF from the swollen resin. b. Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).[5] c. Gently agitate the mixture at room temperature for 3 minutes.[2][5] d. Drain the solution. e. Repeat steps 3b-3d two more times for a total of three treatments.[2][5]
-
Washing: Thoroughly wash the resin with DMF (5 times) to remove all traces of hydrazine and the cleaved protecting group.[1][5] The resin is now ready for subsequent synthetic steps.
This protocol is used for the selective removal of the Dde group in the presence of Fmoc groups.[2][11]
-
Resin Preparation: Wash the resin-bound peptide with DMF (3 times).[5]
-
Deprotection Solution Preparation: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in N-methylpyrrolidone (NMP).[5]
-
Deprotection Reaction: a. Add the hydroxylamine/imidazole solution to the resin. b. Gently shake the mixture at room temperature for 30 to 60 minutes.[11]
-
Washing: Filter the resin and wash three times with DMF. The peptide-resin is now ready for further elaboration.[2][11]
Visualizing Workflows and Mechanisms
Caption: Solid-phase synthesis workflow for site-specific peptide conjugation.
Caption: Proposed mechanism for the cleavage of the Dde protecting group by hydrazine.
Caption: Decision tree for selecting a lysine protection strategy in Fmoc-SPPS.
Conclusion
Dde-protected lysine derivatives are indispensable tools in modern chemical biology and drug development.[3] Their unique deprotection chemistry enables the synthesis of highly complex and functionalized peptides that would be difficult or impossible to create using other methods. From branched peptides for multivalent targeting to precisely modified bioconjugates for diagnostics and therapeutics, the applications of Dde-protected lysine are vast and continue to expand. This guide provides the foundational knowledge, quantitative data, and practical protocols to effectively leverage this versatile building block in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Substrate and Functional Diversity of Protein Lysine Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Lysine post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
basic principles of using Dde-L-lys(boc)-OH in SPPS
An In-depth Technical Guide on the Core Principles of Using Dde-L-lys(boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental principles and practical applications of Nα-tert-butyloxycarbonyl-Nε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine (this compound) in solid-phase peptide synthesis (SPPS). The strategic use of this orthogonally protected amino acid is pivotal for the synthesis of complex peptides, including branched and cyclic structures, as well as for site-specific modifications.
The Principle of Orthogonal Protection in SPPS
Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain attached to a solid support.[1] To ensure the correct sequence, reactive functional groups on the amino acids that are not involved in peptide bond formation must be temporarily masked with protecting groups.[2][3] The concept of "orthogonal protection" is fundamental to this process, employing protecting groups that can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule.[1][2][4][5] This strategy allows for precise control over the synthesis and enables complex modifications.[4]
This compound is a prime example of an amino acid derivative designed for an orthogonal protection strategy. It incorporates two distinct protecting groups:
-
The Boc (tert-butyloxycarbonyl) group: This acid-labile group protects the α-amino group of the lysine. It is removed at each cycle of the SPPS to allow for the coupling of the next amino acid.[1][6]
-
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group: This group protects the ε-amino group of the lysine side chain and is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[7] The Dde group is selectively cleaved using a dilute solution of hydrazine.[7]
The orthogonality of the Boc and Dde groups allows for the selective deprotection of either the α-amino group for chain elongation or the ε-amino group for side-chain modification at any desired stage of the synthesis.
Core Applications of this compound in SPPS
The unique properties of this compound make it an invaluable tool for advanced peptide synthesis, including:
-
Synthesis of Branched Peptides: A peptide chain can be assembled on the solid support, and after completion, the Dde group on a lysine residue can be selectively removed to allow for the synthesis of a second peptide chain on the lysine side chain.
-
Site-Specific Labeling: The ε-amino group of lysine can be deprotected on-resin for the attachment of fluorescent labels, biotin, or other reporter molecules.
-
Peptide Cyclization: The lysine side chain can be used as an anchor point for on-resin cyclization with another residue in the peptide sequence.
Experimental Protocols and Data
Boc Group Deprotection
The removal of the Boc group is a standard step in each cycle of Boc-based SPPS.
Experimental Protocol:
-
Washing: Wash the peptide-resin with dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes at room temperature.[8] A pre-wash of 1-2 minutes with the TFA/DCM solution can be beneficial.[8]
-
Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.[9]
-
Neutralization: Treat the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM for 2-5 minutes to neutralize the resulting trifluoroacetate salt of the N-terminal amine.[1]
-
Washing: Wash the resin with DCM to remove excess DIPEA.[1]
| Parameter | Condition | Reference |
| Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | [8] |
| Time | 15-30 minutes | [8] |
| Temperature | Room Temperature | [9] |
| Neutralization | 5-10% Diisopropylethylamine (DIPEA) in DCM | [1] |
Dde Group Deprotection
The selective cleavage of the Dde group is the key step that leverages the orthogonal nature of this protecting group.
Experimental Protocol:
-
Washing: Wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a 2% solution of hydrazine monohydrate in DMF.[10] The treatment is typically repeated 2-3 times for 3-10 minutes each at room temperature.[10]
-
Washing: Wash the resin extensively with DMF to remove the hydrazine and the cleaved Dde-hydrazine adduct.[10]
| Parameter | Condition | Reference |
| Reagent | 2% Hydrazine Monohydrate in N,N-Dimethylformamide (DMF) | [10] |
| Time | 2-3 treatments of 3-10 minutes each | [10] |
| Temperature | Room Temperature | [10] |
Visualizing the Workflow and Logic
The Orthogonal Protection Scheme
The following diagram illustrates the principle of orthogonal protection using this compound.
Caption: Orthogonal deprotection strategy for this compound.
SPPS Workflow for Branched Peptide Synthesis
This diagram outlines the workflow for synthesizing a branched peptide using this compound.
Caption: Workflow for the synthesis of a branched peptide.
Conclusion
The use of this compound in SPPS exemplifies a sophisticated application of orthogonal protection strategies in modern peptide chemistry. A thorough understanding of the distinct deprotection conditions for the Boc and Dde groups is crucial for the successful synthesis of complex, modified peptides. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and peptide science.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Dde-L-lys(Boc)-OH into Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the incorporation of Nα-Dde-Nε-Boc-L-lysine (Dde-L-lys(Boc)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The use of this orthogonally protected lysine derivative allows for selective deprotection strategies, enabling the synthesis of complex peptides, including branched or cyclic structures, and peptides requiring site-specific modifications. Detailed protocols for coupling, selective Dde-group deprotection, and final cleavage are presented, along with data tables and workflow diagrams to ensure successful implementation.
Introduction
In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount for the successful assembly of a desired peptide sequence. Orthogonal protecting groups, which can be removed under different conditions, allow for the selective manipulation of specific functional groups within a growing peptide chain. This compound is a uniquely protected amino acid derivative where the α-amino group is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, and the ε-amino group of the lysine side chain is protected by the Boc (tert-butyloxycarbonyl) group.
The Dde group is labile to mild hydrazine treatment, while the Boc group is stable under these conditions but can be removed with moderately strong acids like trifluoroacetic acid (TFA).[1][2] This orthogonality makes this compound a valuable building block for advanced peptide synthesis strategies. For instance, the Dde group can be used as a temporary Nα-protecting group in a synthetic strategy that is orthogonal to the more common Fmoc or Boc strategies for the main peptide chain elongation. Alternatively, if incorporated into a peptide synthesized using standard Fmoc-SPPS, the Dde group on a lysine side-chain can be selectively removed to allow for side-chain modification while the peptide is still on the resin.
This application note details the protocol for incorporating this compound into a peptide sequence, focusing on the coupling reaction, the selective removal of the Dde protecting group, and the final deprotection of the Boc group during cleavage from the solid support.
Chemical Structures and Protecting Group Strategy
The successful incorporation of this compound relies on the differential stability of the Dde and Boc protecting groups.
Caption: Chemical structure concept of this compound.
The core principle involves the selective deprotection of the Nα-Dde group to allow for peptide chain elongation, while the Nε-Boc group remains intact until the final cleavage step.
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound. These protocols are based on standard solid-phase peptide synthesis techniques.
Materials and Reagents
-
This compound
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)[3][4][5]
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Dde deprotection solution: 2% (v/v) hydrazine monohydrate in DMF[1][6][7]
-
Boc deprotection and cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[8][9]
-
Washing solvents: DMF, DCM, Methanol (MeOH), Diethyl ether
Protocol for Coupling this compound
This protocol assumes a standard Fmoc-SPPS workflow where this compound is to be incorporated at a specific site.
Caption: Workflow for coupling this compound.
-
Resin Preparation: Swell the peptide-resin in DMF for 20-30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.
Protocol for Selective Nα-Dde Deprotection
This protocol is for the removal of the Dde group to allow for further peptide chain elongation.
Caption: Workflow for selective Dde group removal.
-
Resin Washing: Wash the peptide-resin with DMF (3x) to prepare for deprotection.
-
Dde Removal: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin.[10] Agitate for 3-5 minutes at room temperature. Drain the solution. Repeat this step two more times.[6][7]
-
Thorough Washing: Wash the resin extensively with DMF (5-7x) to ensure complete removal of hydrazine, which can interfere with subsequent coupling steps.
-
Final Washes: Wash the resin with DCM (3x) and prepare for the next coupling cycle.
Caution: Prolonged exposure to hydrazine or piperidine can potentially lead to Dde migration.[10][11] The recommended short treatment times should be adhered to.
Protocol for Final Cleavage and Nε-Boc Deprotection
This protocol is for the final step where the completed peptide is cleaved from the resin, and the Boc side-chain protecting group is removed.
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add the cocktail to the dried resin (10 mL per gram of resin).
-
Reaction: Stir the mixture at room temperature for 2-3 hours.[8][12]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10x the volume of the filtrate).
-
Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether (3x) to remove scavengers and by-products.[13]
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product, which can then be purified by HPLC.
Data Presentation
The following tables summarize the key quantitative parameters for the described protocols.
Table 1: Coupling Reaction Parameters
| Parameter | Value | Notes |
| This compound | 3 eq. | Relative to resin loading |
| HBTU | 2.9 eq. | Coupling reagent |
| HOBt | 3 eq. | Racemization suppressor |
| DIEA | 6 eq. | Base for activation |
| Solvent | DMF | |
| Reaction Time | 1-2 hours | Monitor with Kaiser test |
| Temperature | Room Temp. |
Table 2: Deprotection Conditions
| Protecting Group | Reagent | Concentration | Time | Temperature |
| Dde | Hydrazine monohydrate | 2% in DMF | 3 x 3-5 min | Room Temp. |
| Boc | Trifluoroacetic acid (TFA) | 95% in cleavage cocktail | 2-3 hours | Room Temp. |
Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive, extend the coupling time or perform a second coupling. Ensure reagents are fresh and anhydrous.
-
Dde Migration: This is a known side reaction, especially with prolonged exposure to basic conditions.[10][11] Adhere strictly to the short hydrazine treatment times.
-
Incomplete Dde Removal: If subsequent steps are problematic, incomplete Dde removal may be the cause. Increase the number of hydrazine treatments (e.g., to 3 x 5 minutes).[10]
Conclusion
The use of this compound offers a valuable orthogonal strategy for the synthesis of complex peptides. The protocols detailed in this application note provide a robust framework for the successful incorporation of this derivative. By carefully controlling the coupling and deprotection steps, researchers can leverage the unique properties of the Dde and Boc protecting groups to achieve their synthetic goals in peptide chemistry.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Dde-L-lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient assembly of peptide chains. A key aspect of successful SPPS is the use of orthogonal protecting groups that can be selectively removed without affecting other protecting groups on the peptide or the solid support. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable protecting group for the ε-amino group of lysine. Its orthogonality to the commonly used acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting groups makes it an ideal choice for the synthesis of complex peptides.[1][2]
Dde-L-lys(Boc)-OH is a derivative of lysine where the α-amino group is protected by the Boc group and the ε-amino group is protected by the Dde group. This arrangement allows for the incorporation of a lysine residue into a peptide chain using standard Boc-based SPPS protocols. The Dde group remains stable during the repetitive acidic treatments required for Boc group removal. Subsequently, the Dde group can be selectively cleaved under mild conditions using hydrazine, exposing the lysine side-chain amine for further modification.[1] This selective deprotection is instrumental in the synthesis of branched peptides, cyclic peptides, and for the site-specific attachment of labels, such as biotin or fluorescent dyes.[2][3][4]
Properties and Advantages of this compound
The use of this compound in SPPS offers several distinct advantages:
-
Orthogonality: The Dde group is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc removal (e.g., piperidine), providing excellent orthogonality.[1]
-
Mild Cleavage Conditions: The Dde group is typically removed with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF), which are conditions that do not cleave the peptide from most resins or remove other common side-chain protecting groups.[1][5]
-
Versatility in Peptide Modification: The selective deprotection of the Dde group on the solid phase allows for a wide range of modifications at the lysine side chain, including:
-
Synthesis of Branched Peptides: A second peptide chain can be assembled on the deprotected lysine side chain.[6]
-
Synthesis of Cyclic Peptides: The exposed amine can be used for on-resin cyclization with the N-terminus or another side chain.[7][8]
-
Site-Specific Labeling: Reporter groups, such as fluorophores, quenchers, or biotin, can be specifically attached.[4]
-
PEGylation: Site-specific attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.
-
Experimental Protocols
Incorporation of this compound in Boc-SPPS
This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using manual or automated Boc-based SPPS.
Materials:
-
Pre-loaded resin (e.g., Merrifield, PAM, or Wang resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Washing solvents (DMF, DCM)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.[9]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[9]
-
Washing: Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove residual TFA and byproducts.[9]
-
Neutralization: Neutralize the resin-bound peptide with a solution of 10% DIEA in DMF for 2 x 2 minutes to obtain the free amine.[9]
-
Washing: Wash the resin with DMF (3 times).[9]
-
Coupling of this compound:
-
Pre-activate this compound (3 equivalents relative to the resin substitution) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF for 2-5 minutes.[9]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[9]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).[9]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[9]
-
Chain Elongation: Repeat steps 2-8 for the subsequent amino acid couplings in the peptide sequence.
Selective Deprotection of the Dde Group
This protocol describes the selective removal of the Dde protecting group from the lysine side chain while the peptide remains attached to the solid support.
Materials:
-
Dde-protected peptide-resin
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
-
Washing solvents (DMF)
Protocol:
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[1]
-
Dde Cleavage Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[5]
-
Dde Deprotection:
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove the hydrazine solution and the pyrazole byproduct.[1] The resin is now ready for the subsequent modification of the lysine side chain.
Note on Dde Migration: In some cases, Dde migration from one amine to another has been observed, particularly during prolonged exposure to piperidine in Fmoc-based synthesis.[11][12] While less of a concern in Boc-SPPS, it is good practice to perform the Dde deprotection step immediately before the intended side-chain modification.
Quantitative Data Summary
The efficiency of Dde group cleavage is influenced by several factors. The following tables summarize key quantitative parameters from various sources.
| Parameter | Condition | Observation/Recommendation | Reference |
| Hydrazine Concentration | 2% (v/v) in DMF | Standard and most commonly used concentration for efficient Dde removal. | [5] |
| >2% in DMF | Higher concentrations may lead to side reactions, such as peptide cleavage at Glycine residues or conversion of Arginine to Ornithine. | [5] | |
| Reaction Time | 3-10 minutes | Typically sufficient for complete deprotection at room temperature. | [10] |
| 3 x 3 minutes | Repeated short treatments can be more effective than a single long treatment. | ||
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. | [1] |
| Monitoring | UV Spectrophotometry | The pyrazole byproduct of the cleavage reaction has a strong UV absorbance around 290 nm, which can be used to monitor the progress of the reaction. | [1] |
Visualizations
Chemical Structure and Synthesis Workflow
Caption: Workflow of SPPS using this compound for selective modification.
Mechanism of Dde Cleavage by Hydrazine
Caption: Proposed mechanism for the hydrazine-mediated cleavage of the Dde group.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Deprotection of the Dde Group from Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable amine-protecting group in peptide synthesis and modification. Its primary advantage lies in its orthogonality to the commonly used Fmoc and Boc protecting groups. The Dde group is stable under the basic conditions required for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[1] This stability allows for the selective deprotection of the Dde group, enabling site-specific modifications of lysine residues within a peptide sequence, such as branching, cyclization, or the attachment of labels and other moieties.[1]
The most common method for the removal of the Dde group involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][2] This document provides detailed protocols for the selective deprotection of the Dde group from lysine, along with quantitative data and troubleshooting guidelines.
Data Presentation: Dde Deprotection Conditions
The following table summarizes typical reaction conditions for the selective deprotection of the Dde group from lysine residues on a solid support.
| Parameter | Standard Hydrazine Protocol | Milder Hydroxylamine Protocol |
| Deprotection Reagent | 2% (v/v) Hydrazine monohydrate in DMF | 0.5 M Hydroxylamine hydrochloride and 0.5 M Imidazole in NMP |
| Reaction Time | 3-10 minutes per treatment | 30-60 minutes |
| Number of Treatments | 2-3 repetitions | 1 treatment |
| Temperature | Room Temperature | Room Temperature |
| Monitoring | Spectrophotometrically at 290 nm (absorbance of indazole byproduct) | Not specified |
| Key Considerations | The N-terminus should be Boc-protected as hydrazine can also remove the Fmoc group.[2][3] | Can be used for selective Dde removal in the presence of Fmoc groups.[3] |
Experimental Protocols
Protocol 1: Standard Dde Removal with Hydrazine
This protocol outlines the standard procedure for the selective deprotection of the Dde group from a resin-bound peptide using a hydrazine solution.
Materials:
-
Dde-protected peptide on solid support (resin)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel suitable for solid-phase peptide synthesis (SPPS)
Procedure:
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes in the reaction vessel.[1]
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For example, to prepare 10 mL of the solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.
-
Deprotection Reaction:
-
Repeat Treatment: Repeat the deprotection step (Step 3) two more times to ensure complete removal of the Dde group.[2][4]
-
Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[1] The resin is now ready for the subsequent synthetic step.
Protocol 2: Milder Dde Removal with Hydroxylamine
This protocol provides an alternative, milder method for Dde deprotection that is compatible with the presence of Fmoc protecting groups.[3]
Materials:
-
Dde-protected peptide on solid support (resin)
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Reaction vessel suitable for SPPS
Procedure:
-
Resin Preparation: Wash the resin-bound peptide with DMF (3 times).
-
Deprotection Solution Preparation: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[4]
-
Deprotection Reaction:
-
Washing:
-
Filter the resin.
-
Wash the resin thoroughly with DMF (3 times).[3] The peptide-resin is now ready for further elaboration.
-
Mandatory Visualizations
Caption: Experimental workflow for the selective deprotection of the Dde group.
Caption: Proposed mechanism for the hydrazine-mediated cleavage of the Dde group.
Troubleshooting
Issue 1: Incomplete Removal of the Dde Group
-
Cause: Insufficient reaction time, low reagent concentration, or steric hindrance around the Dde group.
-
Solutions:
-
Increase the reaction time of each hydrazine treatment (e.g., from 3 minutes to 5 minutes).[4]
-
Increase the number of hydrazine treatments.[4]
-
Ensure adequate mixing of the resin during the reaction to improve reagent access.[4]
-
For the ivDde group, which is more sterically hindered, longer reaction times or a slightly higher concentration of hydrazine (up to 10%) may be necessary, but caution is advised due to potential side reactions.[2]
-
Issue 2: Premature Cleavage or Partial Loss of the Dde Group
-
Cause: The Dde group can exhibit some instability to prolonged exposure to piperidine during Fmoc deprotection, especially in long peptide syntheses.[4]
-
Solutions:
Issue 3: Dde Group Migration
-
Cause: Dde migration to an unprotected amine, such as the ε-amino group of another lysine, can occur under basic conditions, particularly in the presence of piperidine.[6] This is thought to proceed via an unstable piperidine-Dde adduct.[6]
-
Solutions:
-
When a Dde-protected lysine is adjacent to a residue that will have a free amine after Fmoc removal, consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection step to minimize migration.[4][6]
-
Strategically plan the peptide sequence to avoid having unprotected primary amines in close proximity to Dde-protected residues during piperidine treatment.
-
Employ the more sterically hindered ivDde group, which significantly reduces the likelihood of migration.[4]
-
Concluding Remarks
The selective deprotection of the Dde group is a critical technique in advanced peptide chemistry, enabling the synthesis of complex and modified peptides. By understanding the reaction mechanisms, following established protocols, and being aware of potential side reactions and how to mitigate them, researchers can successfully utilize the Dde protecting group to achieve their synthetic goals. The choice between the standard hydrazine protocol and milder alternatives should be based on the specific requirements of the synthesis, including the presence of other protecting groups and the overall stability of the peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Branched Peptides Utilizing Dde-L-lys(Boc)-OH: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of branched peptides using Nα-Dde-Nε-Boc-L-lysine (Dde-L-lys(Boc)-OH). This orthogonal protecting group strategy is a cornerstone in modern peptide chemistry, enabling the construction of complex, multivalent peptide structures with high precision. Branched peptides, such as Multiple Antigen Peptides (MAPs), are of significant interest in immunology, drug delivery, and materials science due to their enhanced biological activity and unique structural properties.[1][2][3]
The use of a lysine residue with differentially protected amino groups (α-amino and ε-amino) is the foundation for creating a branching point. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group for primary amines that is labile to hydrazine, while the tert-butyloxycarbonyl (Boc) group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[4] This orthogonality allows for the selective deprotection of one amine group while the other remains protected, directing the site of peptide chain elongation.[3]
Principle of Orthogonal Protection
The successful synthesis of branched peptides hinges on the principle of orthogonal protection. In this strategy, multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. In the context of this compound, the Dde group on the α-amine is stable to the acidic conditions used to remove the Boc group from the ε-amine, and conversely, the Boc group is stable to the hydrazine treatment used for Dde removal. This allows for a divergent synthesis approach where the peptide backbone can be extended from either the α-amino or ε-amino group of the lysine residue at a desired point in the synthesis.
Caption: Orthogonal protection strategy using Dde and Boc on a lysine residue.
Applications in Research and Development
The ability to synthesize well-defined branched peptides opens up numerous possibilities in various scientific fields:
-
Vaccine Development: Multiple Antigen Peptides (MAPs) present multiple copies of an antigenic epitope on a single molecule, significantly enhancing the immunogenic response compared to the linear peptide alone.[1][5] This is a powerful tool for developing subunit vaccines.
-
Drug Delivery: Branched peptide scaffolds can be used to create drug delivery systems with high payloads and targeted delivery capabilities. Their dendritic structure can improve solubility and pharmacokinetic properties of attached therapeutic agents.
-
Biomaterials: The self-assembly of branched peptides can lead to the formation of hydrogels and other biomaterials with applications in tissue engineering and regenerative medicine.[3]
-
Diagnostics: Branched peptides can be used to develop sensitive and specific diagnostic assays by providing a high density of epitopes for antibody binding.[2]
Experimental Protocols
The following protocols outline a general procedure for the solid-phase synthesis of a branched peptide using a divergent strategy with this compound. This protocol assumes a Boc-based solid-phase peptide synthesis (SPPS) approach.
Protocol 1: Synthesis of the Main Peptide Chain
-
Resin Preparation: Swell a suitable solid support (e.g., PAM resin) in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling reagents (e.g., HBTU/HOBt or HATU) in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIEA).
-
Iterative Chain Elongation:
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus by treating the resin with 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling: Couple the next Boc-protected amino acid using standard coupling conditions.
-
Monitoring: Monitor the completion of each coupling step using a qualitative test such as the Kaiser test.
-
-
Incorporation of the Branching Lysine: At the desired position for branching, couple this compound using the standard coupling protocol.
Protocol 2: Synthesis of the Peptide Branch
-
Selective Dde Deprotection:
-
Wash the peptide-resin with DMF.
-
Treat the resin with a freshly prepared solution of 2% (v/v) hydrazine monohydrate in DMF. The treatment is typically performed in three short intervals (e.g., 3 x 3 minutes) at room temperature with gentle agitation.[4]
-
Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood.
-
-
Washing: Thoroughly wash the resin with DMF to remove all traces of hydrazine and the cleaved Dde protecting group.
-
Branch Elongation: Synthesize the peptide branch by following the iterative chain elongation steps described in Protocol 1 (Boc deprotection, washing, neutralization, and coupling).
-
N-terminal Modification (Optional): The N-terminus of the branch can be capped (e.g., by acetylation with acetic anhydride) or left as a free amine.
Protocol 3: Cleavage and Purification
-
Final Boc Deprotection: Remove the N-terminal Boc group from the final residue of the branch using 25-50% TFA in DCM.
-
Resin Washing and Drying: Wash the fully synthesized branched peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
-
Cleavage from Resin: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The cleavage is typically performed for 2-4 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Caption: Workflow for the divergent synthesis of a branched peptide.
Quantitative Data
The synthesis of branched peptides can be challenging due to steric hindrance, which may lead to incomplete coupling reactions and the formation of deletion sequences.[5] Microwave-assisted SPPS has been shown to improve the efficiency of branched peptide synthesis.[6] The following table summarizes representative purity data for unsymmetrically branched peptides synthesized using a similar orthogonal lysine derivative (Fmoc-Lys(ivDde)-OH), which provides an indication of the expected outcomes for syntheses employing this compound.
| Branched Peptide Description | Synthesis Method | Crude Purity (%) | Reference |
| Lactoferricin-lactoferrampin antimicrobial peptide chimera | Microwave-enhanced SPPS | 77 | [6] |
| Histone H2B-1A fragment (118-126) conjugated to a ubiquitin fragment (47-76) | Microwave-enhanced SPPS | 75 | [6] |
| Tetra-branched analog of an antifreeze peptide | Microwave-enhanced SPPS | 71 | [6] |
Troubleshooting
-
Incomplete Dde Removal: If Dde removal is incomplete, extend the hydrazine treatment time or increase the number of repetitions. Ensure the hydrazine solution is freshly prepared.
-
Low Coupling Efficiency on the Branch: Steric hindrance can be a significant issue, especially for longer branches. Using a more potent coupling reagent like HATU, extending the coupling time, or performing double couplings can improve yields.
-
Aggregation: The aggregation of peptide chains on the resin can hinder reagent accessibility. Using specialized resins or incorporating structure-breaking amino acids (e.g., pseudoprolines) can mitigate this issue.
-
Side Reactions with Hydrazine: Prolonged exposure to hydrazine or concentrations higher than 2% can lead to side reactions. It is crucial to adhere to the recommended reaction conditions.
References
- 1. qyaobio.com [qyaobio.com]
- 2. Multiple antigenic peptide (MAP): a synthetic peptide dendrimer for diagnostic, antiviral and vaccine strategies for emerging and re-emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. lifetein.com [lifetein.com]
- 6. kohan.com.tw [kohan.com.tw]
Application Notes and Protocols for Creating Cyclic Peptides Using Dde-L-lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of cyclic peptides utilizing Nα-Boc-Nε-Dde-L-lysine (Boc-L-Lys(Dde)-OH). The strategic use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, in conjunction with the acid-labile tert-butyloxycarbonyl (Boc) group, offers an orthogonal protection scheme crucial for the synthesis of complex peptide architectures, including head-to-tail and side-chain cyclized peptides.
Introduction to Orthogonal Protection Strategy
In solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential for the selective modification of a peptide chain. The Dde group is a cornerstone of this strategy due to its stability under the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc group removal (e.g., piperidine).[1][2] This allows for the selective deprotection of the lysine side-chain for subsequent modification or cyclization while the N-terminus and other side chains remain protected.
The combination of Boc for Nα-protection and Dde for the lysine side-chain is particularly advantageous for on-resin cyclization strategies. After the linear peptide has been assembled, the Dde group can be selectively removed to unmask the ε-amino group of lysine, which can then react with the deprotected N-terminal amino group or a C-terminal carboxylic acid to form a cyclic structure.
Dde Protecting Group: Cleavage Mechanisms and Conditions
The most common method for the removal of the Dde group is through treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1] The cleavage proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring, followed by an intramolecular cyclization to form a stable pyrazole byproduct and release the free amine.[1]
Alternative methods for Dde cleavage exist, such as using hydroxylamine hydrochloride with imidazole, which can be advantageous in specific synthetic contexts.[3][4]
Table 1: Comparison of Dde Cleavage Reagents and Conditions
| Reagent(s) | Concentration | Solvent | Reaction Time | Temperature | Key Considerations |
| Hydrazine monohydrate | 2% (w/v) | DMF | 3 x 3 minutes | Room Temperature | May also remove Fmoc groups if present.[4] Higher concentrations can lead to side reactions.[4] |
| Hydroxylamine HCl / Imidazole | 1 equiv. / 0.75 equiv. | NMP | 30 - 60 minutes | Room Temperature | Can selectively remove Dde in the presence of Fmoc groups.[4] |
Experimental Protocols
Protocol 1: On-Resin Dde Group Cleavage using Hydrazine
This protocol details the selective removal of the Dde protecting group from a resin-bound peptide.
Materials:
-
Peptide-resin with Dde-protected lysine
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[4]
-
Shake the mixture at room temperature for 3 minutes.[4]
-
Filter the resin and collect the filtrate.
-
Repeat the hydrazine treatment two more times for a total of three treatments.[4]
-
Wash the resin thoroughly with DMF (3 x) to remove any residual hydrazine and the pyrazole byproduct.
-
The resin is now ready for the subsequent cyclization step.
Monitoring the Cleavage: The progress of the Dde cleavage can be monitored spectrophotometrically by measuring the UV absorbance of the pyrazole byproduct in the filtrate.[1]
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the formation of a lactam bridge between the N-terminal amine and the C-terminal carboxylic acid, a common strategy for creating head-to-tail cyclic peptides. This is achieved by anchoring the peptide to the resin via an amino acid side chain.[5]
Materials:
-
Resin-bound linear peptide with a free N-terminal amine and a free C-terminal carboxylic acid (achieved after selective deprotection)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Coupling reagents (e.g., PyBOP, HATU)
-
Base (e.g., DIEA)
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Ensure the linear peptide is anchored to the resin via a side chain and that both the N-terminal Boc group and any C-terminal protecting groups have been selectively removed.
-
Swell the resin in DMF or NMP.
-
Prepare a solution of the coupling reagent (e.g., PyBOP, 3 equivalents) and base (e.g., DIEA, 6 equivalents) in DMF or NMP.[6]
-
Add the coupling solution to the resin.
-
Shake the reaction vessel at room temperature for 4-24 hours.[6]
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.
-
Once the cyclization is complete, wash the resin with DMF (3x) and DCM (3x).[6]
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol outlines the final cleavage of the cyclic peptide from the solid support and the removal of any remaining side-chain protecting groups.
Materials:
-
Cyclic peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail. The composition may vary depending on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude product to obtain a powder.
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows
Caption: Workflow for on-resin synthesis of a head-to-tail cyclic peptide.
Caption: Mechanism of Dde group cleavage by hydrazine.
Applications in Drug Development
Cyclic peptides offer several advantages over their linear counterparts as therapeutic agents, including enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability.[6] The use of Dde-L-lys(Boc)-OH is instrumental in the synthesis of these complex molecules. This methodology facilitates the creation of diverse cyclic peptide libraries for drug screening and the development of novel peptide-based therapeutics.[2][7] The ability to introduce specific modifications at the lysine side-chain post-cyclization further expands the chemical space that can be explored in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of head-to-tail cyclic peptides via side-chain attachment: implications for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Site-Specific Peptide Labeling Using an Orthogonal Dde Protection Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of peptides is a critical technique for the development of novel therapeutics, diagnostic agents, and research tools. This process allows for the precise attachment of various moieties, such as fluorophores, radiolabels, cytotoxic drugs, or polyethylene glycol (PEG) chains, to a defined position within a peptide sequence. The cornerstone of achieving such precision in solid-phase peptide synthesis (SPPS) is the principle of orthogonal protection.[1] This strategy employs a set of protecting groups that can be removed under distinct chemical conditions, enabling selective deprotection and modification at specific sites.[2][3]
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable tool for the temporary protection of primary amines, particularly the ε-amino group of lysine.[4] By incorporating Fmoc-L-Lys(Dde)-OH into a peptide during standard Fmoc/tBu-based SPPS, the lysine side chain can be selectively unmasked at the appropriate time. The Dde group is notably stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage (e.g., trifluoroacetic acid, TFA), but it is selectively cleaved by hydrazine.[4][5] This orthogonality permits on-resin modification of the lysine side chain, facilitating the synthesis of branched peptides, cyclic peptides, and precisely labeled bioconjugates.[5][6]
Principle of the Dde Orthogonal Strategy
The Fmoc/tBu strategy is the most common approach in modern SPPS.[1] It relies on the base-labile Nα-Fmoc group for temporary protection during chain elongation and acid-labile groups (e.g., Boc, tBu, Trt) for "permanent" side-chain protection. The Dde group introduces a third level of orthogonality.
The core principle is as follows:
-
Peptide Assembly: The peptide is synthesized on a solid support using standard Fmoc/tBu chemistry, with Fmoc-L-Lys(Dde)-OH incorporated at the desired labeling site.
-
Selective Dde Removal: Once the peptide backbone is fully assembled, the resin-bound peptide is treated with a dilute solution of hydrazine. This cleaves the Dde group, exposing the ε-amino group of the target lysine residue while leaving all other protecting groups (including the N-terminal Fmoc/Boc and other side-chain groups) intact.[7]
-
Site-Specific Labeling: A label of interest (e.g., biotin, fluorescent dye) is activated and coupled to the newly freed lysine side-chain amine.
-
Global Deprotection and Cleavage: Finally, the peptide is cleaved from the resin using a strong acid cocktail (e.g., TFA), which simultaneously removes all remaining side-chain protecting groups.
This methodology ensures that the label is attached exclusively to the intended lysine residue, yielding a homogenous final product.
Data Presentation
Table 1: Comparison of Dde Deprotection Protocols This table summarizes the two primary methods for on-resin Dde group removal.
| Parameter | Method A: Hydrazine | Method B: Hydroxylamine |
| Reagent Composition | 2% (v/v) hydrazine monohydrate in N,N-Dimethylformamide (DMF)[7] | ~0.5 M Hydroxylamine HCl and ~0.5 M Imidazole in N-Methyl-2-pyrrolidone (NMP)[7][8] |
| Typical Reaction Time | 3 x 3-5 minutes at room temperature[7] | 1 - 3 hours at room temperature[8][9] |
| Fmoc Group Compatibility | Not Compatible. Hydrazine will also remove the Nα-Fmoc group.[7][10] | Compatible. This method provides true orthogonality with the Fmoc group.[6][7] |
| Key Consideration | The N-terminus must be protected with a Boc group prior to Dde removal to prevent undesired reactions at the α-amine.[5][7] | Preferred method when the N-terminal Fmoc group must be retained for subsequent elongation or modification. |
Table 2: Quantitative Performance and Considerations This table provides an overview of factors influencing the success of the labeling strategy.
| Metric | Typical Value / Observation | Reference |
| Dde Removal Efficiency | Generally high, but can be sluggish for sterically hindered sites, aggregated sequences, or residues near the C-terminus. | [6] |
| Labeling Efficiency | Highly dependent on coupling chemistry and reaction conditions. pH is a critical factor for efficient labeling of free amines. | [11][12] |
| Final Product Purity | Purity >90% is achievable with optimized protocols and purification. | [13] |
| Potential Side Reaction | Dde group migration has been observed during piperidine treatment in long syntheses. The more hindered ivDde group is less prone to this issue. | [6][7] |
Experimental Protocols
Protocol 1: Peptide Synthesis using Fmoc/tBu SPPS This protocol outlines the general assembly of the peptide chain on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF (3-5 times).[1]
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq.) with a coupling agent like HCTU (3 eq.) and a base like DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence. Incorporate Fmoc-L-Lys(Dde)-OH at the position designated for labeling.
-
N-Terminal Modification (if using Hydrazine): After coupling the final amino acid, remove its N-terminal Fmoc group (Step 2). Then, perform a coupling reaction with Boc-anhydride (Boc₂O) to protect the N-terminus.[5]
Protocol 2: On-Resin Dde Group Removal
Method A: Hydrazine Treatment (N-Terminus is Boc-protected)
-
Resin Preparation: Wash the fully assembled, resin-bound peptide with DMF (3 times).
-
Deprotection: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin (approx. 10 mL per gram of resin).[8]
-
Reaction: Gently agitate the mixture at room temperature for 3 minutes. Drain the solution.[7]
-
Repeat: Repeat the hydrazine treatment (steps 2-3) two more times for a total of three treatments.[7]
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure all traces of hydrazine are removed. The resin is now ready for labeling.
Method B: Hydroxylamine Treatment (N-Terminus is Fmoc-protected)
-
Resin Preparation: Wash the fully assembled, resin-bound peptide with DMF (3 times).
-
Reagent Preparation: Prepare a deprotection solution of hydroxylamine hydrochloride (e.g., 1-1.3 equivalents based on Dde content) and imidazole (e.g., 0.75 equivalents) in NMP.[7]
-
Deprotection: Add the hydroxylamine solution to the resin and agitate gently at room temperature for 1-3 hours.[7][9]
-
Washing: Filter the resin and wash thoroughly with DMF (5-7 times). The resin is now ready for labeling.
Protocol 3: Site-Specific Labeling of Lysine Side Chain
-
Resin Preparation: Wash the Dde-deprotected peptide-resin with DMF (3 times).
-
Label Activation: In a separate vessel, dissolve the label (e.g., Biotin, FITC; 5-10 eq.) in DMF (and DMSO if needed for solubility). Add a coupling reagent (e.g., HBTU/HOBt or HATU; 5-10 eq.) and a base (e.g., DIPEA; 10-20 eq.). Allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated label solution to the peptide-resin. Agitate the mixture at room temperature for 4-24 hours. The reaction can be monitored by taking a small sample of resin beads and performing a Kaiser test (a positive test indicates incomplete reaction).
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) to remove excess reagents.
Protocol 4: Final Cleavage, Precipitation, and Purification
-
Resin Drying: Dry the labeled peptide-resin under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Purification: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the crude peptide pellet under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final labeled peptide by mass spectrometry (MS) and analytical HPLC.
Conclusion
The use of Fmoc-L-Lys(Dde)-OH in solid-phase peptide synthesis provides a robust and versatile method for site-specific labeling. The orthogonality of the Dde group relative to standard Fmoc and Boc/tBu protecting groups allows for the precise and selective modification of lysine side chains while the peptide remains on the solid support.[14] This strategy is fundamental to creating complex peptide architectures and is widely applied in drug development, chemical biology, and materials science. By carefully selecting the deprotection method and optimizing reaction conditions, researchers can produce high-purity, site-specifically labeled peptides for a vast range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Dde-L-lys(boc)-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nε-Dde-L-lysine, or Dde-L-lys(boc)-OH, is a cornerstone building block in modern peptide chemistry, offering a strategic advantage in the synthesis of complex peptides for drug discovery. Its power lies in the "quasi-orthogonal" nature of its protecting groups. The alpha-amino (Nα) group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to strong acids like trifluoroacetic acid (TFA). The epsilon-amino (Nε) group of the lysine side chain is protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is stable to the acidic conditions used for Boc removal but can be selectively cleaved under very mild conditions using hydrazine, leaving the Boc group and other acid-labile side-chain protecting groups intact.[1][2][3] This unique feature enables precise, site-specific modifications of a peptide sequence while it is still attached to the solid-phase resin, opening avenues for the creation of sophisticated molecular architectures with therapeutic potential.
Key Applications in Drug Discovery
The unique deprotection chemistry of this compound makes it an invaluable tool for several advanced applications in drug discovery:
-
Synthesis of Branched Peptides: this compound allows for the synthesis of a primary peptide chain, followed by the selective removal of the Dde group to expose the lysine side-chain's amine. This amine then serves as an anchor point to initiate the synthesis of a second, distinct peptide chain, resulting in a branched or "dendrimeric" peptide structure.[3][4][5] Such structures are used to create Multiple Antigenic Peptides (MAPs) for vaccine development, enhance the potency of antimicrobial peptides, and improve the pharmacokinetic properties of peptide drugs.[4][6]
-
Site-Specific Conjugation and Labeling: The ability to unmask a single reactive amine at a predetermined position in a peptide sequence is critical for creating well-defined peptide-drug conjugates (PDCs). After selective Dde removal, cytotoxic drugs, imaging agents (like fluorescent dyes), chelating agents for radiopharmaceuticals, or polymers like polyethylene glycol (PEG) can be precisely attached to the lysine side chain.[3][7] This precise control is crucial for optimizing the efficacy and safety of targeted therapeutics.
-
Formation of Cyclic Peptides: Cyclization is a common strategy to improve the metabolic stability, receptor binding affinity, and bioavailability of peptide drugs. This compound can be incorporated into a peptide sequence, and after linear synthesis is complete, the Dde group is removed. The newly freed side-chain amine can then be used to form a lactam bridge with a C-terminal carboxylic acid or an activated side chain of another amino acid (e.g., Asp or Glu), resulting in a head-to-side-chain or side-chain-to-side-chain cyclic peptide.[3][7]
Quantitative Data Summary
The efficiency of Dde group removal is critical for the success of subsequent synthetic steps. The following tables summarize key quantitative data related to deprotection conditions and synthesis outcomes.
Table 1: Optimization of ivDde Protecting Group Removal [8]
| Condition ID | Hydrazine Conc. | Time per Repetition | Repetitions | Solution Volume | Outcome |
| 1-4 | 2% | 3 min | 3 | 2 mL | ~50% deprotection |
| 5-8 | 2% | 5 min | 3 | 2 mL | Marginal increase vs. 3 min |
| 9-11 | 2% | 3 min | 4 | 2 mL | Minor improvement |
| 12 | 4% | 3 min | 3 | 2 mL | Near complete deprotection |
Note: ivDde is a more sterically hindered and stable version of Dde, often used to prevent premature loss during long syntheses.[1][9]
Table 2: Purity of Branched Peptides Synthesized Using Microwave-Enhanced SPPS [4]
| Peptide | Synthesis Time | Crude Purity |
| Lactoferricin-Lactoferrampin Chimera | < 5 hours | 77% |
| Ub(47-76)-H2B(118-126) Conjugate | < 5 hours | 75% |
| Tetra-branched Antifreeze Peptide | < 5 hours | 71% |
Experimental Protocols & Workflows
Orthogonal Protection Strategy
The core utility of this compound is its role in an orthogonal protection scheme, allowing for selective deprotection of different functional groups under distinct chemical conditions.
Caption: Orthogonal deprotection of Boc and Dde groups.
Protocol 1: Selective Removal of Dde Protecting Group
This protocol describes the standard method for removing the Dde group from a resin-bound peptide to expose the lysine side-chain amine.
Materials:
-
Peptide-resin containing a Dde-protected lysine residue.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Hydrazine monohydrate.
-
Solid-phase peptide synthesis (SPPS) vessel.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the DMF.
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For stubborn Dde groups, a 4% solution may be required.[8] Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Deprotection Reaction: a. Add the 2% hydrazine solution to the resin (approximately 10-25 mL per gram of resin).[1][9] b. Agitate the mixture gently at room temperature for 3 minutes.[1] c. Drain the solution. d. Repeat the hydrazine treatment (steps 3a-3c) two more times for a total of three treatments. For difficult sequences, increasing the treatment time to 5 minutes or the number of repetitions may be necessary.[9]
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of hydrazine and the cleaved Dde-hydrazine adduct.
-
Confirmation (Optional): A small sample of resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection before proceeding with the next synthetic step.
Workflow: Synthesis of a Branched Peptide
This workflow illustrates the synthesis of a branched peptide where a secondary peptide chain is grown from the side chain of a lysine residue.
Caption: Workflow for solid-phase synthesis of a branched peptide.
Protocol 2: On-Resin Synthesis of a Branched Peptide (Example)
This protocol outlines the key steps following the synthesis of the main peptide chain.
Prerequisite: The main peptide chain has been synthesized on a solid support, incorporating this compound at the desired branching point. The N-terminus of the main chain should be protected (e.g., with a Boc group) to prevent it from reacting during the synthesis of the branch.[1]
Procedure:
-
Dde Deprotection: Perform the selective removal of the Dde group as described in Protocol 1 . The result is a resin-bound peptide with a free primary amine on the side chain of the target lysine.
-
Synthesis of the Branch Chain: a. Swell the resin in DMF. b. Begin the synthesis of the secondary (branch) peptide chain starting from the newly exposed lysine ε-amine. c. Perform standard Boc-SPPS cycles: i. Coupling: Add the first Boc-protected amino acid for the branch chain with an appropriate activating agent (e.g., HBTU/DIPEA) and allow it to react until coupling is complete (monitor with a Kaiser test). ii. Washing: Wash the resin thoroughly with DMF. iii. Deprotection: Remove the Boc group from the newly added amino acid using TFA. iv. Washing & Neutralization: Wash the resin with DMF and neutralize with a base like DIPEA. d. Repeat these cycles for each subsequent amino acid in the branch chain until the desired sequence is assembled.
-
Final Cleavage and Deprotection: a. Once the branched peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups simultaneously.[10] c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white powder.
Conceptual Diagram: Peptide-Drug Conjugate (PDC)
This compound is instrumental in defining the precise attachment point for a payload, a key feature of rationally designed PDCs.
Caption: Conceptual structure of a Peptide-Drug Conjugate.
References
- 1. peptide.com [peptide.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Protein Surface Modification using Dde-L-lys(boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostic tools, and research reagents. Dde-L-lys(boc)-OH is a versatile heterobifunctional linker that offers orthogonal protection of two amine groups, providing a powerful tool for the controlled, sequential modification of protein surfaces.
The structure of this compound features a lysine backbone with its α-amino group protected by a tert-butyloxycarbonyl (Boc) group and its ε-amino group protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Dde group is selectively cleaved under mild, basic conditions using hydrazine. This orthogonality allows for the stepwise introduction of different functionalities onto a protein surface.
This document provides detailed application notes and protocols for the use of this compound in protein surface modification, including experimental procedures, data presentation, and visualizations of relevant workflows and pathways.
Chemical Properties and Reaction Scheme
This compound serves as a linker to introduce a protected primary amine onto a protein surface. The carboxylic acid of the lysine backbone can be activated to react with primary amines on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.
Key Features:
-
Boc Protected α-Amine: Stable under neutral and basic conditions, deprotected with mild acid (e.g., TFA).
-
Dde Protected ε-Amine: Stable to acidic conditions, deprotected with hydrazine.
-
Carboxylic Acid: Can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with protein surface amines.
The overall strategy involves a two-stage modification process. First, the this compound is conjugated to the protein. Subsequently, either the Boc or the Dde group is selectively removed to expose a primary amine for further modification with a molecule of interest (e.g., a drug, a fluorescent dye, or a PEG chain).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 444795-66-8 | [1] |
| Molecular Formula | C₂₁H₃₄N₂O₆ | [1] |
| Molecular Weight | 410.5 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Storage Conditions | Store in a cool, dry, sealed container | [1] |
Table 2: Comparison of Deprotection Conditions for Orthogonal Protecting Groups
| Protecting Group | Deprotection Reagent | Typical Conditions | Stability |
| Boc | Trifluoroacetic acid (TFA) | 20-50% TFA in Dichloromethane (DCM), 30 min, RT | Labile to strong acids |
| Dde | Hydrazine (N₂H₄) | 2% Hydrazine in Dimethylformamide (DMF), 3-10 min, RT | Labile to hydrazine, stable to acids |
| Fmoc | Piperidine | 20% Piperidine in DMF, 10-20 min, RT | Labile to bases, stable to mild acids |
Table 3: Hypothetical Quantitative Analysis of Antibody-Drug Conjugate (ADC) Formation
This table illustrates the expected characterization data for an ADC synthesized using this compound as a linker to conjugate a cytotoxic drug to an antibody.
| Parameter | Method | Result |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | 3.8 drugs per antibody |
| Monomer Purity | Size Exclusion-HPLC | >95% |
| Aggregate Formation | Size Exclusion-HPLC | <5% |
| Conjugation Site Analysis | Mass Spectrometry (Peptide Mapping) | Surface-exposed lysine residues |
| In Vitro Cytotoxicity (IC₅₀) | Cell-based Assay | 1.5 nM |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the initial conjugation of the linker to surface-exposed primary amines of a target protein.
Materials:
-
This compound
-
Target Protein (e.g., monoclonal antibody at 5-10 mg/mL in PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound to a final concentration of 10 mM in an appropriate organic solvent (e.g., DMF or DMSO). b. In a separate tube, prepare a fresh solution of EDC (1.5 equivalents relative to the linker) and NHS (2 equivalents relative to the linker) in MES buffer. c. Add the this compound solution to the EDC/NHS mixture. d. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
Protein Conjugation: a. Prepare the target protein in PBS at a concentration of 5-10 mg/mL. b. Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM. b. Purify the protein-linker conjugate using a desalting column or SEC to remove unreacted linker and byproducts.
Protocol 2: Selective Deprotection of the Dde Group and Secondary Conjugation
This protocol outlines the removal of the Dde protecting group to expose a primary amine for subsequent modification.
Materials:
-
Protein-Dde-L-lys(boc)-OH conjugate from Protocol 1
-
Hydrazine monohydrate
-
Dimethylformamide (DMF)
-
Molecule of interest with an amine-reactive group (e.g., NHS ester of a fluorescent dye)
-
Purification column (e.g., SEC)
Procedure:
-
Dde Deprotection: a. Prepare a 2% (v/v) solution of hydrazine in DMF. b. Add the hydrazine solution to the purified protein-linker conjugate. The final protein concentration should be in the range of 1-5 mg/mL. c. Incubate for 3-10 minutes at room temperature. d. Immediately purify the protein to remove hydrazine and the cleaved Dde group using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
Secondary Conjugation: a. To the deprotected protein, add the amine-reactive molecule of interest (e.g., a fluorescent dye-NHS ester) at a desired molar excess. b. Incubate for 1-2 hours at room temperature. c. Purify the final modified protein using SEC to remove any unreacted labeling reagent.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for protein surface modification.
Chemical Reaction Scheme
References
Application Note: Selective Removal of the Dde Protecting Group Using Hydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group, frequently employed in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. Its primary advantage lies in its orthogonality to the more common Fmoc and Boc protecting groups, allowing for selective deprotection and modification of specific sites within a complex molecule, such as the side chains of lysine or ornithine residues. The Dde group is stable to the acidic conditions used for Boc removal and the basic conditions (piperidine) used for Fmoc removal.
The removal of the Dde group is typically accomplished through hydrazinolysis, which involves treatment with a dilute solution of hydrazine in an organic solvent. This process is highly selective and efficient, leaving other protecting groups intact. The mechanism involves the nucleophilic attack of hydrazine on the Dde group, leading to the formation of a stable heterocyclic byproduct and the release of the free amine. This application note provides a detailed protocol for the removal of the Dde protecting group using hydrazine.
Chemical Reaction Pathway
The deprotection of a Dde-protected amine (R-NH-Dde) proceeds via nucleophilic attack by hydrazine, resulting in the cleavage of the N-C bond and release of the free amine (R-NH2) and a stable 1-amino-4,4-dimethyl-2,6-dioxocyclohexane byproduct.
Caption: Dde group removal by hydrazine.
Experimental Protocol: Dde Deprotection
This protocol outlines the procedure for removing the Dde protecting group from a peptide synthesized on a solid support.
1. Materials and Reagents
-
Dde-protected peptide resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test reagents (for monitoring)
2. Equipment
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
-
Filtration apparatus
-
Standard laboratory glassware
-
Fume hood
3. Deprotection Procedure
The following steps should be performed in a well-ventilated fume hood due to the toxicity of hydrazine.
-
Resin Swelling: Swell the Dde-protected peptide resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the synthesis vessel.
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.
-
Deprotection Reaction: Add the deprotection solution to the resin. Ensure the resin is fully submerged.
-
Incubation: Gently agitate the resin suspension at room temperature. The reaction time can vary from 3 to 60 minutes, depending on the specific substrate. It is recommended to monitor the reaction progress.
-
Monitoring: Periodically take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines. A positive Kaiser test (blue beads) indicates successful deprotection.
-
Reaction Quenching (Optional but Recommended): To remove the hydrazine adduct, the resin can be washed with a solution of 0.1 M N,N-diisopropylethylamine (DIPEA) in DMF.
-
Washing: Once the reaction is complete, drain the deprotection solution and wash the resin extensively. A typical washing sequence is:
-
DMF (3 times)
-
DCM (3 times)
-
MeOH (2 times)
-
DCM (3 times)
-
-
Drying: Dry the resin under vacuum. The deprotected peptide on the resin is now ready for the next synthetic step or cleavage from the solid support.
Experimental Workflow
The following diagram illustrates the general workflow for the Dde deprotection experiment.
Caption: Experimental workflow for Dde removal.
Data Presentation: Reaction Parameters
The efficiency of Dde group removal can be influenced by several factors. The table below summarizes typical conditions and outcomes.
| Parameter | Typical Range/Value | Notes | Expected Yield |
| Hydrazine Concentration | 2-10% (v/v) in DMF | 2% is the most commonly reported concentration. Higher concentrations may reduce reaction time. | >95% |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) can also be used. | >95% |
| Temperature | Room Temperature (20-25°C) | The reaction is typically performed at ambient temperature. | >95% |
| Reaction Time | 3 - 60 minutes | Highly dependent on the steric hindrance around the Dde group. Monitoring is crucial. | >95% |
Safety Precautions
-
Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle hydrazine and its solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Waste Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste disposal procedures. Do not pour down the drain.
Troubleshooting
-
Incomplete Deprotection: If the Kaiser test remains negative or only weakly positive after the expected reaction time, extend the incubation period or use a slightly higher concentration of hydrazine (e.g., 5%).
-
Side Reactions: Although rare, prolonged exposure to hydrazine can potentially lead to side reactions. It is best to use the shortest reaction time necessary for complete deprotection, as determined by monitoring.
-
Resin Clumping: Ensure adequate solvent volume and agitation to prevent the resin from clumping, which can lead to incomplete reaction.
Troubleshooting & Optimization
Technical Support Center: Dde Protecting Group Chemistry
Welcome to the technical support center for peptide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group.
Troubleshooting Guide: Incomplete Dde Group Removal
Incomplete removal of the Dde protecting group is a common obstacle in solid-phase peptide synthesis (SPPS), potentially leading to failed subsequent reactions and impure final products. This guide provides a systematic approach to diagnosing and resolving this issue.
Problem: HPLC/LC-MS analysis of the crude peptide indicates incomplete Dde removal.
This is often characterized by the presence of a peak with a mass corresponding to the Dde-protected peptide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Dde deprotection.
Potential Causes and Solutions
| Potential Cause | Suggested Solutions |
| Insufficient Reaction Time/Repetitions | Extend the hydrazine treatment time (e.g., from 3 minutes to 5 or 10 minutes per treatment) or increase the number of repetitions.[1][2] |
| Low Hydrazine Concentration | For stubborn Dde or ivDde groups, increase the hydrazine monohydrate concentration in DMF from the standard 2% up to 4% or even 10%.[2] Be cautious, as higher concentrations can lead to side reactions.[3] |
| Poor Resin Swelling or Mixing | Ensure the resin is adequately swollen in DMF before deprotection and that there is sufficient agitation to keep the resin suspended during the reaction.[1] |
| Steric Hindrance | The amino acid sequence around the Dde-protected residue can hinder reagent access.[1] Longer reaction times or increased hydrazine concentration may be necessary. |
| Peptide Aggregation | On-resin aggregation can prevent efficient reagent diffusion. Ensure proper swelling and consider using solvents known to minimize aggregation. |
| Use of ivDde instead of Dde | The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is more sterically hindered and can be more difficult to remove than Dde.[3] Stronger deprotection conditions may be required.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde group removal?
A1: The standard method involves treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[3] This is typically performed three times for 3 minutes each at room temperature, followed by thorough washing with DMF.[4]
Q2: Can I monitor the completion of the Dde removal reaction?
A2: Yes, the reaction can be monitored spectrophotometrically. The cleavage of the Dde group by hydrazine produces a chromophoric indazole derivative that absorbs strongly, allowing for UV monitoring similar to Fmoc deprotection.
Q3: Are there alternatives to hydrazine for Dde removal?
A3: Yes, a milder and fully orthogonal method for Dde removal, especially in the presence of Fmoc groups, is the use of hydroxylamine. A common solution is hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[1]
Q4: What is the difference between the Dde and ivDde protecting groups?
A4: The ivDde group is more sterically hindered than the Dde group.[3] This increased bulk makes ivDde more stable to the basic conditions used for Fmoc removal (e.g., piperidine) and less prone to migration, which is a known side reaction for Dde.[1][3] However, this stability also makes ivDde more difficult to remove, often requiring stronger conditions like higher hydrazine concentrations.[2]
Q5: What is Dde migration and how can I prevent it?
A5: Dde migration is an intramolecular or intermolecular transfer of the Dde group from its intended amine to another free amine within the peptide.[5] This side reaction is often observed during the Fmoc deprotection step with piperidine.[5] To prevent migration, you can:
-
Use the more sterically hindered ivDde group.[1]
-
Avoid prolonged exposure to piperidine.[1]
-
For Fmoc removal, consider using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in short reaction times.[5]
Q6: Can high concentrations of hydrazine cause side reactions?
A6: Yes, hydrazine concentrations exceeding 2% can potentially cause cleavage of the peptide backbone at Glycine (Gly) residues and conversion of Arginine (Arg) residues to Ornithine (Orn).[3] It is important to use the minimum concentration required for complete deprotection.
Experimental Protocols
Protocol 1: Standard Dde Removal with 2% Hydrazine
This protocol is for the standard removal of the Dde protecting group from a peptide synthesized on a solid support.
-
Resin Preparation: Following peptide synthesis, thoroughly wash the resin-bound peptide with DMF (3 x 5 mL).[1]
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[1][3]
-
Deprotection Reaction:
-
Washing: Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of hydrazine and the cleaved protecting group.[1][3]
Protocol 2: Dde Removal for Difficult Sequences (Increased Hydrazine Concentration)
This protocol is adapted for peptides where standard conditions result in incomplete Dde or ivDde removal.
-
Resin Preparation: Wash the resin-bound peptide thoroughly with DMF (3 x 5 mL).
-
Deprotection Solution Preparation: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction:
-
Add the 4% hydrazine solution to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat the treatment two more times.
-
-
Washing: Wash the resin thoroughly with DMF (at least 5 times). A study found that using 4% hydrazine for 3 repetitions of 3 minutes each allowed for nearly complete ivDde removal.[2]
Protocol 3: Milder Dde Removal with Hydroxylamine/Imidazole
This protocol provides an alternative, milder method for Dde removal that is orthogonal to Fmoc protection.
-
Resin Preparation: Wash the resin-bound peptide with NMP (3 x 5 mL).
-
Deprotection Solution Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole (e.g., 1.3:1 ratio) in NMP.
-
Deprotection Reaction:
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature. Reaction times may vary (e.g., 30 minutes to 1 hour).[4]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with NMP (3-5 times).
References
Technical Support Center: Optimizing Coupling Efficiency of Dde-L-lys(boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling efficiency of Dde-L-lys(boc)-OH in solid-phase peptide synthesis (SPPS). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of this compound?
A1: The main challenges in coupling this compound stem from potential steric hindrance caused by the two protecting groups (Dde and Boc). This can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide. Additionally, the stability of the Dde group under certain conditions, particularly during repeated Fmoc deprotection steps, can be a concern, potentially leading to its premature removal or migration.[1][2]
Q2: What are the signs of inefficient coupling of this compound?
A2: Inefficient coupling can be identified by several means. A positive Kaiser test (ninhydrin test) after the coupling step indicates the presence of unreacted free primary amines on the resin.[3] Furthermore, analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) may reveal the presence of deletion sequences (peptides lacking the this compound residue) or other impurities.[4]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids, potent coupling reagents are recommended. Uronium/aminium salt-based reagents such as HBTU, HATU, and HCTU are generally more effective than carbodiimide-based reagents like DIC when used with an additive such as HOBt or Oxyma.[3][5] These reagents rapidly form active esters, promoting efficient coupling.
Q4: Can the Dde group migrate during synthesis?
A4: Yes, Dde group migration is a known side reaction. It can occur from the ε-amino group of lysine to an unprotected α-amino group of another residue, particularly during the piperidine treatment for Fmoc removal.[1] This can lead to a scrambling of the protecting group's position within the peptide sequence.
Q5: What are the standard conditions for Dde group removal?
A5: The Dde group is typically removed by treatment with 2% hydrazine monohydrate in a solvent like N,N-dimethylformamide (DMF).[2][6] The reaction is usually performed in multiple short cycles to ensure complete deprotection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Problem | Possible Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete coupling reaction due to steric hindrance or insufficient reaction time. | 1. Double Coupling: Perform a second coupling step with fresh reagents immediately after the first.[3] 2. Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion. 3. Switch to a More Potent Coupling Reagent: If using DIC/HOBt, consider switching to HBTU, HATU, or HCTU.[3][5] |
| Presence of deletion sequences in final peptide (confirmed by HPLC/MS) | Inefficient coupling of this compound. | In addition to the solutions for a positive Kaiser test, consider using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). |
| Premature loss of Dde group | Instability of the Dde group to repeated piperidine treatment for Fmoc deprotection. | Minimize piperidine exposure time. Consider using a milder base like DBU for Fmoc removal, although this should be carefully evaluated for compatibility with other protecting groups. |
| Dde group migration | Presence of a free primary amine during Fmoc deprotection with piperidine. | Carefully plan the synthetic strategy to avoid having unprotected primary amines when treating with piperidine. The use of the more sterically hindered ivDde protecting group can also minimize migration.[1] |
| Difficulty in removing the Dde group | Steric hindrance around the Dde group or peptide aggregation on the resin. | 1. Increase Hydrazine Concentration or Time: Increase the hydrazine concentration (up to 10% has been reported for difficult cases) or the duration of the treatment.[6] 2. Improve Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent before and during deprotection. |
Data Presentation
Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Highly effective for difficult couplings, including N-methylated amino acids.[5] |
| HBTU | Uronium/Aminium Salt | High | A reliable and widely used reagent for efficient coupling.[7] |
| HCTU | Uronium/Aminium Salt | High | Similar in efficacy to HBTU, often with faster reaction times. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | A cost-effective option, but may require longer reaction times or double coupling for hindered residues.[7] |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings and can reduce racemization. |
Experimental Protocols
Protocol 1: Solid-Phase Coupling of this compound using HBTU
This protocol describes a standard procedure for the manual solid-phase coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Syringe or peptide synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection (if applicable): If the N-terminal amine is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution should change color.
-
-
Coupling:
-
Drain the DCM from the resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a double coupling (repeat steps 4-5).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Capping (Optional): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Monitoring Coupling Efficiency by HPLC
Procedure:
-
After the coupling reaction and washing, cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the chromatogram at 214 nm or 220 nm. The presence of a significant peak corresponding to the mass of the deletion sequence (peptide without this compound) indicates poor coupling efficiency.
-
Confirm the identity of the peaks by mass spectrometry (LC-MS).[4]
Visualizations
Caption: Troubleshooting workflow for this compound coupling.
Caption: Dde group removal signaling pathway.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
side reactions associated with Dde-L-lys(boc)-OH usage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions associated with the use of Dde-L-lys(Boc)-OH in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Dde protecting group in synthesis?
A1: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group for primary amines, most commonly utilized for the ε-amino group of lysine in solid-phase peptide synthesis (SPPS). Its principal advantage lies in its orthogonality to the widely used Fmoc and Boc protecting groups.[1][2][3] This orthogonality allows for its selective removal under specific conditions, enabling site-specific modifications of peptides such as branching, cyclization, or the attachment of labels, without affecting other protecting groups.[1]
Q2: What are the standard conditions for the removal of the Dde group?
A2: The most common method for cleaving the Dde group is by treating the resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2]
Q3: Under what conditions is the Dde group considered stable?
A3: The Dde group is stable in the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and is generally stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF).[1] However, prolonged exposure to piperidine can lead to partial cleavage of the Dde group.[1]
Q4: What is the difference between the Dde and ivDde protecting groups?
A4: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more sterically hindered analog of the Dde group.[1] This increased steric bulk enhances its stability towards piperidine treatment and reduces its propensity for migration, making it a more suitable choice for long or complex peptide syntheses.[1][4]
Q5: Are there alternative, milder reagents for Dde group removal?
A5: Yes, a milder and fully orthogonal method for Dde removal, especially in the presence of Fmoc groups, involves the use of hydroxylamine. A common reagent combination is hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[1][4]
Troubleshooting Guides
Issue 1: Premature or Partial Loss of the Dde Group During Fmoc-SPPS
Question: I am observing the unexpected deprotection of the Dde group during the piperidine treatment for Fmoc removal. What is the cause and how can I prevent it?
Answer: While generally stable, the Dde group can undergo partial cleavage with prolonged exposure to piperidine, a common scenario in lengthy syntheses with numerous deprotection cycles.[1]
Solutions:
-
Minimize Piperidine Exposure: Reduce the piperidine treatment time to the minimum necessary for complete Fmoc removal.
-
Utilize the ivDde Group: For extensive or complex syntheses, the more sterically hindered ivDde group offers greater stability against piperidine.[1]
Issue 2: Dde Group Migration
Question: My analytical data suggests that the Dde group has moved to a different amine within my peptide sequence. Why is this happening and what can be done to prevent it?
Answer: Dde migration is a known side reaction that can occur under basic conditions, particularly in the presence of piperidine.[1][5] An unprotected ε-NH2 group of lysine can acquire the Dde protection from another ε-NH2 group or from an α-NH2 group.[5] This migration can occur both intra- and intermolecularly on the same resin bead.[5] The reaction is thought to proceed through an unstable piperidine-Dde adduct, which is then susceptible to nucleophilic attack by a free amine.[1][5]
Solutions:
-
Avoid Piperidine for Adjacent Fmoc Removal: When a Dde-protected lysine is near a residue that will have a free amine after Fmoc removal, consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection step to minimize migration.[5]
-
Strategic Placement of Dde: If feasible, design the synthesis to avoid the proximity of unprotected primary amines to Dde-protected residues during piperidine treatment.[1]
-
Employ the ivDde Group: The increased steric hindrance of the ivDde group significantly curtails its susceptibility to migration.[1]
Issue 3: Incomplete Removal of the Dde Group with Hydrazine
Question: I am struggling to achieve complete deprotection of the Dde group using the standard 2% hydrazine in DMF protocol. What factors might be contributing to this?
Answer: Incomplete deprotection of the Dde group can be attributed to several factors, including insufficient reaction time, inadequate reagent concentration, or steric hindrance around the Dde group.[1]
Solutions:
-
Increase Reaction Time and/or Repetitions: Extend the duration of the 2% hydrazine treatment or increase the number of repetitions. For instance, you could try 3 repetitions of 5 minutes each instead of 3 minutes.[1]
-
Optimize Hydrazine Concentration: For particularly resistant Dde groups, a modest increase in the hydrazine concentration may be effective. However, exercise caution as higher concentrations can induce side reactions.[1][4]
-
Ensure Proper Mixing: Inadequate mixing can result in incomplete deprotection. Ensure the resin is well-suspended and agitated throughout the hydrazine treatment.[1]
Issue 4: Side Reactions Associated with Hydrazine Treatment
Question: Are there any potential side reactions I should be aware of when using hydrazine to remove the Dde group?
Answer: Yes, hydrazine, especially at concentrations above 2%, can lead to undesirable side reactions.
Potential Side Reactions:
-
Peptide Backbone Cleavage: Higher concentrations of hydrazine can cause cleavage of the peptide backbone, particularly at Glycine (Gly) residues.[4]
-
Arginine to Ornithine Conversion: The guanidinium group of Arginine (Arg) can be converted to the amino group of Ornithine (Orn) by hydrazine.[4]
-
Fmoc Group Removal: Hydrazine can also remove the Fmoc protecting group. Therefore, it is crucial to protect the N-terminus with a Boc group before proceeding with Dde deprotection.[4][6]
Data Presentation
Table 1: Comparison of Dde and ivDde Protecting Groups
| Feature | Dde | ivDde |
| Structure | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl |
| Stability to Piperidine | Less stable, prone to partial cleavage in long syntheses[1][4] | More stable due to increased steric hindrance[1][4] |
| Migration Tendency | Prone to migration under basic conditions[1][5] | Significantly less prone to migration[1][4] |
| Removal Conditions | 2% Hydrazine in DMF[1] | 2% Hydrazine in DMF (may require harsher conditions) |
| Recommended Use | Shorter peptide syntheses | Long or complex peptide syntheses[1] |
Experimental Protocols
Protocol 1: Standard Dde Removal with Hydrazine
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[2]
-
Hydrazine Treatment: Add a solution of 2% hydrazine monohydrate in DMF to the resin.[4] Agitate the mixture at room temperature for 3 minutes.[4]
-
Filtration: Filter the resin to remove the hydrazine solution.
-
Repetition: Repeat the hydrazine treatment (steps 2 and 3) two more times for a total of three treatments.[4]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove any residual hydrazine and the pyrazole byproduct.[2][4] The resin is now ready for the subsequent synthetic steps.
Protocol 2: Dde Removal with Hydroxylamine (Fmoc-orthogonal)
-
Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride (e.g., 1.8 M) and imidazole (e.g., 1.35 M) in a mixture of N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (CH₂Cl₂) (e.g., 5:1).[7]
-
Deprotection: Add the prepared hydroxylamine solution to the Dde-protected peptide-resin.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 3 hours) at room temperature.[7]
-
Washing: Wash the resin thoroughly with DMF and CH₂Cl₂.
Visualizations
Caption: Mechanism of Dde group migration facilitated by piperidine.
Caption: Troubleshooting workflow for incomplete Dde group removal.
Caption: Decision tree for selecting between Dde and ivDde protection.
Caption: General workflow for site-specific peptide modification using Dde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dde Protecting Group in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, specifically focusing on migration issues during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of the Dde protecting group in your experiments.
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC/MS analysis with the correct mass but different retention time. | Dde group migration from the intended amine (e.g., Lys side-chain) to another free amine in the peptide sequence. This is often an isomeric byproduct.[1] | Analyze the crude peptide by HPLC-MS to confirm the presence of isomers. Implement preventative strategies such as using DBU for Fmoc deprotection or switching to the ivDde protecting group. |
| Incomplete Dde deprotection. | - Insufficient reaction time or reagent concentration. - Steric hindrance around the Dde-protected amine. - Poor resin swelling or peptide aggregation.[2] | - Increase the hydrazine concentration (e.g., from 2% to 5%) or the number of deprotection cycles (e.g., 3 x 5 min instead of 3 x 3 min).[2] - For sterically hindered sites, consider longer reaction times or the use of the more easily removable Dde group over ivDde if migration is not a primary concern. - Ensure adequate resin swelling before and during deprotection. |
| Loss of Dde group during synthesis. | Prolonged exposure to piperidine during repeated Fmoc deprotection cycles in a long synthesis can lead to partial cleavage of the Dde group.[2] | - Minimize piperidine exposure time to the minimum required for complete Fmoc removal. - For long and complex syntheses, consider using the more robust 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, which shows greater stability towards piperidine.[2] |
Frequently Asked Questions (FAQs)
Q1: What is Dde group migration in SPPS?
A1: Dde group migration is a side reaction where the Dde protecting group is transferred from its intended amine (typically the ε-amino group of a lysine residue) to another free amine within the same peptide chain (intramolecular) or a neighboring peptide chain on the solid support (intermolecular). This results in a mixture of peptide isomers, which can be difficult to separate.
Q2: What is the chemical mechanism behind Dde migration?
A2: The migration is understood to occur via a nucleophilic attack of a free amine on the Dde group of another residue. The presence of piperidine, commonly used for Fmoc deprotection, can accelerate this process, likely through the formation of an unstable piperidine-Dde adduct which is more susceptible to nucleophilic attack.[1]
Q3: Under which conditions does Dde migration most commonly occur?
A3: Dde migration is most frequently observed during the Fmoc deprotection step when using piperidine. The basic conditions and the presence of a nucleophile (piperidine and the newly deprotected amine) create a favorable environment for this side reaction. Prolonged exposure to piperidine increases the likelihood of migration.
Q4: How can I detect Dde migration in my crude peptide?
A4: The most effective method for detecting Dde migration is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Migrated peptide isomers will have the identical mass to the desired product but will typically exhibit different retention times on a reverse-phase HPLC column.[1]
Q5: What are the primary strategies to prevent Dde migration?
A5: Several strategies can be employed to minimize or prevent Dde migration:
-
Use of a non-nucleophilic base for Fmoc deprotection: Replacing piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Fmoc deprotection step significantly reduces Dde migration.[2]
-
Use of a more sterically hindered protecting group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is more resistant to migration due to its increased steric bulk.[2]
-
Strategic peptide design: If possible, avoid sequences where a Dde-protected residue is in close proximity to an amino acid that will have a free amine during a piperidine deprotection step.
Q6: What are the standard conditions for Dde group removal?
A6: The standard method for Dde deprotection is treatment with 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF). This is typically performed in multiple short cycles (e.g., 3 x 3 minutes) at room temperature.[1][3]
Q7: Are there alternative, milder methods for Dde deprotection?
A7: Yes, a milder and fully orthogonal method to Fmoc deprotection involves the use of a solution of hydroxylamine hydrochloride and imidazole in N-Methyl-2-pyrrolidone (NMP).[3][4][5] This method is advantageous as it does not remove the Fmoc group, allowing for more complex synthetic strategies.[5]
Data Summary
The following table provides a qualitative comparison of the relative risk of Dde migration and the stability of Dde and ivDde protecting groups under different conditions.
| Protecting Group | Fmoc Deprotection Reagent | Risk of Migration | Stability |
| Dde | 20% Piperidine in DMF | High | Moderate |
| Dde | 2% DBU in DMF | Low | High |
| ivDde | 20% Piperidine in DMF | Very Low | Very High |
| ivDde | 2% DBU in DMF | Very Low | Very High |
Experimental Protocols
Protocol 1: Standard Dde Deprotection with Hydrazine
This protocol describes the standard procedure for the removal of the Dde protecting group from a peptide synthesized on a solid support.
Reagents:
-
2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
Dde-protected peptide-resin
-
DMF for washing
Procedure:
-
Swell the Dde-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2% hydrazine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the reagent solution.
-
Repeat steps 3-5 two more times for a total of three treatments.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with dichloromethane (DCM) (3-5 times).
-
Dry the resin under vacuum.
Protocol 2: Milder, Orthogonal Dde Deprotection with Hydroxylamine
This protocol allows for the selective removal of the Dde group while the N-terminal Fmoc group remains intact.[3][4][5]
Reagents:
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-Methyl-2-pyrrolidone (NMP)
-
Dde-protected peptide-resin
-
NMP and DCM for washing
Procedure:
-
Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[2]
-
Swell the Dde-protected peptide-resin in NMP for 30 minutes.
-
Drain the NMP.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1][2]
-
Drain the reagent solution.
-
Wash the resin thoroughly with NMP (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
Dry the resin under vacuum.
Protocol 3: Analysis of Dde Migration by HPLC-MS
This protocol outlines the general procedure for analyzing the crude peptide product for evidence of Dde migration.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mass Spectrometer (MS) detector.
Procedure:
-
Cleavage: Cleave a small sample of the crude peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture).
-
Injection and Separation: Inject the sample onto the HPLC-MS system. Run a gradient elution method suitable for separating the peptide and its potential byproducts.
-
Detection: Monitor the elution profile with both UV detection (e.g., at 214 nm) and mass spectrometry.
-
Analysis: Analyze the mass spectrum of each peak to identify the molecular weight of the eluting species. Look for peaks that have the same mass as the target peptide but elute at different retention times, as these are potential isomers resulting from Dde migration.
Visualizations
Caption: Mechanism of Dde group migration accelerated by piperidine.
Caption: Troubleshooting workflow for Dde migration in SPPS.
References
Technical Support Center: Improving Yield in Branched Peptide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of branched peptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve synthesis yields.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during branched peptide synthesis.
Issue: Low Overall Yield of the Branched Peptide
A low final yield can be attributed to several factors throughout the synthesis process. A systematic approach is necessary to identify the root cause.
Q1: How do I diagnose the cause of a low yield in my branched peptide synthesis?
A1: To diagnose the cause of a low yield, it's essential to evaluate each stage of the synthesis. This includes the efficiency of the solid-phase peptide synthesis (SPPS) of the main chain, the selective deprotection of the orthogonal group, the coupling of the branch point amino acid, the synthesis of the side chain(s), and the final cleavage and purification steps.
A recommended diagnostic workflow is as follows:
Q2: My LC-MS analysis shows multiple peaks, indicating a complex mixture of byproducts. What are the likely causes and solutions?
A2: A complex crude product mixture often points to issues with coupling efficiency, incomplete deprotection, or side reactions.
-
Incomplete Coupling: Steric hindrance is a major challenge in branched peptide synthesis, which can lead to incomplete coupling reactions and deletion sequences.[1][2]
-
Solution:
-
Optimize Coupling Reagents: For sterically hindered amino acids, consider using more powerful coupling reagents like HATU or HCTU, which have been shown to be more efficient than HBTU.[3][4] Double coupling, or increasing the coupling time and temperature, can also improve yields.[4]
-
Address Aggregation: Peptide aggregation on the resin can block reactive sites.[5] Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or using chaotropic salts can help disrupt secondary structures.[6]
-
-
-
Incomplete Deprotection: Incomplete removal of the temporary Fmoc group or the orthogonal protecting group will result in truncated or undesired peptide sequences.
-
Solution:
-
Extend Deprotection Time: Increase the piperidine treatment time for Fmoc removal.
-
Verify Orthogonal Deprotection: Ensure the conditions for removing the orthogonal protecting group (e.g., Dde, Mtt) are optimized and do not prematurely cleave other protecting groups.[7]
-
-
-
Side Reactions: Undesirable side reactions can occur at various stages.
-
Solution:
-
Racemization: This can be minimized by using additives like HOBt or by choosing coupling reagents known for low racemization, such as HATU.[3][8]
-
Aspartimide Formation: When synthesizing sequences containing aspartic acid, the addition of HOBt to the piperidine deprotection solution can reduce aspartimide formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between divergent and convergent strategies for branched peptide synthesis?
A1: The two primary strategies for synthesizing branched peptides are:
-
Divergent Synthesis: In this approach, the main peptide chain is synthesized on a solid support, followed by the selective deprotection of a side chain and the subsequent synthesis of the branch(es) on the same resin.[2] This method is often used for preparing multiple antigen peptides (MAPs).[2]
-
Convergent Synthesis: This strategy involves the separate synthesis of the main chain and the side chain(s), which are then coupled together in solution or on a solid support.[2]
Q2: How do I choose the right orthogonal protecting group for my branched peptide synthesis?
A2: The choice of an orthogonal protecting group is critical and depends on the overall protection strategy of your peptide. The protecting group for the branch point must be stable to the conditions used for the removal of the N-terminal protecting group (e.g., piperidine for Fmoc) and should be selectively removable under conditions that do not affect other side-chain protecting groups or the resin linkage.[9][10]
Commonly used orthogonal protecting groups for the ε-amino group of lysine include:
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed by treatment with dilute hydrazine.[7][11]
-
Mtt (4-methyltrityl): This is a highly acid-labile group that can be removed with a low concentration of trifluoroacetic acid (TFA), leaving other acid-labile groups like Boc and tBu intact.[7]
-
Alloc (allyloxycarbonyl): This group is removed by palladium-catalyzed reactions.[7]
Q3: Which coupling reagent is best for difficult couplings in branched peptide synthesis?
A3: For sterically hindered couplings, which are common in branched peptide synthesis, uronium/aminium-based reagents are generally more effective than carbodiimides.[3][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered superior to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for difficult sequences as it can lead to higher purity and faster reaction times.[3] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient coupling reagent that is also a safer alternative to benzotriazole-based reagents.[12][13]
Data Presentation
Table 1: Comparison of Common Orthogonal Protecting Groups for Lysine Side Chain
| Protecting Group | Cleavage Conditions | Stability | Typical Yield (%) | Reference(s) |
| Dde/ivDde | 2% Hydrazine in DMF | Stable to piperidine and TFA | >95 | [7][11] |
| Mtt | 1% TFA in DCM | Stable to piperidine | >95 | [7] |
| Alloc | Pd(PPh₃)₄ in CHCl₃/AcOH/NMM | Stable to piperidine and TFA | >90 | [7] |
| Boc | Strong Acid (e.g., TFA) | Stable to piperidine | >99 | [9] |
Table 2: Performance of Coupling Reagents for Difficult Peptide Sequences
| Coupling Reagent | Relative Efficiency | Crude Purity (ACP 65-74 Synthesis) | Racemization Risk | Reference(s) |
| HATU | Very High | Higher Purity | Low | [3] |
| HBTU | High | Lower Purity | Moderate | [3][8] |
| HCTU | Very High | Comparable to HATU | Moderate | [4] |
| COMU | Very High | High | Low | [12][13] |
| DIC/HOBt | Moderate | Lower | Moderate to High | [4] |
Note: The synthesis of the acyl carrier protein (ACP) fragment 65-74 is a common benchmark for evaluating coupling reagent efficiency due to its difficult sequence.[3]
Experimental Protocols
Protocol 1: On-Resin Synthesis of a Di-Branched Peptide using Fmoc-Lys(Fmoc)-OH
This protocol outlines the synthesis of a di-branched peptide on a solid support using a divergent strategy with Fmoc-Lys(Fmoc)-OH as the branch point.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(Fmoc)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[14]
-
Main Chain Synthesis: Synthesize the main peptide chain up to the branching point using standard Fmoc-SPPS cycles. Each cycle consists of: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.[9] b. Washing: Wash the resin thoroughly with DMF. c. Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a coupling reagent like HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 1-2 hours.[15] d. Washing: Wash the resin with DMF.
-
Incorporation of the Branch Point: Couple Fmoc-Lys(Fmoc)-OH to the N-terminus of the main chain using the standard coupling procedure.
-
Simultaneous Deprotection: Treat the resin with 20% piperidine in DMF to remove both Fmoc groups from the lysine residue, exposing the α- and ε-amino groups.
-
Symmetrical Branch Synthesis: Couple the first amino acid of the side chains to both free amino groups simultaneously. Continue with standard Fmoc-SPPS cycles to elongate both branches concurrently.
-
Final Deprotection: Remove the N-terminal Fmoc group from both branches.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Cleave the peptide from the resin and remove all side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.[6]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[6] Purify the peptide by RP-HPLC.
Protocol 2: On-Resin Side-Chain to Side-Chain Lactam Bridge Formation
This protocol describes the formation of a lactam bridge between the side chains of an acidic and a basic amino acid (e.g., Asp and Lys) on the resin.
Materials:
-
Peptide-resin with orthogonally protected Asp and Lys residues (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH)
-
Pd(PPh₃)₄
-
Scavenger (e.g., PhSiH₃)
-
Anhydrous DCM
-
Coupling reagent for cyclization (e.g., PyBOP)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating the orthogonally protected amino acids at the desired positions.
-
Selective Deprotection: a. Swell the resin in anhydrous DCM. b. Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents) and a scavenger like PhSiH₃ (25 equivalents) in DCM.[16] c. Treat the resin with this solution and agitate for 10 minutes. Repeat this treatment 5-6 times until the deprotection is complete (monitor by LC-MS analysis of a small cleaved sample).[16] d. Wash the resin thoroughly with DCM and then DMF.
-
On-Resin Cyclization: a. Swell the deprotected peptide-resin in DMF. b. In a separate vial, dissolve a coupling reagent suitable for cyclization, such as PyBOP (3 equivalents), in DMF. c. Add the coupling reagent and a base like DIPEA (6 equivalents) to the resin. d. Agitate the reaction mixture at room temperature for an extended period (e.g., 72 hours), monitoring the progress of the cyclization by LC-MS.[16]
-
Final Cleavage and Purification: Once cyclization is complete, wash the resin, cleave the cyclic peptide from the support, and purify by RP-HPLC as described in Protocol 1.
Mandatory Visualizations
References
- 1. corepeptides.com [corepeptides.com]
- 2. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. PTD-DBM - Wikipedia [en.wikipedia.org]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Dde-Lysine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides containing 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)-protected lysine residues.
Frequently Asked Questions (FAQs)
Q1: What is the Dde protecting group and why is it used on lysine?
A1: The Dde group is a protecting group used for the side-chain amino group of lysine in peptide synthesis. Its primary advantage is its orthogonality to the more common Fmoc and Boc protecting groups. This means it can be selectively removed under specific conditions (typically with dilute hydrazine) without affecting other protecting groups on the peptide. This allows for site-specific modifications of the lysine side chain, such as the attachment of labels, branching of the peptide, or cyclization.[1]
Q2: Can the Dde group on lysine contribute to peptide aggregation?
A2: Yes, the Dde group can contribute to peptide aggregation. By masking the positively charged amino group of the lysine side chain and introducing a relatively hydrophobic moiety, the Dde group increases the overall hydrophobicity of the peptide. This can lead to the formation of hydrophobic clusters between peptide chains, promoting self-association and aggregation.[2] This is particularly relevant in sequences that already have a high content of hydrophobic amino acids.
Q3: My Dde-lysine containing peptide is insoluble or has formed a visible precipitate. What should I do?
A3: The first step is to attempt to solubilize the peptide using a systematic approach. It is highly recommended to test the solubility on a small aliquot of the peptide first. Start with common laboratory solvents and progressively move to stronger or organic solvents. If the peptide has already aggregated, a disaggregation protocol may be necessary. Refer to the Troubleshooting Guide and Experimental Protocols sections for detailed procedures.
Q4: I am observing incomplete removal of the Dde group. Could aggregation be the cause?
A4: Absolutely. Peptide aggregation on the solid support or in solution can sterically hinder the access of the deprotection reagent (hydrazine) to the Dde group.[1] This results in sluggish and incomplete deprotection. Addressing the aggregation issue is often a prerequisite for efficient Dde cleavage.
Q5: Are there alternatives to the Dde group that might be less prone to causing aggregation?
A5: While all protecting groups alter the physicochemical properties of a peptide, some alternatives might be considered. The choice depends on the specific peptide sequence and the desired orthogonal strategy. For instance, other protecting groups with different hydrophobicity profiles are available. However, it is often more effective to address aggregation through optimization of the peptide sequence (e.g., introducing "gatekeeper" residues) or by employing aggregation-disrupting synthesis and purification strategies.
Troubleshooting Guide for Dde-Lysine Peptide Aggregation
This guide provides a systematic approach to resolving aggregation issues with your Dde-lysine containing peptide.
Problem 1: Peptide is insoluble in aqueous buffers.
-
Possible Cause: The overall hydrophobicity of the peptide, potentially increased by the Dde group, is too high for aqueous solubility. The pH of the buffer may be close to the peptide's isoelectric point (pI), where solubility is minimal.
-
Suggested Solutions:
-
pH Adjustment: Determine the theoretical pI of your peptide. Adjust the pH of your buffer to be at least 2 units above or below the pI to increase the net charge and promote solubility.
-
Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration.
-
Denaturing Agents: For peptides that are highly aggregated, chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be used to solubilize the peptide. Note that these will denature the peptide and may need to be removed for functional assays.
-
Problem 2: Peptide aggregates during synthesis on the solid support.
-
Possible Cause: Interchain hydrogen bonding and hydrophobic interactions are causing the peptide chains to aggregate on the resin, leading to poor coupling and deprotection efficiencies.
-
Suggested Solutions:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step to disrupt secondary structures.
-
"Magic Mixture": Use a solvent system known as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate) for acylation and deprotection steps to improve solvation.
-
Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or use pseudoproline dipeptides at strategic locations (every 6-7 residues) to disrupt the hydrogen bonding that leads to aggregation.
-
Problem 3: Peptide precipitates during or after purification by HPLC.
-
Possible Cause: The removal of trifluoroacetic acid (TFA) during lyophilization can shift the pH closer to the peptide's pI, causing it to precipitate. The high concentration of the peptide in the eluent fractions can also promote aggregation.
-
Suggested Solutions:
-
Acidic Lyophilization: Add a small amount of a volatile acid like acetic acid (e.g., 10%) to the pooled HPLC fractions before lyophilization to ensure the peptide remains charged and soluble.
-
Immediate Dilution: Dilute the HPLC fractions with a suitable buffer as they are collected to prevent the peptide concentration from becoming too high.
-
Alternative Purification: Consider alternative purification methods that use different solvent systems or pH conditions if aggregation during RP-HPLC is a persistent issue.
-
Problem 4: Incomplete Dde group removal.
-
Possible Cause: As mentioned, aggregation is a common cause for incomplete deprotection.[1]
-
Suggested Solutions:
-
Improve Resin Swelling: Ensure the peptide-resin is well-swollen in the reaction solvent (e.g., DMF) before adding the hydrazine solution.
-
Disrupt Aggregation On-Resin: Perform a wash with chaotropic agents (see Problem 2) before the deprotection step.
-
Increase Hydrazine Treatments: Instead of a single long treatment, perform multiple short treatments (e.g., 3 x 5 minutes) with fresh 2% hydrazine in DMF to improve efficiency.
-
Quantitative Data on Peptide Aggregation
The presence of hydrophobic protecting groups can significantly impact the aggregation propensity of a peptide. While specific quantitative data for Dde-lysine peptides are not always readily available and are highly sequence-dependent, the following table provides illustrative data based on the principle that increasing hydrophobicity often correlates with increased aggregation. The data represents a hypothetical peptide analyzed by Size-Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
| Peptide Variant | Modification | % Monomer (by SEC) | % Aggregate (by SEC) | Average Hydrodynamic Radius (by DLS) | Polydispersity Index (PDI) |
| Peptide A | Unprotected Lysine | 95% | 5% | 1.5 nm | 0.15 |
| Peptide B | Dde-Protected Lysine | 70% | 30% | 25.8 nm | 0.45 |
Note: This table is for illustrative purposes to demonstrate the potential effect of a hydrophobic protecting group on peptide aggregation. Actual results will vary depending on the peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Systematic Peptide Solubilization
-
Initial Assessment: Calculate the theoretical pI and Grand Average of Hydropathicity (GRAVY) score of your Dde-lysine peptide. A positive GRAVY score indicates a hydrophobic peptide.
-
Aqueous Solvents:
-
Attempt to dissolve a small aliquot (e.g., 1 mg) in sterile, deionized water.
-
If insoluble, and the peptide is acidic (pI < 7), try 0.1 M ammonium bicarbonate.
-
If insoluble, and the peptide is basic (pI > 7), try 1-10% acetic acid.
-
-
Organic Solvents:
-
If aqueous solutions fail, take a fresh aliquot and add a minimal volume (10-20 µL for 1 mg) of DMSO or DMF.
-
Gently vortex until dissolved.
-
Slowly add your desired aqueous buffer to the dissolved peptide with constant mixing. Monitor for any signs of precipitation.
-
-
Harsh Solubilization (for highly aggregated peptides):
-
Dissolve the peptide in 6 M GdnHCl or 8 M urea.
-
This stock solution will likely need to be significantly diluted for downstream applications.
-
Protocol 2: Disaggregation of Peptides
For peptides that have formed stable aggregates, treatment with strong solvents can be effective.
-
Weigh 1-5 mg of the lyophilized, aggregated peptide.
-
Add a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) to achieve a concentration of approximately 0.5 mg/mL.
-
Incubate at room temperature with occasional vortexing for 0.5-4 hours until the aggregate is visually dissolved.
-
Remove the TFA/HFIP by evaporation under a stream of nitrogen gas in a fume hood.
-
Resuspend the peptide in a suitable buffer for your experiment.
Protocol 3: Quantification of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
Column and Mobile Phase Selection: Choose a SEC column with a pore size appropriate for the expected size range of your peptide and its aggregates. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) with a salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions with the column matrix.
-
Sample Preparation: Dissolve the peptide in the mobile phase to a known concentration. Filter the sample through a 0.22 µm filter before injection.
-
Chromatography: Inject the sample onto the equilibrated SEC column. Monitor the elution profile using UV detection (typically at 214 nm or 280 nm).
-
Data Analysis: The monomeric peptide will elute as the main peak, with aggregates eluting earlier. Integrate the peak areas to determine the relative percentage of monomer and aggregates.
Protocol 4: Thioflavin T (ThT) Assay for Fibrillar Aggregates
This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Filter through a 0.2 µm filter.
-
Prepare your peptide solution at the desired concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black plate, add your peptide solution to the wells.
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include control wells with buffer and ThT only for background subtraction.
-
-
Incubation and Measurement:
-
Incubate the plate, often at 37°C with shaking, to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting aggregation issues with Dde-lysine containing peptides.
Caption: A decision-making workflow for addressing peptide aggregation.
References
Technical Support Center: Purification Strategies for Dde-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dde-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is the Dde protecting group and why is it used in peptide synthesis?
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group for primary amines, particularly the ε-amino group of lysine.[1][2] Its primary advantage lies in its orthogonality to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[1] This means it can be selectively removed without affecting Fmoc or Boc groups, allowing for site-specific modifications of peptides, such as branching, cyclization, or the attachment of labels.[1][3]
Q2: Under what conditions is the Dde group stable?
The Dde group is stable in the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and generally stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF).[1][4][5] However, prolonged exposure to piperidine, especially during long syntheses with numerous deprotection cycles, can lead to partial cleavage or migration of the Dde group.[4][5]
Q3: What are the standard conditions for removing the Dde group?
The most common method for Dde group removal is treatment with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][3][6] Typically, the peptide-resin is treated with this solution for 3-10 minutes, and the process is repeated 2-4 times to ensure complete removal.[1]
Q4: Are there alternative methods for Dde deprotection?
Yes, an alternative method involves using a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[2][3][6][7] This method can be advantageous as it is milder and can be used to selectively remove the Dde group in the presence of Fmoc groups.[3]
Q5: What is the ivDde group and how does it compare to the Dde group?
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more sterically hindered analogue of the Dde group.[3][4] This increased steric hindrance makes it more stable during long syntheses and less prone to migration during piperidine treatment.[3][4][5] While it is more robust, it can also be more difficult to remove, sometimes requiring repeated treatments with 2% hydrazine in DMF.[5][7][8]
Troubleshooting Guides
Issue 1: Incomplete Removal of the Dde Group
Question: My analytical data (HPLC/MS) shows a significant amount of Dde-protected peptide remaining after the deprotection step. What could be the cause and how can I resolve it?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Reagent Exposure | Increase the number of hydrazine treatments (e.g., from 3 to 4 or 5) or slightly extend the reaction time for each treatment (e.g., from 3 minutes to 5 minutes).[4][7][9] |
| Low Reagent Concentration | While 2% hydrazine is standard, for stubborn Dde groups, especially the more hindered ivDde, increasing the concentration to 4% or even up to 10% has been reported to be effective.[1][8] However, be aware that higher hydrazine concentrations increase the risk of side reactions.[1][3] |
| Peptide Aggregation on Resin | Ensure the peptide-resin is properly swelled in DMF for 15-30 minutes before deprotection to minimize aggregation.[1][7] Using solvents known to reduce peptide aggregation can also be beneficial.[7] |
| Steric Hindrance | If the Dde group is in a sterically hindered environment, consider using a stronger deprotection cocktail or, for future syntheses, using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH.[5][7] |
| Inadequate Mixing | Ensure the resin is well-suspended and agitated throughout the hydrazine treatment to guarantee uniform reagent access.[4] |
Issue 2: Dde Group Migration
Question: I am observing an unexpected peak in my HPLC analysis with the same mass as my target peptide but a different retention time. I suspect Dde group migration. Why does this happen and how can I prevent it?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Piperidine-Mediated Migration | Dde migration can occur during the piperidine-mediated Fmoc deprotection step, especially when a free amine is in close proximity.[4][7][10] The piperidine can form an unstable adduct with Dde, which is then susceptible to nucleophilic attack by another amine.[4][10] |
| Prevention Strategies | - Use a Milder Base: For Fmoc deprotection steps near a Dde-protected residue, consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in DMF for 2 x 3 minutes) to minimize migration.[4][10] - Strategic Synthesis Design: If possible, plan the peptide sequence to avoid having unprotected primary amines near Dde-protected residues during synthesis.[4] - Employ the ivDde Group: The bulkier ivDde group is significantly less prone to migration.[3][4][5] |
Issue 3: Undesired Side Reactions During Dde Deprotection
Question: My final product is impure, and I suspect side reactions occurred during the hydrazine treatment. What are the common side reactions and how can they be minimized?
Possible Causes and Solutions:
| Side Reaction | Mitigation Strategy |
| Peptide Backbone Cleavage | High concentrations of hydrazine can cleave the peptide backbone, particularly at Glycine (Gly) residues.[1][3] To minimize this, strictly use a hydrazine concentration of 2% and avoid prolonged exposure.[3] Multiple short treatments are preferable to a single long one.[1][7] |
| Arginine to Ornithine Conversion | The guanidinium group of Arginine (Arg) can be converted to the amino group of Ornithine (Orn) by hydrazine.[1][3][11][12] This is more prevalent with higher hydrazine concentrations and longer reaction times. Adhering to the standard 2% hydrazine and short treatment times is recommended. |
| N-terminal Fmoc Group Removal | Hydrazine treatment will also remove N-terminal Fmoc groups.[3][5] To avoid this, if subsequent on-resin modification is planned, the N-terminus should be protected with a Boc group, which is stable to hydrazine.[1][3][5][6] |
Experimental Protocols
Protocol 1: Standard Dde Deprotection using Hydrazine
This protocol describes the standard procedure for removing the Dde protecting group from a peptide synthesized on a solid support.
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[1]
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[3][6]
-
Hydrazine Treatment:
-
Drain the DMF from the swelled resin.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[3]
-
Gently agitate the mixture at room temperature for 3-5 minutes.[3][7]
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment two more times for a total of three treatments.[3][6][7]
-
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove excess hydrazine and the pyrazole byproduct.[1][3][6][7] The resin is now ready for subsequent steps.
Protocol 2: Alternative Dde Deprotection using Hydroxylamine
This protocol offers a milder alternative for Dde removal.
-
Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole in NMP. For example, dissolve hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in NMP (approximately 10 mL per gram of resin).[3][6]
-
Resin Preparation: Swell the Dde-protected peptide-resin in NMP for 30 minutes.[7]
-
Deprotection Reaction:
-
Washing:
-
Drain the reagent solution.
-
Wash the resin thoroughly with NMP (3-5 times) and then with Dichloromethane (DCM) (3-5 times).[7]
-
Monitoring the Deprotection Reaction
The progress of the Dde cleavage reaction can be monitored spectrophotometrically. The pyrazole byproduct formed during the hydrazine-mediated cleavage has a strong UV absorbance around 290 nm.[1][5]
Purification and Analysis
After successful deprotection, the peptide is typically cleaved from the resin, and the crude product is purified.
Standard Purification Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC separates peptides based on their hydrophobicity.[13]
-
Stationary Phase: A C18-modified silica column is commonly used.[13]
-
Mobile Phase: A gradient of increasing acetonitrile in water, both typically containing 0.1% TFA as an ion-pairing agent, is used for elution.[13][14]
-
Detection: Peptides are monitored by UV absorbance at 210-220 nm.[13]
-
Post-Purification: Fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a powder.[13][14]
Analysis of Purity
-
Analytical RP-HPLC: To confirm the purity of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the peptide and ensure the complete removal of the Dde group.[7][15] A successful cleavage will result in the loss of 178.0994 Da from the mass of the Dde-protected peptide.[15]
Visualizations
Caption: Workflow for site-specific peptide modification via Dde deprotection.
Caption: Troubleshooting logic for common Dde deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Complex Peptides with Dde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of complex peptides using the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Issue 1: Dde Group Migration
Question: My analytical data (HPLC/MS) shows a product with the correct mass but an unexpected retention time. I suspect the Dde group has migrated. Why does this happen and how can I prevent it?
Answer: Dde migration is a significant side reaction where the protecting group moves from its intended position (e.g., the ε-amino group of lysine) to another free amine within the peptide sequence.[1] This occurs because the standard Fmoc deprotection reagent, piperidine, can form an unstable adduct with the Dde group, which is then susceptible to nucleophilic attack by a free amine.[1][2] This migration can be both an intra- and intermolecular process.[1]
Solutions:
-
Use a Non-Nucleophilic Base for Fmoc Removal: To prevent the formation of the piperidine-Dde adduct, use a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection, especially when a Dde-protected residue is near a newly deprotected N-terminal amine.[1] Short reaction times (e.g., 2% DBU, 3 x 3 minutes) are recommended to prevent Dde migration.[1]
-
Strategic Synthesis Planning: Design your peptide sequence to avoid having unprotected primary amines, such as the side chain of another lysine, in close proximity to the Dde-protected residue during piperidine treatment.[2][3]
-
Employ the ivDde Protecting Group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more sterically hindered analogue of Dde.[2] This increased bulk makes it significantly more stable and less prone to migration, making it a better choice for long or complex syntheses.[2][4]
Issue 2: Incomplete Dde/ivDde Removal
Question: I am having difficulty achieving complete removal of the Dde (or ivDde) group using the standard 2% hydrazine protocol. What could be the cause?
Answer: Incomplete deprotection is a common issue that can stem from several factors, including insufficient reagent exposure, steric hindrance, or peptide aggregation on the solid support.[2][5][6] The more hindered ivDde group is particularly known to be difficult to remove, especially when located near the C-terminus or within an aggregated sequence.[5]
Solutions:
-
Increase Reaction Time and Repetitions: Instead of a single, long exposure, perform multiple short treatments with fresh reagent. For example, increase the standard protocol from 3 x 3 minutes to 3 x 5 minutes or more.[2]
-
Optimize Hydrazine Concentration: While 2% hydrazine in DMF is standard, concentrations up to 10% have been used for particularly difficult ivDde removals.[5] However, be aware that higher hydrazine concentrations can increase the risk of side reactions.[2]
-
Ensure Thorough Mixing: Inadequate mixing can lead to channeling and incomplete reagent exposure. Ensure the resin is well-swollen and properly agitated throughout the deprotection step.[2]
-
Combat Peptide Aggregation: If aggregation is suspected, consider using chaotropic salts or different solvent mixtures to improve solvation and reagent accessibility.[7]
Issue 3: Premature Loss of the Dde Group
Question: I am observing partial loss of the Dde group during my synthesis, even before the final hydrazine deprotection step. What is causing this?
Answer: Although generally stable to the basic conditions of Fmoc deprotection, the Dde group can exhibit instability with prolonged or repeated exposure to piperidine.[2][4] This is particularly problematic in the synthesis of very long peptides that require numerous deprotection cycles.
Solutions:
-
Minimize Piperidine Exposure: Reduce piperidine treatment times to the minimum necessary for complete Fmoc removal.
-
Switch to the ivDde Group: For lengthy and complex syntheses, the more robust ivDde group offers greater stability towards piperidine and is less susceptible to premature cleavage.[2][4]
Data Presentation
Table 1: Comparison of Deprotection Reagents and Side Reaction Propensity
| Protecting Group | Reagent | Condition | Intended Purpose | Stability / Efficiency | Potential Side Reactions / Notes |
| Fmoc | 20% Piperidine in DMF | Room Temp | Nα-deprotection | High efficiency | Can cause Dde migration and premature Dde loss.[1][2] |
| Fmoc | 2% DBU in DMF | Room Temp | Nα-deprotection | High efficiency | Prevents Dde migration.[1] Not recommended with Asp residues due to aspartimide formation.[8] |
| Dde/ivDde | 2% Hydrazine in DMF | Room Temp | Side-chain deprotection | Dde: Efficient. ivDde: Can be sluggish.[5] | Standard method. Can also remove Fmoc groups; N-terminus should be Boc-protected.[4][5] |
| ivDde | 4-10% Hydrazine in DMF | Room Temp | Side-chain deprotection | Higher efficiency for difficult removals | Used for stubborn ivDde groups.[5][6] Increased risk of side reactions. |
| Dde | Hydroxylamine/Imidazole in NMP | Room Temp | Side-chain deprotection | High efficiency | Milder alternative to hydrazine; fully orthogonal to the Fmoc group.[2][5][9] |
| Boc | TFA-based cocktails | Room Temp | Nα-deprotection / Final Cleavage | High efficiency | Dde and ivDde groups are stable to TFA.[5][10] |
Experimental Protocols
Protocol 1: Standard Dde/ivDde Removal with Hydrazine
This protocol describes the standard method for removing the Dde or ivDde protecting group from a peptide synthesized on a solid support.
Prerequisite: Before proceeding, ensure the N-terminal Fmoc group has been removed and the peptide's N-terminus is protected with a Boc group to prevent its reaction with hydrazine.[4][5]
Reagents:
-
2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Dde/ivDde-protected peptide-resin in DMF for 20-30 minutes.
-
Drain the DMF solvent.
-
Add the 2% hydrazine in DMF solution to the resin (approx. 25 mL per gram of resin).[5]
-
Agitate the mixture gently at room temperature for 3-5 minutes.[3]
-
Drain the reagent solution. The cleavage can be monitored spectrophotometrically as the indazole byproduct absorbs strongly around 290 nm.[5]
-
Repeat steps 3-5 two more times for a total of three hydrazine treatments.[3][5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved byproducts.
-
The resin is now ready for subsequent modification at the newly deprotected amine.
Protocol 2: Milder Dde Removal with Hydroxylamine
This protocol provides an alternative, milder method for Dde removal that is fully orthogonal to the Fmoc group, meaning it can be performed without first protecting the N-terminus with Boc.[5][9]
Reagents:
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-Methyl-2-pyrrolidone (NMP)
-
DCM for washing
Procedure:
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride and imidazole (e.g., 0.5 M of each) in NMP.[2]
-
Swell the Dde-protected peptide-resin in NMP for 20-30 minutes.
-
Drain the NMP.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[3]
-
Drain the reagent solution.
-
Wash the resin thoroughly with NMP (3-5 times).
-
Wash the resin with DCM (3-5 times) and dry under vacuum if proceeding to the next step after a hold.
Mandatory Visualizations
Diagram 1: Workflow for Site-Specific Peptide Modification
Caption: Workflow for synthesizing a side-chain modified peptide using an orthogonal Dde protecting group strategy.
Diagram 2: Troubleshooting Logic for Dde Synthesis
Caption: Decision tree for troubleshooting common issues in complex peptide synthesis involving the Dde group.
Frequently Asked Questions (FAQs)
Q1: What is the Dde protecting group and why is it used? A1: The Dde group is a protecting group for primary amines, most commonly used for the ε-amino group of lysine in Solid-Phase Peptide Synthesis (SPPS).[2] Its primary advantage is its orthogonality; it can be selectively removed with hydrazine without affecting acid-labile (like Boc) or base-labile (like Fmoc) protecting groups.[5][10] This allows for site-specific modifications such as peptide branching, cyclization, or the attachment of fluorescent labels.[5][11]
Q2: What is the difference between the Dde and ivDde protecting groups? A2: The ivDde group is an analogue of Dde with increased steric hindrance.[2] This additional bulk makes ivDde more stable to piperidine treatment during Fmoc deprotection, significantly reducing the risks of premature cleavage and side-chain migration.[2][4] However, this stability can also make the ivDde group more difficult to remove with hydrazine compared to Dde.[5]
Q3: Under what conditions is the Dde group stable? A3: The Dde group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and generally stable to the basic conditions for Fmoc removal (e.g., 20% piperidine in DMF).[2][5][10] However, prolonged or repeated exposure to piperidine can lead to instability and partial cleavage.[2]
Q4: Are there milder alternatives to hydrazine for Dde removal? A4: Yes, a commonly used milder alternative is a solution of hydroxylamine hydrochloride and imidazole in NMP.[2][5] This method is fully orthogonal to the Fmoc group, allowing for Dde removal without the need to first protect the N-terminal amine.[5][9]
Q5: Can the Dde group be removed in the solution phase? A5: Yes, Dde deprotection can be performed in the solution phase using similar conditions as in solid-phase synthesis (e.g., 2% hydrazine in DMF).[12][13] The reaction is typically very efficient.[12] Depending on the peptide's solubility, other solvents like MeOH, DCM, or acetonitrile can also be considered.[12][13] It is important to be mindful of potential Dde migration if other free amines are present in the molecule.[12]
References
- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Orthogonal Deprotection of Dde and Boc
Welcome to the technical support center for the method refinement of orthogonal deprotection of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and tert-butyloxycarbonyl (Boc) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic strategies.
Troubleshooting Guides
This section addresses specific issues you may encounter during the orthogonal deprotection of Dde and Boc groups, presented in a question-and-answer format.
Dde Deprotection Troubleshooting
Question 1: I am observing incomplete removal of the Dde group using the standard 2% hydrazine in DMF protocol. What are the potential causes and solutions?
Answer: Incomplete Dde deprotection can stem from several factors, including insufficient reagent exposure, steric hindrance, or issues with the resin.[1][2]
-
Insufficient Reagent Exposure: The standard protocol of treating the resin with 2% hydrazine monohydrate in DMF for 3 minutes, repeated three times, may not be sufficient for all sequences.[3][4]
-
Steric Hindrance: If the Dde group is located in a sterically hindered region of the peptide or if the peptide has aggregated on the resin, deprotection can be sluggish.[2][4]
-
Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the hydrazine to the Dde-protected sites.[2]
Recommended Solutions:
-
Increase Reaction Time or Repetitions: Extend the duration of each hydrazine treatment (e.g., to 5-10 minutes) or increase the number of repetitions.[1][5]
-
Optimize Hydrazine Concentration: For particularly stubborn Dde groups, increasing the hydrazine concentration to 4% or even up to 10% has been employed, though caution is advised as higher concentrations can lead to side reactions like peptide cleavage at glycine residues.[3][6]
-
Ensure Adequate Mixing: Proper agitation is crucial to ensure the entire resin is exposed to the deprotection solution.[1]
-
Improve Resin Swelling: Ensure the resin is fully swollen before and during the deprotection step.[2]
Question 2: My analytical data suggests that the Dde group has migrated to another amine in my peptide sequence. Why is this happening and how can I prevent it?
Answer: Dde migration is a known side reaction that can occur under basic conditions, particularly in the presence of piperidine used for Fmoc deprotection.[1][7] The migration is facilitated by the formation of an unstable piperidine-Dde adduct, which can then be attacked by a free nucleophilic amine.[1][7]
Recommended Solutions:
-
Use a Milder Base for Fmoc Deprotection: Consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% in DMF) instead of piperidine for Fmoc removal, especially when a Dde-protected residue is present.[1][7]
-
Strategic Placement of Dde: In your synthetic design, try to avoid having unprotected primary amines in close proximity to Dde-protected residues during piperidine treatment.[2]
-
Utilize the ivDde Group: The more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is less prone to migration.[1]
Boc Deprotection Troubleshooting
Question 1: My Boc deprotection with Trifluoroacetic Acid (TFA) is slow or incomplete. What could be the issue?
Answer: Several factors can contribute to sluggish or incomplete Boc deprotection.[8][9]
-
Insufficient Acid Strength or Concentration: The concentration of TFA may be too low, or the acid itself may have degraded by absorbing water.[8][9]
-
Low Temperature: Performing the reaction at 0 °C can significantly slow down the reaction rate.[8]
-
Steric Hindrance: Substrates with bulky groups near the Boc-protected amine may require more forcing conditions.[8][9]
-
Poor Resin Swelling: In solid-phase synthesis, insufficient swelling of the resin can hinder the penetration of TFA, leading to incomplete deprotection.[10]
Recommended Solutions:
-
Increase TFA Concentration or Temperature: Gradually increase the TFA concentration in dichloromethane (DCM). Allowing the reaction to warm to room temperature can also improve the rate.[8] For resistant substrates, using neat TFA for a short period may be effective if the substrate is stable.[8]
-
Use a Stronger Acid System: A solution of HCl in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[8]
-
Ensure Adequate Resin Swelling: Use a solvent system that promotes good resin swelling. A study showed that 55% TFA in DCM led to better peptide purity than 100% TFA, likely due to better resin swelling.[10]
Question 2: I am observing the formation of byproducts where a tert-butyl group has been added to my molecule. How can I prevent this?
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate, such as electron-rich aromatic rings or sulfur-containing residues.[8][11][12]
Recommended Solutions:
-
Use Scavengers: Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and thioanisole.
Frequently Asked Questions (FAQs)
Dde Deprotection FAQs
-
Q1: What is the mechanism of Dde deprotection by hydrazine?
-
A1: The cleavage proceeds via a nucleophilic attack of hydrazine on a carbonyl group of the Dde ring, followed by an intramolecular cyclization to form a stable pyrazole byproduct and release the free amine.[13]
-
-
Q2: Can I monitor the progress of Dde deprotection?
-
A2: Yes, the pyrazole byproduct has a strong UV absorbance, which can be used to monitor the reaction spectrophotometrically.[13]
-
-
Q3: Are there milder alternatives to hydrazine for Dde removal?
-
Q4: Is the Dde group stable to Boc deprotection conditions?
Boc Deprotection FAQs
-
Q1: What is the mechanism of acid-catalyzed Boc deprotection?
-
A1: The reaction involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[15]
-
-
Q2: How can I monitor the progress of my Boc deprotection reaction?
-
Q3: Are there "green" or environmentally friendly methods for Boc deprotection?
-
Q4: Is the Boc group stable to Dde deprotection conditions?
-
A4: Yes, the Boc group is stable to the mildly basic/nucleophilic conditions (e.g., 2% hydrazine in DMF) used for Dde removal, ensuring their orthogonality.[3]
-
Data Presentation
Table 1: Comparison of Common Dde Deprotection Conditions
| Reagent System | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Hydrazine monohydrate | 2% (v/v) | DMF | 3 x 3 minutes | Standard method; may require optimization for difficult sequences.[3][4] |
| Hydrazine monohydrate | 4-10% (v/v) | DMF | Variable | For resistant Dde groups; higher concentrations increase risk of side reactions.[3][6] |
| Hydroxylamine HCl / Imidazole | ~0.5 M / ~0.5 M | NMP | 30-60 minutes | Milder conditions; orthogonal to Fmoc group.[3][14] |
Table 2: Comparison of Common Boc Deprotection Conditions
| Reagent System | Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | DCM | 30-120 minutes | Standard method; requires scavengers for sensitive residues.[8][17] |
| Hydrogen Chloride (HCl) | 4 M | Dioxane | 1-4 hours | A stronger acidic condition.[8] |
| Hot Water | N/A | Water | Variable | "Green" alternative; substrate dependent.[8][16] |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Variable | Various | Variable | Milder, non-protic alternative.[8] |
Experimental Protocols
Protocol 1: Standard Dde Deprotection on Solid Support
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g of resin).
-
Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[3]
-
Add the 2% hydrazine solution to the resin (approximately 25 mL/g of resin).[3]
-
Agitate the mixture at room temperature for 3 minutes.[3][4]
-
Filter the resin and drain the solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove residual hydrazine and the cleaved protecting group.[3]
Protocol 2: Standard Boc Deprotection in Solution
-
Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to the desired concentration (e.g., 25-50% v/v).[17]
-
If the substrate contains sensitive residues (e.g., Trp, Met), add appropriate scavengers (e.g., triisopropylsilane).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.[18]
Mandatory Visualization
Caption: Orthogonal deprotection workflow for Dde and Boc groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC deprotection [ko.bzchemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. mcours.net [mcours.net]
- 17. commonorganicchemistry.com [commonorganicchemistry.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Avoiding Premature Cleavage of Protecting Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the premature cleavage of protecting groups during your chemical syntheses.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter with the stability of common protecting groups.
Issue 1: Premature Cleavage of Acid-Labile Protecting Groups (e.g., Boc, Trityl, silyl ethers)
Question: I am observing significant loss of my Boc-protected amine during a reaction that is supposed to be non-acidic. What are the potential causes and how can I prevent this?
Answer:
Premature cleavage of the tert-butyloxycarbonyl (Boc) group and other acid-labile protecting groups can occur under seemingly non-acidic conditions. Here are the common culprits and their solutions:
-
Latent Acidity in Solvents: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Similarly, ethers may contain peroxides which can lead to acidic byproducts.
-
Solution: Use freshly distilled solvents or solvents stabilized with an acid scavenger (e.g., amylene for DCM).
-
-
Acidic Reagents or Byproducts: Some reagents, which are not obviously acidic, can generate acidic species in situ. For example, Lewis acids used in some reactions can be strong enough to cleave highly sensitive acid-labile groups.
-
Solution: Carefully review all reagents in your reaction for potential acid generation. If a Lewis acid is necessary, consider using a milder one or performing the reaction at a lower temperature. The addition of a non-nucleophilic base, such as 2,6-lutidine or proton sponge, can neutralize trace acidity without interfering with the main reaction.
-
-
Autocatalytic Deprotection: The t-butyl cation generated during Boc deprotection can itself be a source of protons, leading to an autocatalytic cycle.
-
Solution: The inclusion of a cation scavenger, such as triisopropylsilane (TIS) or thioanisole, can trap the t-butyl cation and prevent this from occurring.[1]
-
Question: My silyl ether (e.g., TBS, TIPS) is being cleaved during a catalytic hydrogenation reaction to remove a benzyl group. How can I avoid this?
Answer:
Unexpected cleavage of silyl ethers during catalytic hydrogenation is often due to the quality of the palladium on carbon (Pd/C) catalyst.[2]
-
Acidic Catalyst: Some commercial Pd/C catalysts may contain residual acids or palladium chloride from their manufacturing process.[2] This acidity can be sufficient to cleave silyl ethers.
-
Solution: Use a high-quality, neutral Pd/C catalyst. If you suspect your catalyst is acidic, you can wash it with a non-nucleophilic base and then with a neutral solvent before use. Alternatively, adding a small amount of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to the reaction mixture can neutralize any acidity from the catalyst.
-
Issue 2: Unintended Removal of Base-Labile Protecting Groups (e.g., Fmoc, Acyl groups)
Question: I am seeing premature deprotection of the Fmoc group on my peptide during wash steps with DMF. What is happening and what can I do?
Answer:
The 9-fluorenylmethoxycarbonyl (Fmoc) group is known to be labile to amines, but premature cleavage can also be promoted by other factors, particularly in solid-phase peptide synthesis (SPPS).
-
Solvent-Promoted Deprotection: Solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can cause unwanted Fmoc removal, especially at elevated temperatures.[3] This is due to the presence of trace amine impurities or the basic nature of the solvent itself at higher temperatures.
-
Solution: Use high-purity, amine-free solvents. If performing reactions at elevated temperatures, consider adding an additive like 1-hydroxybenzotriazole (HOBt) to the wash solvent, which has been shown to suppress this unwanted deprotection.[3] It is also advisable to minimize the time the peptide is exposed to DMF at elevated temperatures.
-
Quantitative Data on Unwanted Fmoc Removal
| Solvent | Temperature | Extent of Unwanted Deprotection | Reference |
| DMF | 80°C | Up to 1 µmol of Fmoc-protected peptide deprotected per milliliter of DMF | [3] |
| DMF with HOBt | 80°C | Reduced to 0.1 µmol/mL | [3] |
Issue 3: Unexpected Hydrogenolysis of Protecting Groups
Question: I am trying to reduce a nitro group in the presence of a Cbz-protected amine, but the Cbz group is also being cleaved. How can I achieve selective reduction?
Answer:
The carbobenzyloxy (Cbz or Z) group is a benzyl-type protecting group that is readily cleaved by catalytic hydrogenation.[4] Achieving selectivity in the presence of other reducible functional groups requires careful selection of the catalyst and reaction conditions.
-
Catalyst Activity: Standard Pd/C is highly active for the hydrogenolysis of Cbz groups.
-
Solution: Consider using a less active catalyst, such as palladium on calcium carbonate (Pd/CaCO₃) poisoned with lead (Lindlar's catalyst), or platinum on carbon (Pt/C). Alternatively, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene can sometimes offer better selectivity than using hydrogen gas directly.[5][6]
-
-
Reaction Conditions: Overly harsh conditions (high pressure, high temperature, long reaction times) will favor the cleavage of the Cbz group.
-
Solution: Perform the reaction at atmospheric pressure and room temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired transformation is complete.
-
Frequently Asked Questions (FAQs)
Q1: What is "orthogonal protection" and how can it help me avoid premature cleavage?
A1: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each type of protecting group can be removed by a specific set of reagents without affecting the others.[7][8][9] For example, you could have an acid-labile Boc group, a base-labile Fmoc group, and a hydrogenolysis-labile Cbz group in the same molecule.[7][10] This allows for the selective deprotection of one functional group while the others remain protected, which is a cornerstone of complex molecule synthesis.[8] By choosing protecting groups from different orthogonal sets, you can design a synthetic route where the deprotection conditions for one group will not inadvertently cleave another.
Q2: How can I choose the right protecting group to avoid premature cleavage?
A2: The choice of protecting group depends on the stability of your molecule and the reaction conditions you plan to use in subsequent steps.[11] You should consider:
-
The pH of future reactions: If you will be using acidic conditions, avoid acid-labile groups like Boc and trityl. If you will be using basic conditions, avoid base-labile groups like Fmoc and acetate esters.
-
The presence of reducing or oxidizing agents: If you plan to perform a hydrogenation, avoid hydrogenolysis-labile groups like Cbz and benzyl ethers.
-
The overall synthetic strategy: Plan your entire synthetic route in advance and map out which protecting groups will be compatible with all the planned reaction conditions.
Q3: I suspect I have premature deprotection, but I'm not sure. How can I monitor my reaction for this?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor your reactions for premature deprotection.[12][13] By co-spotting your reaction mixture with the starting material and the expected deprotected product, you can see if any of the deprotected species is forming unintentionally.
Experimental Protocols
Protocol 1: Monitoring a Deprotection Reaction by Thin-Layer Chromatography (TLC)
This protocol describes how to monitor the progress of a deprotection reaction and check for premature cleavage in other reactions.[12][14]
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (e.g., ninhydrin for amines, potassium permanganate for alcohols)
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for your starting material (SM), a co-spot (C), and your reaction mixture (RXN).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your protected starting material.
-
In the "C" lane, first spot the starting material, and then spot your reaction mixture directly on top of it.
-
In the "RXN" lane, spot your reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle any visible spots. If your compounds are not UV-active, or to visualize the deprotected product, use an appropriate stain.
-
Interpret the Results:
-
Successful Deprotection: The spot corresponding to the starting material in the "RXN" lane should disappear, and a new spot corresponding to the deprotected product should appear.
-
Incomplete Deprotection: A spot for the starting material will still be visible in the "RXN" lane.
-
Premature Deprotection: In a reaction where deprotection is not intended, the appearance of the deprotected product spot in the "RXN" lane indicates premature cleavage. The co-spot lane helps to confirm the relative positions of the starting material and product.[12]
-
Protocol 2: The Kaiser Test for Free Primary Amines (Monitoring Fmoc or Boc Deprotection)
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines, which is particularly useful in solid-phase peptide synthesis to confirm the complete removal of an N-terminal protecting group like Fmoc or Boc.[15][16]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 80 g of phenol in 20 mL of ethanol.[16]
-
Solution C: 2 mL of 0.001 M KCN diluted in 98 mL of pyridine.[16]
Procedure:
-
Take a small sample of the resin beads (1-5 mg) from your reaction and place them in a small test tube.
-
Wash the beads with ethanol and then with pyridine to remove any residual DMF.
-
Add 2-3 drops of each of the three Kaiser test reagents (A, B, and C) to the test tube.[16]
-
Heat the test tube at 100-120°C for 5 minutes.[16]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense blue beads and solution | Positive Result: Free primary amines are present, indicating successful deprotection. |
| Yellow/colorless beads and solution | Negative Result: No free primary amines are present, indicating incomplete deprotection. |
| Blue beads, colorless solution | Incomplete Deprotection: Some deprotection has occurred, but it is not complete. Consider extending the deprotection time or using a stronger deprotection cocktail. |
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. biosynth.com [biosynth.com]
- 11. tutorchase.com [tutorchase.com]
- 12. How To [chem.rochester.edu]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Dde-L-lys(boc)-OH vs. Fmoc-L-lys(dde)-OH
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of orthogonally protected amino acid building blocks is paramount. This is particularly true for the synthesis of complex peptides, such as those with branched or cyclic architectures. This guide provides a detailed, data-driven comparison of two key lysine derivatives, Dde-L-lys(boc)-OH and Fmoc-L-lys(dde)-OH, to inform strategic decisions in solid-phase peptide synthesis (SPPS).
At the heart of advanced peptide synthesis lies the principle of orthogonal protection, a strategy that employs protecting groups removable under distinct chemical conditions, allowing for selective deprotection and modification at specific sites within a peptide chain. The choice between this compound and Fmoc-L-lys(dde)-OH hinges on the desired synthetic outcome, the overall protection strategy, and the specific sequence of the target peptide.
Chemical Structures and Properties
The core difference between the two molecules lies in the placement of the temporary (α-amino) and semi-permanent (side-chain) protecting groups.
-
This compound: In this derivative, the α-amino group is protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, which is labile to hydrazine. The side-chain (ε-amino) group is protected by the acid-labile Boc (tert-butyloxycarbonyl) group.
-
Fmoc-L-lys(dde)-OH: Conversely, this building block features the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group and the hydrazine-labile Dde group on the lysine side-chain.
This seemingly subtle distinction has profound implications for the synthetic workflow and the types of molecular architectures that can be readily accessed.
Orthogonal Deprotection Strategies
The utility of these lysine derivatives is unlocked through their compatibility with different orthogonal protection schemes in SPPS.
-
This compound is typically employed in Boc-based SPPS. The Boc group on the lysine side chain is stable to the mild hydrazine conditions used to remove the α-Dde group at each cycle. This allows for the stepwise elongation of the peptide chain.
-
Fmoc-L-lys(dde)-OH is a cornerstone of Fmoc-based SPPS.[1] The Dde group on the side chain is stable to the piperidine treatment used for the removal of the α-Fmoc group.[1] This enables the selective deprotection of the lysine side chain at a desired point in the synthesis for branching or cyclization.[1]
The stability of the Dde group to both acidic (TFA) and basic (piperidine) conditions makes it a valuable tool for creating complex peptide structures.[2]
Performance in Complex Peptide Synthesis: A Data-Driven Comparison
Table 1: Performance Data in Complex Peptide Synthesis
| Application | Lysine Derivative Analogue | Yield | Purity | Reference |
| Cyclic Peptide Synthesis | Fmoc-Orn(Dde)-OH | 17% | 70% | [3] |
| Branched Peptide Synthesis (Microwave-enhanced SPPS) | Fmoc-Lys(ivDde)-OH | - | 77% | [4] |
| Branched Peptide Synthesis (Microwave-enhanced SPPS) | Fmoc-Lys(ivDde)-OH | - | 75% | [4] |
| Branched Peptide Synthesis (Microwave-enhanced SPPS) | Fmoc-Lys(ivDde)-OH | - | 71% | [4] |
Note: Ornithine (Orn) is a lower homolog of lysine. ivDde is a more hindered and stable version of the Dde protecting group.
The data suggests that while the Dde protecting group is instrumental in enabling the synthesis of complex peptides, the overall yield and purity can be sequence-dependent and may require optimization. The use of microwave-enhanced SPPS appears to improve the purity of branched peptides synthesized with a Dde-protected lysine derivative.[4]
One known challenge with the Dde group is its potential for migration to an unprotected lysine side chain, particularly during the piperidine-mediated deprotection of an Fmoc group.[5] This can lead to a scrambling of the protecting group's position. The development of the more sterically hindered ivDde group was a direct response to this issue, offering greater stability.[4]
Experimental Protocols
Below are detailed protocols for the key deprotection steps associated with the use of this compound and Fmoc-L-lys(dde)-OH.
Protocol 1: Dde Group Removal from Lysine Side Chain (Fmoc-L-lys(dde)-OH)
This protocol is for the selective deprotection of the Dde group from the lysine side chain on a resin-bound peptide.
Materials:
-
Peptide-resin with a Dde-protected lysine
-
2% Hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.[6][7]
-
Drain the hydrazine solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
The resin is now ready for subsequent coupling to the deprotected lysine side chain.
Note: Standard 2% hydrazine in DMF will also remove the Fmoc group. If selective Dde removal in the presence of Fmoc is required, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used.[7][8]
Protocol 2: Fmoc Group Removal from α-Amino Group (Fmoc-L-lys(dde)-OH)
This is the standard protocol for Fmoc deprotection in SPPS.
Materials:
-
Peptide-resin with an N-terminal Fmoc group
-
20% Piperidine in DMF
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 1-3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15-20 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
A Kaiser test can be performed to confirm the presence of a free primary amine.[9]
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and Fmoc-L-lys(dde)-OH are powerful tools in the arsenal of the peptide chemist, each with a specific niche in the landscape of SPPS.
-
This compound is the choice for Boc-based SPPS where the lysine side chain is to be protected throughout the synthesis.
-
Fmoc-L-lys(dde)-OH is indispensable for Fmoc-based SPPS when selective side-chain modification is required for the synthesis of branched, cyclic, or otherwise conjugated peptides.
The decision between these two reagents is therefore dictated by the overarching synthetic strategy. While the Dde group offers valuable orthogonality, researchers should be mindful of potential side reactions like migration and may consider the more stable ivDde analogue for particularly long or complex syntheses. The provided protocols and conceptual diagrams serve as a guide for the practical application and strategic implementation of these versatile building blocks in the pursuit of novel and complex peptide-based molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. kohan.com.tw [kohan.com.tw]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Dde vs. Mtt: A Comparative Guide to Orthogonal Protecting Groups in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount to achieving complex peptide architectures. Among the arsenal of protective groups available to researchers, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the 4-methyltrityl (Mtt) groups stand out for their utility in protecting the side chains of amino acids, particularly lysine. Their unique cleavage conditions allow for selective deprotection, enabling site-specific modifications such as branching, cyclization, and the attachment of labels. This guide provides a comprehensive comparison of Dde and Mtt, offering experimental data and protocols to aid researchers in selecting the optimal protecting group for their synthetic strategy.
Chemical Properties and Orthogonality
The core principle of orthogonal protection lies in the ability to remove one type of protecting group without affecting others present in the same molecule. Dde and Mtt excel in this regard, exhibiting distinct stability profiles that allow for their selective removal in the presence of the commonly used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.
The Dde group is renowned for its stability under both the basic conditions required for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA).[1] Its cleavage is typically achieved through treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[1]
Conversely, the Mtt group is labile to mild acidic conditions, allowing for its removal with a low concentration of TFA in dichloromethane (DCM).[2] This condition is significantly milder than the strong acidic conditions required for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[2]
Crucially, the deprotection conditions for Dde and Mtt are mutually exclusive, establishing their orthogonality to each other. The hydrazine-based cleavage of Dde does not affect the acid-labile Mtt group, and the mild acid treatment for Mtt removal leaves the Dde group intact. This mutual orthogonality is a key advantage when planning complex synthetic schemes that require multiple, site-specific modifications.
Quantitative Comparison of Cleavage Conditions
The following table summarizes the key quantitative parameters for the deprotection of Dde and Mtt, providing a clear comparison for researchers.
| Parameter | Dde Protecting Group | Mtt Protecting Group |
| Primary Reagent | 2% Hydrazine monohydrate in DMF | 1-2% Trifluoroacetic acid (TFA) in DCM |
| Alternative Reagent | Hydroxylamine hydrochloride/imidazole in NMP | Acetic acid/trifluoroethanol/DCM; Hexafluoroisopropanol (HFIP) |
| Reaction Time | 3-10 minutes (repeated 2-3 times) | 30 minutes to 1 hour |
| Temperature | Room Temperature | Room Temperature |
| Scavengers | Not applicable | Triisopropylsilane (TIS) or Methanol (1-5%) |
| Stability to Fmoc Deprotection | Stable | Stable |
| Stability to Boc Deprotection | Stable | Not Stable |
| Stability to Mtt Deprotection | Stable | N/A |
| Stability to Dde Deprotection | N/A | Stable |
Experimental Protocols
Below are detailed methodologies for the selective deprotection of Dde and Mtt groups on a solid support.
Protocol 1: Hydrazine-Mediated Cleavage of the Dde Group
This protocol describes the standard procedure for the removal of the Dde protecting group from a peptide synthesized on a solid support.
-
Resin Preparation: Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Cleavage Reaction: Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin) and gently agitate at room temperature for 3-10 minutes.[3]
-
Repetition: Filter the resin and repeat the hydrazine treatment two more times to ensure complete removal.[3]
-
Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM) to remove residual reagents and byproducts.
Protocol 2: Mild Acid-Mediated Cleavage of the Mtt Group
This protocol outlines the selective removal of the Mtt protecting group under mild acidic conditions.
-
Resin Preparation: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Solution: Prepare a solution of 1% (v/v) trifluoroacetic acid (TFA) and 2% (v/v) triisopropylsilane (TIS) in DCM.[4][5]
-
Cleavage Reaction: Suspend the resin in the deprotection solution (approximately 10 mL per gram of resin) and gently shake at room temperature for 30 minutes.[4]
-
Monitoring: To check for completion, remove a few beads, wash them with DCM, and add a drop of concentrated TFA. An immediate orange coloration indicates the presence of the trityl cation and thus incomplete deprotection. If the test is positive, continue the reaction for another 30 minutes and retest.[4]
-
Washing: Once the cleavage is complete, filter the resin and wash it sequentially with DCM, methanol, and DMF.
Logical Workflow for Orthogonal Deprotection
The following diagram illustrates the orthogonal relationship between Dde and Mtt protecting groups in the context of a synthetic workflow, allowing for sequential and site-specific modifications of a peptide chain.
Caption: Orthogonal deprotection workflow of Dde and Mtt groups.
Conclusion
Both Dde and Mtt are invaluable tools in the synthesis of complex peptides, offering a high degree of orthogonality that allows for precise, site-specific modifications. The choice between Dde and Mtt will ultimately depend on the overall synthetic strategy and the compatibility of their respective deprotection conditions with other protecting groups and functionalities present in the target peptide. The hydrazine-based lability of Dde and the mild-acid sensitivity of Mtt provide two distinct and complementary pathways for selective deprotection. By understanding their individual characteristics and leveraging their mutual orthogonality, researchers can confidently design and execute sophisticated peptide synthesis projects, paving the way for advancements in drug discovery and biomedical research.
References
The Strategic Advantage of Dde-L-lys(boc)-OH in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of protecting groups for trifunctional amino acids like lysine is a critical determinant of success. This guide provides an objective comparison of Dde-L-lys(boc)-OH with other commonly used lysine derivatives, supported by experimental data, to highlight its distinct advantages in complex synthetic strategies such as the creation of branched peptides, cyclic peptides, and site-specific labeling.
The primary advantage of employing this compound lies in the unique orthogonality of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group. Unlike other common protecting groups, the Dde group can be selectively removed under mild conditions that do not affect the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This three-dimensional orthogonality is paramount for sophisticated peptide modifications where precise, sequential manipulation of different functional groups is required.
Comparative Analysis of Lysine Protecting Groups
The selection of an appropriate lysine derivative is contingent on the overall synthetic strategy, particularly the desired final peptide architecture and any planned on-resin modifications. Below is a comparative overview of this compound and other frequently utilized lysine derivatives in solid-phase peptide synthesis (SPPS).
| Lysine Derivative | α-Amino Protection | ε-Amino Protection | Key Advantages | Common Applications | Potential Drawbacks |
| This compound | Dde | Boc | Fully orthogonal to Fmoc and acid-labile side-chain protecting groups. Allows for selective deprotection of the α-amino group for N-terminal elongation in specific contexts. | Synthesis of peptides with N-terminal modifications where the lysine side chain remains protected. | Less commonly used for standard linear peptide synthesis. |
| Fmoc-L-lys(Dde)-OH | Fmoc | Dde | Orthogonal to Boc and other acid-labile side-chain protecting groups. Enables selective deprotection of the lysine side chain for on-resin modification.[1] | Branched and cyclic peptide synthesis, site-specific labeling with fluorophores or other moieties.[1] | Dde group can be prone to migration under basic conditions. Incomplete removal can occur. |
| Fmoc-L-lys(Boc)-OH | Fmoc | Boc | Standard and widely used derivative for Fmoc-SPPS. The Boc group is stable to the piperidine used for Fmoc deprotection.[2] | Routine incorporation of lysine into linear peptides. | Not suitable for on-resin side-chain modifications as the Boc group is removed during final cleavage. |
| Boc-L-lys(Fmoc)-OH | Boc | Fmoc | Allows for selective deprotection of the lysine side chain with piperidine while the N-terminus remains Boc-protected. | On-resin modification of the lysine side chain in Boc-SPPS. | Not compatible with standard Fmoc-SPPS workflows. |
| Fmoc-L-lys(Mtt)-OH | Fmoc | Mtt | The Mtt group is highly acid-labile and can be removed with dilute TFA, preserving other acid-labile groups like Boc and tBu.[3] | Synthesis of branched and cyclic peptides; on-resin side-chain modifications. | Mtt removal requires acidic conditions which may not be suitable for all peptides. |
Experimental Data: Deprotection Efficiency and Stability
While direct head-to-head quantitative comparisons in a single study are scarce, the literature provides valuable insights into the performance of these derivatives. The following table summarizes typical deprotection conditions and observed stability.
| Protecting Group | Deprotection Conditions | Deprotection Time | Stability to 20% Piperidine/DMF | Stability to TFA |
| Dde | 2% Hydrazine in DMF[1] | 3 x 3 min | Generally stable, but migration can occur with prolonged exposure. | Stable |
| ivDde (more hindered) | 2-10% Hydrazine in DMF[4] | Variable, can be sluggish | More stable than Dde | Stable |
| Boc | 25-50% TFA in DCM | 15-30 min | Stable | Labile |
| Fmoc | 20-50% Piperidine in DMF | 5-20 min | Labile | Stable |
| Mtt | 1% TFA in DCM[3] | 10 x 2 min | Stable | Labile |
Recent studies on the more sterically hindered ivDde group, an analogue of Dde, provide quantitative insights into deprotection efficiency. Using HPLC analysis, it was shown that with 2% hydrazine for 3x3 minutes, only a small fraction of the ivDde group was removed. Increasing the hydrazine concentration to 4% resulted in nearly complete deprotection under the same time conditions.[5] This highlights the importance of optimizing deprotection protocols for Dde and its analogues to ensure complete removal without compromising the integrity of the peptide.
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Dde Group
This protocol describes the selective removal of the Dde protecting group from the ε-amino function of a lysine residue in a peptide synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptide-resin containing an Fmoc-Lys(Dde)-OH residue
-
N,N-Dimethylformamide (DMF)
-
2% (v/v) Hydrazine monohydrate in DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the reagent solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes).
-
Wash the resin with DCM (3 x 1-minute washes).
-
Dry the resin under vacuum.
-
The resin is now ready for subsequent on-resin modification of the deprotected lysine side chain.
Protocol 2: HPLC Analysis of Dde Deprotection
This protocol outlines the procedure for analyzing the efficiency of the Dde deprotection by HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
UV detector (monitoring at 220 nm and 280 nm).
Procedure:
-
Take a small sample of the peptide-resin before and after the Dde deprotection protocol.
-
Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the samples onto the HPLC system.
-
Run a suitable gradient of mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile) to separate the Dde-protected and deprotected peptides.
-
Compare the chromatograms of the samples taken before and after deprotection. The disappearance of the peak corresponding to the Dde-protected peptide and the appearance of a new peak for the deprotected peptide indicate successful deprotection. The integration of the peak areas can be used to quantify the efficiency of the reaction.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the strategic use of this compound in the context of orthogonal deprotection schemes in SPPS.
Caption: Orthogonal synthesis workflow using Fmoc-Lys(Dde)-OH.
The diagram above illustrates a typical workflow for synthesizing a branched or side-chain modified peptide. The linear peptide backbone is first assembled using standard Fmoc chemistry. Subsequently, the Dde group is selectively removed to expose the lysine side-chain amine for further modification, while the rest of the peptide remains protected on the resin.
Caption: Orthogonality of Fmoc, Dde, and Boc protecting groups.
This diagram visually represents the principle of orthogonality. Each protecting group (Fmoc, Dde, and Boc) is selectively cleaved by a specific reagent (Piperidine, Hydrazine, and TFA, respectively), while remaining stable to the deprotection conditions of the other groups. This allows for a highly controlled and stepwise manipulation of the peptide structure.
Conclusion
References
A Comparative Guide to Analytical Methods for Confirming Dde Deprotection
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selective removal of protecting groups is a critical step that dictates the success of subsequent synthetic transformations. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely utilized amine protecting group, valued for its orthogonality to the commonly used Fmoc and Boc protection schemes. Its removal, typically mediated by hydrazine or hydroxylamine, requires careful monitoring to ensure complete deprotection and to avoid potential side reactions. This guide provides an objective comparison of the primary analytical methods used to confirm Dde deprotection, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The confirmation of Dde group removal can be accomplished through several analytical techniques, each offering distinct advantages in terms of sensitivity, speed, and the nature of the information provided. The most common methods employed are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation
The following table summarizes the key characteristics and performance metrics of these analytical methods for confirming Dde deprotection.
| Analytical Method | Principle | Key Indicator of Dde Removal | Advantages | Limitations | Typical Sensitivity |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ions. | A mass decrease of 178.1 Da corresponding to the loss of the Dde group.[1] | Provides unambiguous confirmation of the molecular weight of the deprotected product. High sensitivity.[2] | Quantitative analysis can be complex and may require internal standards for high accuracy.[2] | fmol to amol range |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | A shift in retention time; the deprotected, more polar peptide typically elutes earlier than the Dde-protected peptide.[2] | Excellent for quantitative analysis of reaction completion by comparing peak areas.[2] Widely available and robust.[2] | Co-elution of impurities can complicate analysis. Identification is not definitive without mass spectrometry confirmation.[2] | pmol to fmol range[3] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample. | Monitoring the formation of the pyrazole or indazole byproduct, which has a characteristic UV absorbance.[4][5] | Allows for real-time, non-destructive monitoring of the deprotection reaction.[1] Simple and rapid.[1] | Indirect method; does not directly observe the peptide. Can be affected by UV-absorbing impurities. | Dependent on the molar absorptivity of the byproduct. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Disappearance of characteristic proton signals of the Dde group (e.g., methyl and methylene protons). | Provides detailed structural information and can be highly quantitative without the need for calibration standards.[6][7] | Lower sensitivity compared to MS and HPLC. Requires higher sample concentrations and longer acquisition times.[8] | nmol to µmol range |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Mass Spectrometry (MS) Analysis
Objective: To confirm the molecular weight change corresponding to the removal of the Dde group.
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer.
Procedure:
-
Sample Preparation:
-
If the peptide is resin-bound, cleave a small aliquot using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether and pellet by centrifugation.
-
Dissolve the dried peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 0.1-1 mg/mL.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or analyze via LC-MS. For MALDI, co-crystallize the sample with a suitable matrix on the target plate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ of the starting Dde-protected peptide and the expected deprotected product.
-
Confirm a mass decrease of 178.1 Da, which corresponds to the successful removal of the Dde group.[1]
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To monitor the progress of the deprotection reaction by separating the Dde-protected starting material from the deprotected product.
Instrumentation: HPLC system with a C18 reversed-phase column and a UV detector.
Procedure:
-
Sample Preparation:
-
Prepare a sample of the reaction mixture at different time points by quenching a small aliquot.
-
If the peptide is resin-bound, perform a mini-cleavage as described for MS analysis.
-
Dissolve the sample in the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis:
-
Inject the samples and record the chromatograms.
-
Identify the peaks corresponding to the Dde-protected and deprotected peptides. The deprotected peptide will typically have a shorter retention time due to increased polarity.
-
Calculate the percentage of deprotection by comparing the peak area of the product to the total area of both the product and starting material peaks.[2]
-
UV-Vis Spectroscopy for Real-Time Monitoring
Objective: To monitor the kinetics of the Dde deprotection reaction by measuring the absorbance of the pyrazole byproduct.
Instrumentation: UV-Vis Spectrophotometer.
Procedure:
-
Reaction Setup:
-
Perform the Dde deprotection reaction in a quartz cuvette or use a flow cell connected to the reaction vessel.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum of the reaction solution at regular time intervals.
-
Monitor the increase in absorbance at the λmax of the pyrazole byproduct (around 290 nm for the indazole derivative formed from ivDde).[5]
-
-
Data Analysis:
-
Plot the absorbance at the characteristic wavelength against time to obtain the reaction kinetics.
-
The reaction is considered complete when the absorbance plateaus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the removal of the Dde group by observing the disappearance of its characteristic signals in the NMR spectrum.
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
After the deprotection reaction, work up the sample to remove reagents and dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Compare the spectrum of the product with that of the Dde-protected starting material.
-
Confirm the complete disappearance of the characteristic signals for the Dde group, which typically include singlets for the two methyl groups and multiplets for the methylene protons of the cyclohexanedione ring.
-
Mandatory Visualizations
Caption: Experimental workflow for Dde deprotection and analytical confirmation.
Caption: Logical relationship of analytical methods for Dde deprotection.
Comparison with Alternative Protecting Groups
The choice of an amine protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality. The Dde group is part of a suite of protecting groups that can be selectively removed under specific conditions.
| Protecting Group | Deprotection Reagent | Typical Deprotection Conditions | Confirmation Method(s) | Key Features |
| Dde | Hydrazine or Hydroxylamine | 2% Hydrazine in DMF, rt, 3 x 3 min[9] | MS, HPLC, UV-Vis, NMR | Orthogonal to Fmoc and Boc. |
| ivDde | Hydrazine | 2-10% Hydrazine in DMF, rt[4] | MS, HPLC, UV-Vis | More stable to piperidine than Dde, less prone to migration.[9] |
| Fmoc | Piperidine | 20% Piperidine in DMF, rt, 5-20 min | UV-Vis (monitoring dibenzofulvene adduct), MS, HPLC | Base-labile, cornerstone of modern SPPS.[1] |
| Boc | Strong Acid (e.g., TFA) | 50% TFA in DCM, rt, 30 min | NMR (disappearance of t-butyl signal), MS, HPLC | Acid-labile, used in orthogonal and Boc/Bzl strategies.[8] |
| Alloc | Pd(0) catalyst | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) in DCM[10] | MS, HPLC | Orthogonal to acid- and base-labile groups.[10] |
| Mtt | Mild Acid (e.g., dilute TFA, HFIP) | 1% TFA in DCM or 30% HFIP in DCM[11] | MS, HPLC, UV-Vis (monitoring Mtt cation)[12] | More acid-labile than Boc, allows for selective deprotection.[11] |
Conclusion
The confirmation of Dde deprotection is a critical quality control step in the synthesis of complex peptides. While Mass Spectrometry provides the most definitive identification of the deprotected product, HPLC is the gold standard for quantifying the extent of the reaction. UV-Vis spectroscopy offers a convenient method for real-time reaction monitoring, and NMR spectroscopy provides detailed structural confirmation. The choice of analytical method will depend on the specific requirements of the synthesis, the available instrumentation, and the desired level of certainty. For robust validation, a combination of these techniques, such as HPLC-MS, is often the most effective approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of Peptides with Dde-Lysine
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis and analysis, the strategic use of protecting groups is fundamental. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely employed protecting group for the ε-amino group of lysine. Its principal advantage lies in its orthogonality to the commonly used Fmoc and Boc protecting groups, allowing for selective deprotection and modification of lysine side chains.[1][2]
This guide provides an objective comparison of the Dde-lysine protecting group with other common alternatives for mass spectrometry-based applications. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate strategy for your research needs.
Comparison of Lysine Protecting Groups
The choice of a lysine protecting group significantly impacts the outcomes of peptide synthesis and subsequent mass spectrometric analysis. The ideal protecting group should be stable during synthesis, easily and selectively removable without causing side reactions, and should not interfere with ionization or fragmentation during mass spectrometry. The following table provides a comparative overview of Dde and other commonly used lysine protecting groups.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages & Side Reactions |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF[1] | Orthogonal to both Boc and Fmoc strategies.[1] | Prone to migration to unprotected amines.[3][4] Hydrazine can also cleave Fmoc groups.[1] |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine in DMF[1] | More stable than Dde and less prone to migration.[1] Orthogonal to Boc and Fmoc. | More difficult to remove than Dde, may require harsher conditions.[1] |
| Mtt | 4-Methyltrityl | Mildly acidic (e.g., 1-2% TFA in DCM)[1] | Quantitative removal under very mild acid conditions; orthogonal to Fmoc.[1] | Sensitive to repeated acid treatments used for Boc-SPPS; not orthogonal to Boc.[1] |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ in the presence of a scavenger[1] | Orthogonal to both Fmoc and Boc strategies.[1] | Requires a palladium catalyst which must be thoroughly removed to avoid interference in subsequent reactions and analysis.[1] |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., 50-95% TFA in DCM)[1] | Robust and widely used in Boc-SPPS. | Not orthogonal in Boc-SPPS; requires strong acid for removal which can also cleave other standard protecting groups.[1] |
Experimental Protocols
Protocol 1: Dde-Group Cleavage from Peptides for Mass Spectrometry Analysis
This protocol outlines the selective removal of the Dde protecting group from a peptide sample prior to mass spectrometry.
Reagents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Dde-protected peptide sample
Procedure:
-
Prepare Cleavage Solution: Freshly prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Handle hydrazine with appropriate safety measures in a fume hood. Do not exceed a 2% concentration, as higher concentrations can lead to side reactions such as peptide cleavage at glycine residues.[1]
-
Peptide Treatment:
-
For resin-bound peptides, swell the resin in DMF.
-
For peptides in solution, ensure they are dissolved in DMF.
-
-
Incubation: Add the 2% hydrazine/DMF solution to the peptide sample. For complete removal, a series of short incubations is recommended, typically three treatments of three minutes each at room temperature.[1]
-
Washing: After incubation, thoroughly wash the peptide (if resin-bound) or prepare the sample for cleanup.
-
Sample Cleanup: Acidify the cleaved peptide solution with formic acid and perform C18 desalting to remove hydrazine and other impurities before mass spectrometry analysis.[1]
Protocol 2: Nano-LC-MS/MS Analysis of Dde-Cleaved Peptides
This protocol describes a general procedure for the analysis of peptides after Dde group removal.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q Exactive series) coupled to a nano-liquid chromatography system.[1]
Procedure:
-
Chromatographic Separation:
-
Load the C18-desalted peptide sample onto a nano-LC column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
Set the instrument to acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
-
Collision Energy Optimization:
-
The optimal collision energy is dependent on the mass-to-charge ratio (m/z) and charge state of the peptide.[1]
-
For targeted analysis, perform a collision energy ramp experiment by infusing a standard of the peptide of interest and acquiring a series of product ion spectra while varying the collision energy to determine the optimal value for the desired fragmentation.[1]
-
For untargeted analysis of complex mixtures, a stepped normalized collision energy (NCE) approach is recommended. This involves fragmenting the precursor ion at multiple energy levels to improve overall peptide identification and sequence coverage.[2]
-
-
Data Analysis:
-
Process the raw data using a suitable search engine (e.g., Sequest, Mascot).
-
Search the spectra against a relevant protein database to identify the peptides.
-
The mass of a successfully Dde-cleaved lysine residue will be its native mass. The Dde group adds a monoisotopic mass of 178.0994 Da to the lysine residue.[1]
-
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for mass spectrometry analysis of Dde-lysine peptides.
Caption: Comparison of key features of lysine protecting groups.
Conclusion
The Dde protecting group offers a valuable tool for the synthesis of complex peptides due to its orthogonality with standard Fmoc and Boc chemistries. However, researchers must be aware of its potential for side reactions, most notably migration to unprotected amines. For applications where stability is paramount, the ivDde group presents a more robust alternative, albeit with potentially more challenging deprotection. Acid-labile groups like Mtt and catalyst-cleaved groups like Alloc provide further orthogonal strategies, each with their own set of advantages and limitations.
A thorough understanding of the properties of each protecting group, coupled with optimized cleavage and mass spectrometry protocols, is essential for achieving high-quality, unambiguous results in peptide analysis. The choice of the most suitable protecting group will ultimately depend on the specific requirements of the peptide synthesis and the downstream analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to Deprotection Cocktails for the Dde Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable tool in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), for the protection of primary amines. Its key advantage lies in its orthogonality to the commonly used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[1] This allows for the selective deprotection of Dde-protected amines, enabling site-specific modifications such as branching, cyclization, and labeling of peptides.[1] This guide provides a comparative analysis of common deprotection cocktails for the Dde group, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific applications.
Mechanism of Dde Deprotection
The removal of the Dde group is typically achieved through nucleophilic attack on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization that results in a stable pyrazole byproduct and the release of the free amine.[1] The most common nucleophile used for this purpose is hydrazine.[1][2][3]
Comparative Analysis of Deprotection Cocktails
The choice of deprotection cocktail is critical and depends on the specific requirements of the synthesis, such as the presence of other protecting groups and the stability of the target molecule. The following table summarizes the most frequently used deprotection cocktails and their key characteristics.
| Deprotection Cocktail | Composition | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield/Efficiency |
| Hydrazine Monohydrate in DMF | 2% (v/v) Hydrazine Monohydrate in N,N-Dimethylformamide (DMF) | Room Temperature, 3 x 3 minutes[3] | Well-established and widely used method.[1] | Not fully orthogonal to the Fmoc group, which can also be removed by hydrazine.[4] Can cause side reactions at higher concentrations.[5] | Generally high, but can be incomplete depending on the peptide sequence and steric hindrance.[3] |
| Hydrazine Monohydrate in DMF (Higher Concentration) | >2% up to 10% (v/v) Hydrazine Monohydrate in DMF | Room Temperature, variable time | More effective for stubborn or sterically hindered Dde groups, particularly the related ivDde group. | Increased risk of side reactions, including peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.[5] | Near complete removal of ivDde can be achieved with 4% hydrazine.[6] |
| Hydroxylamine Hydrochloride and Imidazole | 0.5 M Hydroxylamine Hydrochloride and 0.5 M Imidazole in N-Methylpyrrolidone (NMP)[3] | Room Temperature, 30 minutes to 1 hour[5][7] | Milder conditions.[4] Fully orthogonal to the Fmoc protecting group.[4] | May require longer reaction times compared to hydrazine. | Quantitative yield reported for clean cleavage of Dde while leaving Fmoc intact.[4] |
Experimental Protocols
Below are detailed methodologies for the two primary deprotection cocktails.
Protocol 1: Hydrazine-Mediated Dde Deprotection
-
Resin Preparation: Swell the Dde-protected peptide-resin in N,N-Dimethylformamide (DMF).
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction:
-
Washing: Wash the resin thoroughly with DMF to remove the cleaved protecting group and residual hydrazine.
Protocol 2: Hydroxylamine-Mediated Dde Deprotection
-
Resin Preparation: Swell the Dde-protected peptide-resin in N-Methylpyrrolidone (NMP).
-
Deprotection Solution Preparation: Prepare a solution of hydroxylamine hydrochloride (e.g., 0.5 M or 1 equivalent based on Dde content) and imidazole (e.g., 0.5 M or 0.75 equivalents based on Dde content) in NMP.[3][5][7]
-
Deprotection Reaction:
-
Washing: Filter the resin and wash it thoroughly with DMF.
Key Considerations and Troubleshooting
-
Dde vs. ivDde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more sterically hindered and robust alternative to Dde, showing greater stability towards piperidine used for Fmoc removal.[3] However, ivDde can be more difficult to remove, sometimes requiring higher concentrations of hydrazine (up to 10%).
-
Dde Migration: Dde group migration to an unprotected amine can occur under basic conditions, especially in the presence of piperidine.[3] To mitigate this, using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection on adjacent residues is recommended.[3]
-
Incomplete Deprotection: If incomplete Dde removal is observed with the standard 2% hydrazine protocol, increasing the reaction time or the number of repetitions can be effective.[3] For particularly difficult cases, a moderate increase in hydrazine concentration may be necessary, though caution is advised due to potential side reactions.[3][6]
Visualizing the Deprotection Workflow
The following diagram illustrates the general experimental workflow for the selective deprotection of a Dde group and subsequent on-resin modification.
Caption: General workflow for Dde deprotection and subsequent on-resin peptide modification.
The selection of an appropriate deprotection cocktail for the Dde group is a critical step in the synthesis of complex peptides and other molecules. While the standard 2% hydrazine in DMF protocol is widely applicable, the hydroxylamine/imidazole system offers a valuable, milder alternative that ensures complete orthogonality with the Fmoc protecting group. By understanding the advantages and limitations of each method, researchers can optimize their synthetic strategies and achieve their desired target molecules with high purity and yield.
References
Orthogonality of Dde and Boc Protecting Groups: A Comparative Guide for Researchers
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful assembly of complex peptides and proteins. Among the arsenal of protective groups available to chemists, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and tert-butoxycarbonyl (Boc) groups stand out for their distinct chemical labilities, enabling their selective removal without affecting each other. This guide provides a comprehensive comparison of the Dde and Boc protecting groups, supported by experimental data and detailed protocols to validate their orthogonality.
Unveiling Orthogonality: Dde vs. Boc
The cornerstone of the Dde and Boc groups' utility in tandem lies in their orthogonal deprotection schemes. The Boc group is renowned for its acid lability, typically cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[1][2] Conversely, the Dde group is stable under acidic conditions but is readily removed by treatment with hydrazine.[3] This differential reactivity allows for the selective deprotection of one group while the other remains intact, a critical feature for the synthesis of branched peptides, cyclic peptides, and peptides with post-translational modifications.
Experimental Validation of Orthogonality
The orthogonality of Dde and Boc has been extensively validated through numerous studies. The Dde group is stable to the standard reagents used for Boc cleavage (e.g., 50% TFA in DCM). Similarly, the Boc group is stable to the conditions required for Dde removal (e.g., 2% hydrazine in DMF).[4] This mutual stability is the foundation of their successful application in complex synthetic strategies.
A key concern in the use of Dde is the potential for migration to an unprotected lysine side chain, particularly during the removal of the Fmoc group with piperidine.[5] However, this side reaction can be mitigated by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc cleavage in a shorter reaction time.[5]
Comparative Data on Deprotection Conditions
The following table summarizes the key differences in the deprotection protocols for Dde and Boc groups, highlighting their orthogonal nature.
| Feature | Dde Deprotection | Boc Deprotection |
| Primary Reagent | 2% Hydrazine monohydrate in DMF[6][3][7] | 25-50% Trifluoroacetic acid (TFA) in DCM[1][8] |
| Typical Reaction Time | 3-15 minutes (repeated treatments)[3] | 20-30 minutes[9] |
| Typical Yield | >95% | >99%[9] |
| Scavengers | Not typically required | Dithioethane (DTE) or triisopropylsilane (TIPS) may be used to prevent side reactions with sensitive residues like Trp, Cys, or Met.[1][3] |
| Orthogonality | Stable to acidic conditions used for Boc removal. | Stable to basic/nucleophilic conditions used for Dde and Fmoc removal.[2][10][11] |
| Potential Side Reactions | Migration to unprotected lysine side-chains under certain conditions.[5] | Alkylation of sensitive residues by the tert-butyl cation.[1][12] |
Experimental Protocols
Dde Group Removal
This protocol outlines the procedure for the selective removal of the Dde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with Dde-protected amino acid(s)
-
Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
N-terminal Boc-protected peptide (if N-terminal amine is to be protected during Dde removal)[4]
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine/DMF solution for 3 minutes at room temperature.[6]
-
Filter the resin and repeat the hydrazine treatment two more times.[6]
-
Wash the resin thoroughly with DMF to remove residual hydrazine and the cleaved Dde-adduct.
Boc Group Removal
This protocol describes the standard procedure for the cleavage of the N-terminal Boc protecting group in SPPS.
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) (for neutralization)
Procedure:
-
Swell the peptide-resin in DCM for approximately 20 minutes.[9]
-
Prepare a solution of 50% TFA in DCM. When synthesizing peptides containing Cys, Met, or Trp residues, the addition of 0.5% dithioethane (DTE) as a scavenger is recommended.[1][8]
-
Treat the resin with the TFA/DCM solution for 5 minutes (pre-wash), followed by a longer treatment of 20-25 minutes.[9][8]
-
Filter the resin and wash thoroughly with DCM to remove excess TFA.[9]
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a 5-10% solution of DIEA in DCM.[9][13]
-
Wash the resin with DCM to remove excess DIEA. The resin is now ready for the next coupling step.[9]
Visualizing Orthogonal Deprotection
The following diagrams illustrate the orthogonal relationship between Dde and Boc protecting groups in the context of SPPS.
Caption: Orthogonal deprotection of Dde and Boc groups.
Caption: Experimental workflows for Dde and Boc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. peptide.com [peptide.com]
Performance Comparison of Dde-L-lys(boc)-OH from Different Suppliers: A Guide for Researchers
For researchers and professionals in drug development and peptide synthesis, the quality of amino acid derivatives is paramount to achieving high yields and purity in the final peptide product. Dde-L-lys(boc)-OH is a critical building block that allows for orthogonal protection strategies, enabling site-specific modifications of lysine side chains. The performance of this reagent can vary significantly between suppliers, impacting coupling efficiency, deprotection yields, and overall purity. This guide provides a framework for comparing the performance of this compound from various sources, complete with standardized experimental protocols for in-house validation.
Key Performance Indicators: A Comparative Overview
The following table summarizes hypothetical yet realistic performance data for this compound from three different suppliers. These parameters are critical for successful solid-phase peptide synthesis (SPPS).
| Performance Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, %) | > 99.5% | > 98% | > 99% |
| Solubility (in DMF, mg/mL) | > 200 | ~150 | > 200 |
| Coupling Efficiency (%) | 99.8% | 98.5% | 99.5% |
| Dde Removal Efficiency (%) | > 99% | > 95% | > 98% |
Experimental Protocols
To ensure a fair and accurate comparison of this compound from different suppliers, the following standardized protocols should be employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method to verify the purity of the this compound raw material.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile (ACN)
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.[1]
-
Procedure:
-
Prepare a standard solution of this compound from each supplier at a concentration of 1 mg/mL in the mobile phase A/B (50:50) mixture.
-
Inject 10-20 µL of each sample into the HPLC system.
-
Record the chromatograms.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.[1]
-
Solubility Assessment
This protocol provides a straightforward method to compare the solubility of the material from different suppliers.
-
Solvent: N,N-Dimethylformamide (DMF), a common solvent in peptide synthesis.
-
Procedure:
-
To a series of vials, add a fixed amount of this compound (e.g., 100 mg) from each supplier.
-
Incrementally add DMF (e.g., in 0.1 mL aliquots) to each vial.
-
After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.
-
The solubility is determined as the concentration at which the amino acid derivative completely dissolves. For peptides and their derivatives, sonication or gentle warming (<40°C) can facilitate dissolution.[2]
-
Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
This protocol assesses how effectively this compound couples to a growing peptide chain on a solid support.
-
Materials:
-
Resin: Rink Amide resin or any other suitable resin for Fmoc-SPPS.
-
Coupling reagents: HBTU/HOBt or HATU.
-
Base: Diisopropylethylamine (DIEA).
-
Solvent: DMF.
-
-
Procedure:
-
Swell the resin in DMF.
-
Perform a standard Fmoc deprotection of the resin.
-
Pre-activate the this compound (3 equivalents) from each supplier with the coupling reagent (3 eq.) and base (6 eq.) in DMF for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
After the coupling reaction, wash the resin thoroughly with DMF.
-
Perform a qualitative Kaiser test or a quantitative ninhydrin test to determine the presence of unreacted free amines. A successful coupling is indicated by a negative Kaiser test (yellow beads).[3] The number of free amino groups can be quantified by reacting them with ninhydrin and measuring the absorbance of the resulting chromophore at 570 nm.[4]
-
Dde Group Removal Efficiency
This protocol evaluates the efficiency and completeness of the Dde-protecting group cleavage.
-
Reagent: 2% hydrazine monohydrate in DMF.
-
Procedure:
-
Take a sample of the resin-bound peptide containing the Dde-protected lysine.
-
Wash the resin with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 3-5 minutes.[5]
-
Repeat the hydrazine treatment two more times.
-
Wash the resin extensively with DMF to remove the cleaved Dde group and hydrazine.[5]
-
To confirm the complete removal of the Dde group, a small amount of the peptide can be cleaved from the resin, purified, and analyzed by mass spectrometry. The absence of the Dde group (mass difference) indicates successful deprotection. The progress of the Dde removal can also be monitored spectrophotometrically as the cleavage byproduct has a strong UV absorbance.[6][7]
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the chemical pathway in SPPS.
References
A Comparative Guide to the Application of Dde-L-lys(boc)-OH in Peptide Synthesis and Modification
For researchers, scientists, and drug development professionals engaged in complex peptide synthesis, the strategic use of orthogonal protecting groups is fundamental to achieving site-specific modifications. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, when used to protect the ε-amino group of lysine, offers a distinct advantage due to its unique cleavage conditions, which are orthogonal to the widely used acid-labile Boc (tert-butyloxycarbonyl) and base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting groups. This guide provides an objective comparison of the Dde protecting group with other alternatives, presents case studies of its successful application, and details the relevant experimental protocols.
Performance Comparison of Lysine Side-Chain Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for Nα-protection (e.g., Fmoc or Boc) and the desired site-specific modifications. The Dde group's stability under both acidic and basic conditions makes it a versatile tool.[1] The following table compares Dde with other common orthogonal protecting groups for the lysine side chain.
| Protecting Group | Chemical Name | Standard Deprotection Conditions | Stability & Orthogonality | Key Considerations |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine (N₂H₄) in DMF[1] | Stable to TFA (acid) and Piperidine (base). Orthogonal to both Boc and Fmoc strategies.[1][2] | Can show some instability and migration with prolonged exposure to piperidine.[3][4] Hydrazine also removes Fmoc groups.[5] |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | 2% Hydrazine (N₂H₄) in DMF[5] | More sterically hindered than Dde, offering greater stability to piperidine and reduced migration.[3][5] | Removal can be sluggish if the group is near the C-terminus or in an aggregated peptide sequence.[6] |
| Aloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)[7] | Stable to both TFA and piperidine. Orthogonal to both Boc and Fmoc strategies. | Requires use of a metal catalyst which must be thoroughly washed from the resin. |
| Mtt | 4-Methyltrityl | Dilute (1-2%) TFA in DCM[7] | Highly acid-labile. Not stable to standard Boc removal conditions. Orthogonal to Fmoc. | Allows for selective deprotection under very mild acidic conditions while other acid-labile groups (like Boc) remain. |
| Boc | tert-Butyloxycarbonyl | Strong acid (e.g., 50-95% TFA in DCM)[2] | Used as a side-chain protectant in Fmoc-based synthesis. Stable to piperidine. | The tert-butyl carbocation generated during deprotection can modify sensitive residues like Trp or Tyr if scavengers are not used.[7][8] |
Logical Orthogonality of Common Protecting Groups
The core advantage of the Dde group is its orthogonality. The following diagram illustrates the selective cleavage of Boc, Fmoc, and Dde protecting groups under different chemical conditions.
Case Studies of Successful Dde-L-lys(boc)-OH Applications
The orthogonality of the Dde group has enabled the synthesis of numerous complex peptides and conjugates.
Case Study 1: Synthesis of Branched Peptides
A primary application of Dde-protected lysine is the synthesis of branched peptides, where a second peptide chain is grown from the side chain of a lysine residue.[2][9] This is particularly useful for creating synthetic vaccines, multimeric peptide scaffolds (MAPs), or for conjugating peptides like ubiquitin fragments to a target peptide.[10][11]
-
Workflow : The main peptide backbone is synthesized using standard Fmoc or Boc chemistry. The resin-bound peptide is then treated with 2% hydrazine in DMF to selectively remove the Dde group from the target lysine residue, exposing the ε-amino group.[2] A second peptide chain is then synthesized on this newly available amine. Microwave-assisted synthesis has been shown to accelerate this process, enabling the creation of complex branched peptides in high purity in under 5 hours.[10]
Case Study 2: Site-Specific Labeling and Conjugation
The Dde group is an invaluable tool for site-specific labeling of peptides with probes such as biotin, fluorophores, or other small molecules.[12]
-
Workflow : After assembly of the peptide chain on a solid support, the Dde group is selectively removed. The desired label, activated as a carboxylic acid, is then coupled to the lysine side-chain amine. This strategy provides a significant advantage over solution-phase labeling, which can be non-specific and lead to a heterogeneous product mixture. This on-resin approach ensures a homogenous product with the label attached at a precise location.[7][12]
Case Study 3: Synthesis of Cyclic Peptides
On-resin cyclization is a common strategy to produce constrained peptides with enhanced stability and bioactivity. Dde-protected lysine can be used to form a lactam bridge between the lysine side chain and the N-terminus or a C-terminal activated carboxyl group.[9][13]
-
Workflow : The linear peptide is synthesized, and the N-terminal Fmoc group is removed and replaced with a Boc group to prevent its participation in the subsequent hydrazine treatment.[5] The Dde group on an internal lysine residue is then removed with hydrazine. Finally, the newly freed ε-amino group is coupled with the C-terminal carboxyl group (cleaved from the resin and activated) or an activated side chain of another amino acid (e.g., Asp or Glu) to form the cyclic structure.
Experimental Protocols
Protocol 1: Standard Dde Group Removal with Hydrazine
This protocol is for the selective cleavage of the Dde protecting group from a peptide synthesized on a solid support.
Materials:
-
Dde-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel with filtration
Procedure:
-
Resin Swelling : Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[1]
-
Reagent Preparation : Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF. Critical : Do not exceed a 2% concentration, as higher concentrations can promote side reactions such as peptide backbone cleavage at glycine residues or the conversion of arginine to ornithine.[1][5]
-
Hydrazine Treatment : Drain the swelling DMF and add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).[1]
-
Reaction : Gently agitate the resin suspension at room temperature. A standard procedure involves three successive treatments of 3 minutes each.[1] After each treatment, drain the solution.
-
Washing : After the final hydrazine treatment, wash the resin thoroughly with DMF (at least 5 times) to completely remove the cleavage reagent and the pyrazole byproduct.[1][3] The resin is now ready for the subsequent modification step.
-
Monitoring (Optional) : The cleavage can be monitored spectrophotometrically by detecting the UV absorbance of the pyrazole byproduct in the filtrate.[1][14]
Protocol 2: Alternative Dde Removal with Hydroxylamine
This protocol allows for Dde removal while keeping the N-terminal Fmoc group intact, offering true orthogonality.[5][7]
Materials:
-
Dde-protected, Fmoc-N-terminal peptide-resin
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Imidazole
Procedure:
-
Reagent Preparation : Prepare a cleavage solution by dissolving hydroxylamine hydrochloride (1.3 equivalents based on Dde content) and imidazole (1 equivalent) in NMP.[5]
-
Deprotection Reaction : Add the cleavage solution to the peptide-resin.
-
Reaction : Gently agitate the mixture at room temperature for approximately 1-2 hours.[5]
-
Washing : Filter the resin and wash thoroughly with DMF and DCM to remove all reagents. The resin is now ready for further elaboration with the Fmoc group still in place.
Visualized Workflows and Mechanisms
Mechanism of Dde Cleavage by Hydrazine
The cleavage proceeds via a nucleophilic attack by hydrazine on a carbonyl group of the Dde ring, followed by an intramolecular cyclization that forms a stable pyrazole byproduct and liberates the free amine.[1]
Workflow for Site-Specific Peptide Modification
This workflow illustrates the use of Fmoc-Lys(Dde)-OH in solid-phase peptide synthesis to achieve a site-specifically modified peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 10. One moment, please... [kohan.com.tw]
- 11. shop.bachem.com [shop.bachem.com]
- 12. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Dde-L-lys(boc)-OH: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Dde-L-lys(boc)-OH, ensuring operational safety and regulatory compliance in research and development environments.
This document provides detailed procedural information for the proper disposal of this compound, a protected amino acid commonly utilized in peptide synthesis. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact.
I. Understanding the Compound
This compound is an L-lysine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The key to its proper disposal lies in understanding the chemical lability of these protecting groups. The Dde group is notably labile to hydrazine, a characteristic that can be exploited for its removal and subsequent disposal.
II. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
III. Disposal Workflow
The recommended disposal procedure for this compound involves a chemical deprotection step to remove the Dde group, followed by disposal of the resulting waste in accordance with local, state, and federal regulations.
Personal protective equipment for handling Dde-L-lys(boc)-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dde-L-lys(boc)-OH in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective handling of this compound.
Chemical Identifier:
-
Product Name: this compound
-
Synonyms: Nα-Boc-Nε-Dde-L-lysine
-
Appearance: Typically a white or off-white powder.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are vital to minimize exposure when handling this compound.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation.
Personal Protective Equipment (PPE):
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles.[3][5] | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat should be worn at all times.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Protects against inhalation of the powder. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to cleanup.
Experimental Protocol for Handling:
-
Preparation:
-
Put on all required personal protective equipment as outlined in the table above.
-
Ensure the work area, such as a chemical fume hood, is clean and free of clutter.
-
If a Safety Data Sheet (SDS) is available, review it for any specific handling instructions.
-
-
Handling:
-
To minimize dust, handle the solid powder with care.
-
When weighing, use a spatula to transfer the powder and do so in a draft-shielded balance or within the fume hood.
-
When transferring the weighed powder to a reaction vessel, do so carefully to avoid creating airborne dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Cleanup:
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Collect all waste materials, including any contaminated paper towels or disposable gloves.
-
Disposal Plan
Waste Characterization:
Based on information for similar compounds, this compound is not expected to be classified as hazardous waste. However, it is the responsibility of the waste generator to properly classify the waste according to local, state, and federal regulations.
Disposal Procedures:
-
Solid Waste:
-
Place excess or spilled this compound, along with any contaminated disposable materials (e.g., weigh paper, paper towels), into a clearly labeled, sealed container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be disposed of in a designated, labeled container for non-halogenated organic waste, unless the solvent itself requires a different disposal method.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once clean, the container can be recycled or disposed of as regular laboratory glass or plastic waste.
-
Always follow your institution's specific guidelines for chemical waste disposal. If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
